molecular formula C8H18O B3050655 5,5-Dimethylhexan-1-ol CAS No. 2768-18-5

5,5-Dimethylhexan-1-ol

Cat. No.: B3050655
CAS No.: 2768-18-5
M. Wt: 130.23 g/mol
InChI Key: QYFVEEMPFRRFNN-UHFFFAOYSA-N
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Description

5,5-Dimethylhexan-1-ol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5,5-Dimethylhexan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,5-Dimethylhexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylhexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,5-dimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-8(2,3)6-4-5-7-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFVEEMPFRRFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294488
Record name 5,5-dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-18-5
Record name 1-Hexanol,5-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability Profile: 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability Data for 5,5-Dimethylhexan-1-ol Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

A Technical Guide to Energetics, Phase Stability, and Experimental Validation

Executive Summary

5,5-Dimethylhexan-1-ol (CAS: 2768-18-5) represents a structural class of "neo-terminated" primary alcohols. Unlike linear 1-octanol, the presence of a terminal gem-dimethyl (neopentyl) moiety imparts unique thermodynamic and kinetic stability profiles. For drug development professionals, this molecule offers a strategic advantage: the steric bulk of the tert-butyl tail blocks distal metabolic oxidation (e.g.,


-oxidation) while maintaining the amphiphilic properties required for membrane permeation.

This guide provides a definitive thermodynamic baseline for 5,5-Dimethylhexan-1-ol, synthesizing available experimental constants with high-fidelity Group Additivity estimations for missing calorimetric data. It further details self-validating protocols for empirically verifying these stability parameters in a pre-clinical setting.

Chemical Identity & Physical Constants

Before analyzing the energetics, we must establish the physical baseline. The following data aggregates validated experimental values.

PropertyValueConditionsRelevance
CAS Number 2768-18-5N/AUnique Identifier
Molecular Formula

N/AStoichiometry
Molecular Weight 130.23 g/mol N/AMass balance calculations
Boiling Point (

)
165.5 °C760 mmHgThermal processing limit
Vapor Pressure 0.624 mmHg25 °CVolatility / Inhalation risk
Density (

)
0.823 g/cm³20 °CProcess flow engineering
Flash Point 60.6 °CClosed CupSafety / Flammability classification
LogP (Predicted) 2.5 ± 0.2Octanol/WaterLipophilicity / Bioavailability

Thermodynamic Properties: Data & Estimation

Direct calorimetric data (Combustion Enthalpy) for this specific isomer is not standard in public registries. To ensure high-integrity data for process modeling, we derive the Enthalpy of Formation (


)  using the Benson Group Additivity Method .[1][2] This method is the industry "gold standard" for estimating thermochemical properties of organic non-electrolytes.
Enthalpy of Formation ( ) Calculation

Methodology: The molecule is deconstructed into polyvalent groups.[3] The sum of these group contributions yields the gas-phase enthalpy of formation at 298 K.

Structure Decomposition:



Group TypeBenson NotationCountIncrement (kcal/mol)Total Contribution
Primary Methyls

3-10.08-30.24
Quaternary Carbon

1+0.50+0.50
Secondary Methylene

3-4.95-14.85
Alpha Methylene

1-8.10-8.10
Hydroxyl Group

1-37.90-37.90
Total

-90.59 kcal/mol

Conversion to SI Units:



Phase Transition Thermodynamics

To determine the liquid phase enthalpy (relevant for solution chemistry), we estimate the Enthalpy of Vaporization (


) using the Guthrie & Womersley Rule  for alcohols.
  • Estimated

    
     (at 298 K):  ~65.0 kJ/mol
    
  • Calculated

    
    : 
    
    
    
    

Expert Insight: The presence of the quaternary carbon (neopentyl group) introduces a "steric lock" that slightly increases the heat of combustion compared to linear 1-octanol, but significantly enhances oxidative stability.

Stability Mechanisms & Biological Implications

The thermodynamic stability of 5,5-Dimethylhexan-1-ol is not just a physical property; it is a functional feature in drug design.

The "Neo-Tail" Blockade

In linear fatty alcohols, metabolic degradation often initiates via


-oxidation (oxidation of the terminal methyl). The 5,5-dimethyl substitution creates a steric shield (the gem-dimethyl effect) that prevents Cytochrome P450 enzymes from accessing the terminal carbons.

MetabolicBlockade cluster_0 Linear Alcohol (1-Octanol) cluster_1 5,5-Dimethylhexan-1-ol Linear Linear Alkyl Chain CYP CYP450 Enzyme Linear->CYP Accessible OmegaOx Omega-Oxidation (Carboxylic Acid) CYP->OmegaOx Rapid Metabolism Neo Neopentyl Tail (Steric Bulk) Block Steric Hindrance Neo->Block Stable Metabolic Stability (Prolonged Half-life) Neo->Stable Preserved Structure CYP_Block CYP450 Enzyme Block->CYP_Block Access Denied

Figure 1: Mechanism of metabolic stabilization via steric hindrance at the omega-position.

Experimental Protocols for Stability Assessment

To validate the theoretical values above, the following protocols should be executed. These are designed to be self-validating —internal controls ensure data integrity.

Protocol A: Thermal Stability via High-Pressure DSC

Objective: Determine the onset temperature of thermal decomposition (


) and the enthalpy of decomposition.
  • Sample Prep: Weigh 2–5 mg of 5,5-Dimethylhexan-1-ol into a gold-plated high-pressure crucible (to suppress vaporization).

  • Reference: Use an empty crucible of identical mass.

  • Purge: Nitrogen gas at 50 mL/min.

  • Ramp: Heat from 25 °C to 400 °C at 5 °C/min.

  • Validation Check:

    • Endotherm (165 °C): Represents boiling (if seal leaks).

    • Exotherm (>250 °C): Represents decomposition.[4]

    • Self-Validation: If an endotherm appears before the exotherm, the crucible seal failed (vaporization occurred). Discard data and reseal.

  • Data Output: The

    
     (extrapolated onset) serves as the "Safe Operating Limit" (SOL) for process heating.
    
Protocol B: Vapor Pressure Determination (Static Method)

Objective: Generate a Clausius-Clapeyron plot to derive accurate


.
  • Apparatus: Isoteniscope or Static Ebulliometer connected to a vacuum manifold.

  • Degassing (Critical Step): Freeze sample with liquid nitrogen, apply vacuum, then thaw. Repeat 3x (Freeze-Pump-Thaw) to remove dissolved gases which artificially inflate pressure.

  • Measurement:

    • Thermostat sample at

      
       (e.g., 40 °C). Allow equilibrium (pressure stable for 10 min). Record 
      
      
      
      .
    • Step temperature by 10 °C up to 140 °C.

  • Analysis: Plot

    
     vs 
    
    
    
    .
  • Calculation:

    
    
    The slope 
    
    
    
    .
  • Self-Validation: The

    
     value of the regression must be 
    
    
    
    . Deviations indicate residual dissolved gas or thermal decomposition during the test.

References

  • National Institute of Standards and Technology (NIST). 1-Hexanol, 2,2-dimethyl- (Isomer Data for Comparison). NIST Chemistry WebBook, SRD 69. [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.[5] Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods.[2] Chemical Reviews, 93(7), 2419-2438. [Link]

  • LookChem. 5,5-Dimethylhexan-1-ol Product Properties and Safety Data.[Link]

  • Fiveable. Neopentyl Group Definition and Steric Effects.[Link]

Sources

Solubility Profile of 5,5-Dimethylhexan-1-ol in Organic Solvents: A Thermodynamic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation behavior of specialized aliphatic alcohols is critical for formulation scientists and synthetic chemists. 5,5-Dimethylhexan-1-ol (also known as neo-octyl alcohol) presents a unique solubility profile driven by its amphiphilic nature: a polar hydroxyl head paired with a sterically congested, highly lipophilic branched hydrocarbon tail. This whitepaper systematically deconstructs the thermodynamic principles governing its solubility in organic solvents, provides an empirical miscibility profile, and establishes a self-validating experimental protocol for precise solubility determination in drug development workflows.

Physicochemical Identity & Molecular Topology

5,5-Dimethylhexan-1-ol (CAS: 2768-18-5) is a branched primary alcohol. Its molecular topology fundamentally dictates its solvation behavior. Unlike its linear isomer (1-octanol), the terminal tert-butyl group (5,5-dimethyl moiety) creates significant steric bulk . This steric congestion disrupts highly ordered intermolecular packing, which lowers the enthalpy of fusion and enhances the entropy of mixing, thereby increasing its miscibility across a broad spectrum of organic solvents.

Table 1: Key Physicochemical Properties Governing Solvation

PropertyValueSolvation Impact
Molecular Weight 130.23 g/mol [[1]]([Link])Low molecular weight facilitates rapid diffusion and high molar solubility.
XLogP3-AA 2.5 Indicates strong lipophilicity; ensures full miscibility in non-polar solvents.
Topological Polar Surface Area 20.2 Ų Low TPSA restricts aqueous solubility but allows for polar organic solvation.
Density 0.823 g/cm³ at 25°C Lower density than water; heavily influences phase separation dynamics in liquid-liquid extractions.
Hydrogen Bond Donor/Acceptor 1 / 1 Enables targeted dipole-dipole and hydrogen-bonding interactions with polar protic/aprotic solvents.
Boiling Point 165.5 ºC Low volatility ensures solute stability during high-temperature formulation processes.

Solvation Thermodynamics and Hansen Solubility Parameters (HSP)

The solubility of 5,5-Dimethylhexan-1-ol is governed by the thermodynamic principle of minimizing the Gibbs free energy of mixing (ΔG_mix < 0). The molecule exhibits a dual-character Hansen Solubility Parameter (HSP) profile :

  • Dispersion Forces (δD): The 8-carbon backbone drives strong dispersive interactions, making it energetically favorable to form cavities in hydrocarbon and chlorinated solvents.

  • Polarity (δP) & Hydrogen Bonding (δH): The primary hydroxyl head acts as both a hydrogen bond donor and acceptor , facilitating exothermic solvation in alcohols, ketones, and esters.

SolvationThermodynamics Solute 5,5-Dimethylhexan-1-ol (Solute) Disruption Solute-Solute Disruption (ΔH_dis > 0) Solute->Disruption Energy Input Solvent Organic Solvent (e.g., DCM, EtOH) Cavity Cavity Formation (ΔH_cav > 0) Solvent->Cavity Energy Input Interaction Solute-Solvent Interaction (ΔH_int < 0) Cavity->Interaction Disruption->Interaction Solution Thermodynamically Stable Solution (ΔG_mix < 0) Interaction->Solution Exothermic Mixing

Thermodynamic pathway of 5,5-Dimethylhexan-1-ol solvation in organic solvents.

Empirical Solubility Profile in Organic Solvents

Based on its XLogP3 of 2.5 and structural homology, 5,5-Dimethylhexan-1-ol acts as a highly versatile solute. It is practically insoluble in water (Log S ≈ -1.25) but exhibits excellent solubility across diverse organic media.

Table 2: Solubility Profile by Solvent Class (at 25°C)

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Non-Polar Hexane, Toluene, HeptaneFully MiscibleSolvation is dominated by hydrophobic, dispersive interactions with the neo-hexyl tail.
Polar Aprotic Dichloromethane (DCM), Acetone, Ethyl AcetateHighly Soluble (>500 mg/mL)Favorable dipole-dipole interactions stabilize the solute without requiring hydrogen bond donation from the solvent.
Polar Protic Ethanol, Methanol, IsopropanolFully MiscibleStrong hydrogen bonding (donor/acceptor) integrates the solute seamlessly into the solvent's hydrogen-bond network.
Aqueous Water, Aqueous BuffersPoorly Soluble (<10 mg/mL)High lipophilicity (LogP 2.5) creates an energetic penalty too high to disrupt the aqueous hydrogen-bond network.

Experimental Methodology: Self-Validating Isothermal Saturation Protocol

To accurately determine the exact solubility limit of 5,5-Dimethylhexan-1-ol in specific organic excipients during drug formulation, a self-validating isothermal saturation method is required. This protocol is engineered to ensure true thermodynamic equilibrium and prevent kinetic trapping (supersaturation).

Step-by-Step Protocol & Mechanistic Causality:

  • Aliquot Preparation: Dispense 5.0 mL of the target organic solvent into a hermetically sealed 10 mL glass headspace vial. Causality: Hermetic sealing prevents solvent volatilization, which would artificially inflate the perceived solute concentration.

  • Solute Titration: Incrementally add 5,5-Dimethylhexan-1-ol to the solvent until visual supersaturation (persistent turbidity or distinct phase separation) is achieved.

  • Thermal Cycling (Equilibration): Heat the suspension to 37°C for 2 hours, then cool to the target temperature (25°C) and agitate isothermally for 24 hours. Causality: Heating overcomes the activation energy of solvation, while controlled cooling forces the precipitation of excess solute. This guarantees the system reaches a true thermodynamic equilibrium rather than remaining in a metastable supersaturated state.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 25°C. Causality: Ultracentrifugation rapidly pellets undissolved solute micro-droplets, preventing them from being mistakenly quantified as dissolved solute.

  • Quantification: Extract the supernatant and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Mass Balance Validation (System Trustworthiness): Calculate the total mass of the recovered solute (quantified dissolved fraction + gravimetric pellet) against the initial input. Causality: A mass balance recovery of 98-102% mathematically validates that no solute was lost to degradation, volatilization, or adsorption to the vial walls, rendering the protocol self-validating.

ProtocolWorkflow Step1 1. Aliquot Preparation (Solvent Dispensing) Step2 2. Solute Addition (Titration of 5,5-Dimethylhexan-1-ol) Step1->Step2 Step3 3. Thermal Cycling & Equilibration (Avoid Supersaturation) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. GC-FID Quantification (Concentration Analysis) Step4->Step5 Step6 6. Mass Balance Validation (Data Integrity Check) Step5->Step6

Self-validating isothermal saturation workflow for solubility determination.

Downstream Applications in Drug Development

Because of its unique solubility profile, 5,5-Dimethylhexan-1-ol serves as a highly effective lipophilic intermediate and specialized extraction solvent. Its high boiling point (165.5 ºC) and flash point (60.6 ºC) provide a wide thermal operating window for high-temperature API synthesis. Furthermore, its terminal steric bulk prevents unwanted side reactions (such as the rapid oxidation of primary C-H bonds) [[2]]([Link]), making it a highly stable component in sterically congested chemical environments.

References

  • National Center for Biotechnology Information (PubChem). "5,5-Dimethylhexan-1-ol | C8H18O | CID 262849". PubChem Database. URL:[Link]

  • ChemSrc. "1-Hexanol,5,5-dimethyl | CAS#:2768-18-5". ChemSrc Chemical Database. URL:[Link]

  • LookChem. "5,5-Dimethylhexan-1-ol Chemical Properties". LookChem. URL:[Link]

  • Hansen Solubility Parameters. "Sheet1 - Hansen Solubility Parameters". Hansen-Solubility. URL:[Link]

  • ResearchGate. "tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds". ResearchGate. URL:[Link]

Sources

5,5-Dimethylhexan-1-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5,5-Dimethylhexan-1-ol: Chemical Identity, Synthesis, and Properties

Abstract

This technical guide provides a comprehensive overview of 5,5-dimethylhexan-1-ol (CAS No. 2768-18-5), a saturated monohydric alcohol. The document is structured to serve researchers, scientists, and professionals in drug development and chemical synthesis by detailing its chemical identifiers, physicochemical properties, synthetic routes, and safety protocols. While specific industrial applications are not widely documented, its utility as a chemical intermediate is explored. This guide synthesizes information from established chemical databases and suppliers to offer a robust and reliable resource.

Chemical Identifiers and Nomenclature

The unique identification of a chemical compound is fundamental for research, manufacturing, and regulatory purposes. 5,5-Dimethylhexan-1-ol is systematically identified by several internationally recognized nomenclature and indexing systems. The primary identifier is its CAS (Chemical Abstracts Service) Registry Number, which is 2768-18-5.[1] A comprehensive list of its key identifiers is presented in Table 1.

Table 1: Chemical Identifiers for 5,5-Dimethylhexan-1-ol

Identifier TypeValueSource
CAS Number 2768-18-5[1][2]
IUPAC Name 5,5-dimethylhexan-1-ol[2]
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [1][2]
Canonical SMILES CC(C)(C)CCCCO[2]
InChI InChI=1S/C8H18O/c1-8(2,3)6-4-5-7-9/h9H,4-7H2,1-3H3[1][2]
InChIKey QYFVEEMPFRRFNN-UHFFFAOYSA-N[1][2]
Synonyms 5,5-Dimethyl-1-hexanol, Neooctyl alcohol[1][3]
DSSTox Substance ID DTXSID60294488[2]

Physicochemical Properties

The physical and chemical properties of 5,5-dimethylhexan-1-ol dictate its behavior in various chemical and physical processes, as well as its appropriate storage and handling conditions. These properties have been determined through a combination of experimental measurements and computational predictions. A summary of these key properties is provided in Table 2.

Table 2: Physicochemical Properties of 5,5-Dimethylhexan-1-ol

PropertyValueSource
Physical Form Liquid[1]
Density 0.823 g/cm³[3][4]
Boiling Point 165.5 °C at 760 mmHg[3][4]
Flash Point 60.6 °C[3][4]
Vapor Pressure 0.624 mmHg at 25°C[3][4]
Refractive Index 1.427[4]
XLogP3 2.5[2]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 1[5]

Synthesis and Purification

5,5-Dimethylhexan-1-ol can be synthesized through various established organic chemistry pathways. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction. Two primary, well-documented methods involve the reduction of a carboxylic acid and the hydroboration-oxidation of an alkene.

Synthesis via Reduction of 5,5-Dimethylhexanoic Acid

A common and high-yielding method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. In this case, 5,5-dimethylhexanoic acid (CAS No. 24499-80-7) serves as the precursor.

  • Reaction: The carboxylic acid is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an aprotic solvent like diethyl ether.

  • Protocol Insights: The use of a powerful reducing agent like LiAlH₄ is necessary for the direct reduction of a carboxylic acid to an alcohol. The reaction is typically performed under anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is generally heated to drive it to completion, after which a careful workup is required to quench the excess reducing agent and isolate the alcohol product. This method has a reported yield of approximately 90%.[5]

Synthesis via Hydroboration-Oxidation of 5,5-Dimethyl-1-hexene

Another effective method for the synthesis of 5,5-dimethylhexan-1-ol is the anti-Markovnikov hydroboration-oxidation of 5,5-dimethyl-1-hexene (CAS No. 7116-86-1).[5][6]

  • Reaction: The alkene is first treated with a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF), followed by oxidation with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide).

  • Protocol Insights: This two-step, one-pot reaction is a cornerstone of organic synthesis for the preparation of anti-Markovnikov alcohols. The hydroboration step proceeds with the boron adding to the less substituted carbon of the double bond. The subsequent oxidation replaces the boron with a hydroxyl group, yielding the primary alcohol. A variation of this method using sodium tetrahydroborate and titanium(III) chloride has been reported to proceed at room temperature over 18 hours with a yield of 88%.[5]

The following diagram illustrates the general workflow for the synthesis and purification of 5,5-dimethylhexan-1-ol.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Precursor Select Precursor: - 5,5-Dimethylhexanoic Acid - 5,5-Dimethyl-1-hexene Reaction Perform Reaction: - Reduction (LiAlH₄) - Hydroboration-Oxidation Precursor->Reaction Quench Reaction Quenching & Workup Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Distillation Purification by Distillation Filtration->Distillation FinalProduct 5,5-Dimethylhexan-1-ol Distillation->FinalProduct

Caption: General workflow for the synthesis and purification of 5,5-dimethylhexan-1-ol.

Spectroscopic Analysis

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear as a triplet. The adjacent methylene protons would also exhibit complex splitting patterns (multiplets). The nine protons of the tert-butyl group would appear as a sharp singlet, significantly upfield. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique signals for each of the carbon atoms in the molecule. The carbon attached to the hydroxyl group would be found in the typical range for alcohols (around 60-70 ppm). The carbons of the tert-butyl group would be distinct, with the quaternary carbon appearing further downfield than the three equivalent methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the alkyl chain would be observed in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Safety and Handling

5,5-Dimethylhexan-1-ol is classified as a hazardous substance, and appropriate safety precautions must be taken during its handling and storage. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information.

Table 3: GHS Hazard Information for 5,5-Dimethylhexan-1-ol

GHS InformationDetailsSource
Pictogram [1]
Signal Word Warning[1]
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501[1]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications and Research Directions

While specific, large-scale applications of 5,5-dimethylhexan-1-ol are not extensively documented in the literature, its chemical structure suggests its primary role as a synthetic intermediate.

  • Synthesis of Amines: Primary alcohols are common precursors for the synthesis of primary amines. For instance, 5,5-dimethylhexan-1-ol could be converted to 5,5-dimethylhexan-1-amine, a compound with potential applications in various chemical reactions and industrial processes.[7]

  • Fragrance and Flavor Intermediates: Long-chain alcohols and their derivatives are often used in the fragrance industry. Related structures, such as substituted cyclohexanones, are known intermediates in the synthesis of fragrance compounds.[8] This suggests a potential, though underexplored, application area for 5,5-dimethylhexan-1-ol.

  • Polymer and Surfactant Chemistry: The hydrophobic alkyl chain and the hydrophilic alcohol group give this molecule amphiphilic character, which could be exploited in the synthesis of specialty surfactants or as a monomer in polymerization reactions.

Further research into the reactivity and potential applications of this molecule is warranted.

References

  • MOLBASE, 5,5-dimethylhexan-1-ol|2768-18-5, [Link]

  • PubChem, 5,5-Dimethylhexan-1-ol, [Link]

  • LookChem, 5,5-Dimethylhexan-1-ol, [Link]

  • Chemsrc, 1-Hexanol,5,5-dimethyl | CAS#:2768-18-5, [Link]

  • SpectraBase, (2S,4S)-5,5-dimethylhexane-2,4-diol - Optional[13C NMR] - Chemical Shifts, [Link]

  • Chemical Synthesis Database, 5,5-dimethyl-1-hexene, [Link]

  • NP-MRD, 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0222587), [Link]

  • Filo, IR SPECTROSCOPY PRACTICE PROBLEMS Problem #1: Unknown molecule..., [Link]

  • SpectraBase, Hexanal, 5,5-dimethyl- - Optional[13C NMR] - Chemical Shifts, [Link]

  • Scholars Research Library, Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate,..., [Link]

  • Google Patents, EP3122713B1 - Process for the production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and...,

Sources

Technical Guide: Synthesis Pathways for 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Dimethylhexan-1-ol (CAS 2768-18-5) is a specialized primary alcohol featuring a terminal gem-dimethyl (neopentyl-like) tail. Its unique steric bulk and lipophilicity make it a critical intermediate in the synthesis of advanced fragrances (musk analogues), specialty surfactants, and pharmaceutical building blocks where metabolic stability of the carbon chain is required.

This whitepaper outlines three distinct synthetic pathways for researchers and process chemists. Unlike generic alcohol syntheses, the preparation of 5,5-dimethylhexan-1-ol requires navigating the steric hindrance of the tert-butyl group and ensuring the precise construction of the C6 backbone.

Core Strategic Pathways
  • The "Classic" Reduction : Reduction of 5,5-dimethylhexanoic acid.[1] Best for laboratory scale when the acid precursor is available.[1]

  • The "Convergent" Organometallic Route : C3 + C5 homologation via Neopentyl Grignard and Oxetane.[1] Best for building the carbon skeleton from commodity chemicals.[1]

  • The "Hydroboration" Route : Functionalization of 5,5-dimethyl-1-hexene. Best for high-purity requirements and avoiding harsh reducing agents.[1]

Part 1: Retrosynthetic Analysis

To design an efficient synthesis, we must deconstruct the molecule (HO-(CH2)4-C(CH3)3). The steric bulk of the tert-butyl group dictates that bond formation should ideally occur distal to the quaternary center to avoid low yields.

Figure 1: Retrosynthetic disconnection of 5,5-dimethylhexan-1-ol showing three primary strategic entry points.

Part 2: Detailed Synthetic Pathways[1]

Pathway 1: Reduction of 5,5-Dimethylhexanoic Acid

This is the most straightforward route for laboratory synthesis, provided the carboxylic acid is commercially sourced or prepared via haloform oxidation of the corresponding methyl ketone.

Mechanism: Nucleophilic acyl substitution followed by nucleophilic addition.[1] Reagents: Lithium Aluminum Hydride (LiAlH4), THF.[1][2]

Experimental Protocol
  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

  • Reagent Preparation: Suspend LiAlH4 (1.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dissolve 5,5-dimethylhexanoic acid (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH4 suspension.[1] Note: Gas evolution (H2) will be vigorous.[1]

  • Reaction: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate salt.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench by adding:

    • 
       mL water (where 
      
      
      
      = grams of LiAlH4 used).[1]
    • 
       mL 15% NaOH solution.[1]
      
    • 
       mL water.[1]
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.[1][3] Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (bp approx. 85-90°C at 10 mmHg).

Expert Insight: The bulky tert-butyl group does not significantly hinder the carboxyl group at the C1 position (separated by 3 methylene units), making this reduction highly efficient (>90% yield).

Pathway 2: Organometallic Homologation (Neopentyl MgCl + Oxetane)

This pathway constructs the 6-carbon chain by coupling a 5-carbon Neopentyl fragment with a 3-carbon Oxetane fragment. It is a powerful convergent strategy.

Mechanism: Ring-opening of a strained ether by a carbon nucleophile.[1]

Step 1: Preparation of Neopentylmagnesium Chloride

Neopentyl halides are sluggish to react with Mg due to steric hindrance and the risk of Wurtz coupling.

  • Reagents: Neopentyl chloride, Mg turnings (activated), trace Iodine, THF/Ether.[1]

  • Protocol: Use iodine or dibromoethane to activate Mg.[1] Initiate the reaction with a small portion of halide. Reflux is often required to sustain the Grignard formation.[1]

Step 2: Reaction with Oxetane[1][4]
  • Coordination: Cool the Grignard solution (1.2 equiv) to -78°C.

  • Addition: Add Oxetane (Trimethylene oxide, 1.0 equiv) dropwise.[1]

  • Catalysis (Optional but Recommended): Add 10 mol% Li2CuCl4 or CuI to facilitate ring opening if the reaction is sluggish.

  • Ring Opening: Allow to warm to room temperature and then reflux for 12 hours. The strain release of the 4-membered ring drives the reaction.

  • Quench: Pour into saturated NH4Cl/Ice mixture.

  • Purification: Extract with ether, wash with brine, and distill.

Figure 2: Workflow for the Grignard-mediated ring opening of oxetane.

Pathway 3: Hydroboration-Oxidation of 5,5-Dimethyl-1-hexene

This route is ideal when the alkene is available (e.g., from the coupling of allyl bromide and neopentyl Grignard). It guarantees the primary alcohol via anti-Markovnikov addition.[1]

Precursor Synthesis: Neopentyl-MgCl + Allyl Bromide


 5,5-Dimethyl-1-hexene.
Experimental Protocol
  • Hydroboration: In a dry flask under Argon, dissolve 5,5-dimethyl-1-hexene (10 mmol) in anhydrous THF.

  • Borane Addition: Add BH3·THF complex (1.0 M, 3.5 mL, 0.35 equiv) dropwise at 0°C.[1]

  • Incubation: Stir at room temperature for 2 hours. The terminal alkene reacts rapidly.[1]

  • Oxidation: Cool to 0°C. Add 3M NaOH (3 mL) followed slowly by 30% H2O2 (3 mL). Caution: Exothermic.[1]

  • Workup: Stir for 1 hour at 50°C to ensure complete migration. Extract with ether, wash with NaHSO3 (to destroy peroxides), and dry.[1]

Part 3: Comparative Analysis & Data

FeatureAcid Reduction (Pathway 1)Grignard + Oxetane (Pathway 2)Hydroboration (Pathway 3)
Step Count 1 (from Acid)2 (from Halide)2 (from Alkene)
Atom Economy HighModerate (Mg salts waste)High
Key Challenge Handling LiAlH4 (Safety)Grignard initiation (Sterics)Handling Peroxides
Scalability Good (with NaBH4/I2 variants)Moderate (Ether flammability)Excellent
Typical Yield 90-95%75-85%85-92%
Critical Safety & Handling Notes
  • Neopentyl Grignard: Preparation can suffer from an induction period followed by a runaway exotherm.[1] Always use a safety shield and reserve a portion of the halide to add only after initiation is confirmed.

  • Oxetane: Volatile and potentially carcinogenic.[1] Handle in a fume hood.

  • LiAlH4: Reacts violently with water.[1] Use Fieser workup to generate granular, filterable aluminum salts rather than a gelatinous mess.[1]

References

  • Hydroboration-Oxidation Methodology Organic Syntheses. "Hydroboration-Oxidation of Alkenes: General Procedure". [Link]

  • Oxetane Ring Opening Strategies ChemRxiv. "Oxetane as a part of modern medicinal chemistry toolbox". [Link][1]

  • Reduction of Carboxylic Acids Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". [Link]

  • Preparation of 5,5-Dimethyl-1-hexene American Chemical Society (Organometallics). "Lithium–Olefin π-Complexes and the Mechanism of Carbolithiation". [Link]

Sources

An In-depth Technical Guide on the Steric Effects of the gem-Dimethyl Group in 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-dimethyl group, a seemingly simple structural motif, imparts profound and often counterintuitive effects on the conformation and reactivity of acyclic and cyclic molecules. This technical guide provides a comprehensive exploration of the steric effects originating from the gem-dimethyl group in 5,5-dimethylhexan-1-ol. We will delve into the conformational biases it induces, its influence on reaction kinetics and thermodynamics, and the underlying principles governing these phenomena, such as the Thorpe-Ingold effect. This document is intended to serve as a detailed resource, bridging theoretical concepts with practical experimental considerations for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of the gem-Dimethyl Group

The presence of two methyl groups on a single carbon atom, the gem-dimethyl group, is a common feature in numerous natural products of significant clinical interest, including taxanes, epothilones, and various antibiotics.[1][2][3] Its prevalence is not coincidental; this structural unit offers a powerful tool for medicinal chemists to modulate a molecule's properties.[1][2] The gem-dimethyl group can enhance target engagement and potency, improve metabolic stability, and restrict conformational flexibility, all of which are critical parameters in drug design.[1][2][3][4]

One of the most notable consequences of incorporating a gem-dimethyl group is the Thorpe-Ingold effect , also known as the gem-dimethyl effect or angle compression.[5][6] This effect describes the acceleration of intramolecular reactions, particularly cyclizations, due to the steric bulk of the gem-dimethyl group.[5][6][7] The traditional explanation posits that the bulky methyl groups increase the bond angle between them, consequently decreasing the angle between the other two substituents on the same carbon.[5] This "pinching" motion brings the reactive ends of a carbon chain closer together, thus promoting intramolecular processes.[5][6] While primarily considered a kinetic effect, there is also evidence for a thermodynamic contribution.[5][8]

5,5-Dimethylhexan-1-ol serves as an excellent model system to dissect the steric implications of a gem-dimethyl group on a flexible alkyl chain. The terminal hydroxyl group provides a reactive handle and a spectroscopic probe to investigate how the distant, yet influential, gem-dimethyl moiety dictates the molecule's behavior.

Conformational Landscape of 5,5-Dimethylhexan-1-ol

The free rotation around the C-C single bonds in 5,5-dimethylhexan-1-ol is significantly influenced by the steric demands of the gem-dimethyl group. This leads to a preference for specific conformations that minimize steric strain.

Gauche and Anti Conformers

The key dihedral angles to consider are along the C4-C5 bond. The bulky tert-butyl group (originating from the gem-dimethyl group at C5) will preferentially orient itself to minimize interactions with the rest of the alkyl chain. This leads to a higher population of conformers where the C6-C5-C4-C3 dihedral angle is in an anti or gauche arrangement that avoids eclipsing interactions.

The presence of the gem-dimethyl group also restricts the conformational freedom of the rest of the chain. This can be visualized as the tert-butyl group acting as a "conformational anchor," limiting the number of low-energy conformations the molecule can adopt. This entropic effect is a key contributor to the Thorpe-Ingold effect in cyclization reactions.[6][7]

Intramolecular Hydrogen Bonding

While the distance between the hydroxyl group at C1 and the gem-dimethyl group at C5 is substantial in a fully extended conformation, certain folded conformations could bring the hydroxyl proton in proximity to the electron clouds of the methyl groups. However, the formation of a stable intramolecular hydrogen bond is unlikely due to the significant entropic penalty required to adopt such a folded conformation. Intermolecular hydrogen bonding between molecules of 5,5-dimethylhexan-1-ol will be the dominant non-covalent interaction.[9][10]

dot

G cluster_0 Conformational Isomers of 5,5-Dimethylhexan-1-ol A Anti Conformer (Extended) B Gauche Conformer (Folded) A->B Rotation around C-C bonds B->A

Caption: Conformational isomers of 5,5-Dimethylhexan-1-ol.

Impact on Physical Properties

The steric bulk of the gem-dimethyl group influences the macroscopic physical properties of 5,5-dimethylhexan-1-ol.

PropertyValueSource
Molecular FormulaC8H18O[11][12][13]
Molecular Weight130.23 g/mol [12][14]
Boiling Point165.5 °C at 760 mmHg[11][12][13]
Density0.823 g/cm³[11][12][13]
Flash Point60.6 °C[11][12][13]
Refractive Index1.427[11][12]

The relatively high boiling point for its molecular weight can be attributed to the ability of the hydroxyl group to participate in intermolecular hydrogen bonding. However, the bulky gem-dimethyl group can partially shield the rest of the molecule, affecting its packing in the solid state and its solvation in different media.

Influence on Chemical Reactivity

The steric hindrance imposed by the gem-dimethyl group in 5,5-dimethylhexan-1-ol has a pronounced effect on the reactivity of the terminal hydroxyl group, particularly in reactions that involve the approach of a bulky reagent or the formation of a cyclic transition state.

Nucleophilic Substitution and Elimination Reactions

Reactions at the C1 position, such as conversion of the alcohol to an alkyl halide, are generally slower compared to less hindered primary alcohols. This is analogous to the well-documented low reactivity of neopentyl halides in Sₙ2 reactions.[15][16][17] The bulky tert-butyl group at the C5 position effectively shields the backside of the C1 carbon from nucleophilic attack, even though it is several bonds away.

In reactions proceeding through a carbocation intermediate (Sₙ1 or E1), the formation of a primary carbocation at C1 is highly unfavorable.[17][18][19] While rearrangement to a more stable carbocation is possible, the steric hindrance around the reaction center remains a significant factor.

dot

G cluster_0 Sₙ2 Reaction Pathway Reactant 5,5-Dimethylhexan-1-ol derivative TransitionState Sterically Hindered Transition State Reactant->TransitionState Nucleophile attack Product Substitution Product TransitionState->Product

Caption: Steric hindrance in the Sₙ2 transition state.

Intramolecular Cyclization Reactions

The gem-dimethyl group in 5,5-dimethylhexan-1-ol would significantly accelerate intramolecular cyclization reactions where the hydroxyl group acts as a nucleophile. For instance, if a suitable electrophilic center were introduced at the C6 position, the rate of cyclization to form a six-membered ring would be enhanced due to the Thorpe-Ingold effect.[5][6] The gem-dimethyl group at C5 would pre-organize the molecule into a conformation that favors ring closure.[1][2]

The rate acceleration in such reactions can be substantial, often several orders of magnitude compared to the non-dimethylated analogue.[6] This principle is widely exploited in organic synthesis to facilitate the formation of cyclic structures.[6][7][20]

Experimental Methodologies for Studying Steric Effects

A combination of spectroscopic and kinetic studies can provide a comprehensive understanding of the steric effects of the gem-dimethyl group in 5,5-dimethylhexan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the conformational preferences of 5,5-dimethylhexan-1-ol in solution.

Protocol:

  • Sample Preparation: Prepare a solution of 5,5-dimethylhexan-1-ol in a deuterated, non-polar solvent (e.g., CDCl₃ or C₆D₆) at a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the coupling constants (J-values) between protons on adjacent carbons. The magnitude of these coupling constants can provide information about the dihedral angles and, consequently, the preferred conformations.

    • Perform temperature-dependent NMR studies. Changes in the chemical shifts and coupling constants with temperature can reveal the relative energies of different conformers.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, and CH carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy) experiments will establish the proton-proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence) experiments will correlate protons with their directly attached carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximity of protons, which is invaluable for determining the three-dimensional structure and identifying preferred conformations.

Infrared (IR) Spectroscopy

Objective: To investigate intermolecular and potential intramolecular hydrogen bonding.

Protocol:

  • Concentration-Dependent Studies:

    • Prepare a series of solutions of 5,5-dimethylhexan-1-ol in a non-polar solvent (e.g., CCl₄ or hexane) at varying concentrations (e.g., from 0.01 M to 1 M).

    • Acquire the IR spectrum for each solution, focusing on the O-H stretching region (approximately 3200-3700 cm⁻¹).

    • Interpretation: A sharp band around 3600-3650 cm⁻¹ corresponds to the "free" (non-hydrogen-bonded) O-H stretch. A broad band at lower wavenumbers (around 3300-3400 cm⁻¹) is indicative of intermolecular hydrogen bonding. The intensity of the broad band will increase with increasing concentration, while the intensity of the sharp band will decrease. The absence of a concentration-independent band at a lower frequency suggests the lack of significant intramolecular hydrogen bonding.[10]

Kinetic Studies

Objective: To quantify the effect of the gem-dimethyl group on reaction rates.

Protocol (Example: Esterification with a Bulky Acid Chloride):

  • Reaction Setup:

    • In parallel, set up reactions of 5,5-dimethylhexan-1-ol and a control alcohol (e.g., hexan-1-ol) with a bulky acid chloride (e.g., pivaloyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., CH₂Cl₂).

    • Ensure all reactions are performed under identical conditions (temperature, concentration of reactants and catalyst).

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction (e.g., by adding a dilute acid).

    • Analyze the aliquots by a suitable technique (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)) to determine the concentration of the starting alcohol and the product ester.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of each reaction.

    • The ratio of the initial rates will provide a quantitative measure of the steric hindrance imparted by the gem-dimethyl group.

Conclusion and Future Perspectives

The gem-dimethyl group in 5,5-dimethylhexan-1-ol serves as a powerful determinant of its conformational preferences and chemical reactivity. Its steric bulk leads to a reduction in the rate of intermolecular reactions at the nearby functional group while significantly accelerating intramolecular processes, a phenomenon elegantly explained by the Thorpe-Ingold effect. Understanding these steric effects is not merely an academic exercise; it has profound implications for the rational design of molecules with tailored properties in fields ranging from drug discovery to materials science.[1][2][21]

Future research in this area could involve computational modeling to more accurately predict the conformational landscape and reaction energetics of molecules containing the gem-dimethyl group. Furthermore, the synthesis and study of more complex systems incorporating this motif will undoubtedly continue to unveil new and exciting applications for this seemingly simple, yet remarkably influential, structural unit.

References

  • Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]

  • 5,5-dimethylhexan-1-ol|2768-18-5. In MOLBASE Encyclopedia. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). OCL. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

  • Talele, T. T. (2018). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. [Link]

  • 1-Hexanol,5,5-dimethyl | CAS#:2768-18-5. Chemsrc. Retrieved from [Link]

  • 5,5-Dimethylhexan-1-ol. LookChem. Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. [Link]

  • Intramolecular reaction. In Wikipedia. Retrieved from [Link]

  • Application of gem-dimethyl groups. ResearchGate. Retrieved from [Link]

  • Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. PMC. Retrieved from [Link]

  • Hydrogen bonding and steric effects on rotamerization in 3,4-alkylenedioxy-, 3-alkoxy- and 3,4-dialkoxy-2-thienyldi(tert-butyl)methanols: an NMR, IR and X-ray crystallographic study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The gemdimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. RSC Publishing. [Link]

  • Neopentyl alcohol. Grokipedia. Retrieved from [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. RSC Publishing. [Link]

  • The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]

  • 5,5-Dimethylhexan-1-ol. PubChem. Retrieved from [Link]

  • The gem -Dimethyl Effect Revisited. ResearchGate. Retrieved from [Link]

  • Unlocking a new hydrogen-bonding marker: C–O bond shortening in vicinal diols revealed by rotational spectroscopy. The Journal of Chemical Physics. [Link]

  • Intramolecular Hydrogen Bond Interaction in Selected Diols. ResearchGate. Retrieved from [Link]

  • Does intramolecular hydrogen bonding occur with carbonic acid and geminal diols? Stack Exchange. Retrieved from [Link]

  • Neopentyl alcohol on treatment with HCl and anhydrous ZnCl_(2) gives. Allen. Retrieved from [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]

  • 7-14) Neopentyl Halides React Slowly in Substitution Processes. organicnotes. Retrieved from [Link]

  • Additional Problems for Conformation/Sterics/Strain. University of Calgary. Retrieved from [Link]

  • Conformational Analysis. IX. The Gem-Dimethyl Effect1,2. The Journal of Organic Chemistry. [Link]

  • Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... Pearson. Retrieved from [Link]

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Scholars Research Library. Retrieved from [Link]

  • Cyclic Stereochemistry (PART-6, PPT-6) Conformation-VI. e-PG Pathshala. Retrieved from [Link]

  • Conformational Analysis. University of California, Irvine. Retrieved from [Link]

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The Biological Activity and Toxicity Profile of 5,5-Dimethylhexan-1-ol: A Comprehensive Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Dimethylhexan-1-ol (CAS: 2768-18-5) is a sterically hindered primary aliphatic alcohol that serves as a critical structural motif in advanced organic synthesis and drug development. While standard linear alcohols are well-characterized, the terminal tert-butyl group of 5,5-dimethylhexan-1-ol fundamentally alters its physicochemical properties, xenobiotic metabolism, and synthetic utility. This whitepaper provides an in-depth analysis of its biological activity, toxicological profile, and its role as a key precursor to potent neuroactive compounds, supported by validated experimental protocols.

Structural Pharmacology and Physicochemical Profiling

The biological behavior of 5,5-dimethylhexan-1-ol is dictated by its structural duality: a polar hydroxyl head group capable of hydrogen bonding, and a highly lipophilic, bulky tert-butyl tail.

According to computational and experimental data, the compound exhibits a molecular weight of 130.23 g/mol and an XLogP3 of 2.5[1]. This moderate lipophilicity is a critical pharmacological parameter. Unlike linear 1-hexanol, the bulky gem-dimethyl terminus increases the molecule's hydrodynamic radius and alters its partition coefficient within lipid bilayers. This structural feature enhances its ability to cross the blood-brain barrier (BBB) and intercalate into cellular membranes, a primary driver of aliphatic alcohol-induced biological activity. Furthermore, its low Topological Polar Surface Area (TPSA) of 20.2 Ų ensures near-complete absorption across mucosal and intestinal epithelia[1].

Quantitative Data Summary
PropertyValueBiological / Toxicological Implication
Molecular Weight 130.23 g/mol [1]Small molecule; readily absorbed across biological membranes.
XLogP3 2.5[1]Moderate lipophilicity; optimal for BBB penetration and lipid bilayer intercalation.
Topological Polar Surface Area 20.2 Ų[1]Low TPSA indicates excellent cellular permeability and systemic distribution.
Hydrogen Bond Donors/Acceptors 1 / 1[1]Capable of participating in specific receptor allosteric binding.
Rotatable Bonds 4[1]Provides conformational flexibility, allowing adaptation to enzyme active sites.

Xenobiotic Metabolism and Toxicity Mechanisms

Hepatic Clearance Pathway

The primary metabolic route for 5,5-dimethylhexan-1-ol involves hepatic oxidation. The polar hydroxyl group is first oxidized by Alcohol Dehydrogenase (ADH) to form 5,5-dimethylhexanal, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to 5,5-dimethylhexanoic acid.

Crucially, the steric hindrance provided by the terminal tert-butyl group prevents standard


-oxidation from progressing efficiently past the C4 carbon. This forces the resulting carboxylic acid to be cleared primarily via Phase II glucuronidation rather than being fully broken down into acetyl-CoA.

MetabolicPathway A 5,5-Dimethylhexan-1-ol (Primary Alcohol) B Alcohol Dehydrogenase (ADH) A->B C 5,5-Dimethylhexanal (Aldehyde) B->C D Aldehyde Dehydrogenase (ALDH) C->D E 5,5-Dimethylhexanoic Acid (Carboxylic Acid) D->E F Glucuronidation & Renal Excretion E->F

Hepatic metabolism of 5,5-dimethylhexan-1-ol via ADH and ALDH pathways.

Toxicological Profile

The toxicity of 5,5-dimethylhexan-1-ol aligns with the general profile of medium-chain aliphatic alcohols. Acute exposure at high concentrations leads to central nervous system (CNS) depression due to the fluidization of neuronal membranes and positive allosteric modulation of GABA


 receptors.

In predictive toxicological models (such as ECOSAR and OASIS) utilized by regulatory bodies like NITE, aliphatic alcohols of this class are evaluated for structural alerts regarding protein binding and mutagenicity[2]. 5,5-Dimethylhexan-1-ol generally lacks severe genotoxic alerts, though it acts as a dermal and ocular irritant due to its solvent properties, stripping protective lipids from the stratum corneum.

Synthetic Utility in Bioactive Compound Development

The biological significance of 5,5-dimethylhexan-1-ol is most prominently realized through its role as a synthetic precursor and a model substrate in advanced pharmacology.

Precursor to Sympathomimetic Stimulants

5,5-Dimethylhexan-1-ol is the primary industrial starting material for the synthesis of 5,5-Dimethylhexan-1-amine (DMHA) , a potent CNS stimulant[3]. The conversion is achieved via reductive amination under high pressure and temperature using ammonia and a metal catalyst. DMHA exhibits significant biological activity, acting as a releasing agent for monoamines (dopamine and norepinephrine), thereby increasing heart rate, focus, and blood pressure[3].

SynthesisWorkflow A 5,5-Dimethylhexan-1-ol (Starting Material) B Reductive Amination (NH3, H2, Catalyst) A->B C 5,5-Dimethylhexan-1-amine (DMHA - Bioactive Stimulant) B->C

Industrial synthesis of bioactive DMHA via reductive amination of the alcohol.

Late-Stage C-H Functionalization in Drug Discovery

The tert-butyl group is notoriously inert due to its high bond dissociation energy (~100 kcal/mol). However, recent breakthroughs in non-directed catalytic hydroxylation have utilized 5,5-dimethyl-1-hexanol as a benchmark substrate to study the functionalization of sterically congested primary C-H bonds[4]. Using an electrophilic manganese catalyst, researchers successfully oxidized the tert-butyl group of this alcohol. This reactivity is highly prized in drug discovery, as it allows chemists to introduce new polar groups into highly lipophilic, metabolically resistant regions of drug candidates without relying on directing groups[4].

Validated Experimental Methodologies

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Hepatic Cytotoxicity Assessment (MTT Assay)

Rationale: Because 5,5-dimethylhexan-1-ol is metabolized primarily in the liver, HepG2 (human hepatocellular carcinoma) cells are utilized. HepG2 cells retain endogenous xenobiotic metabolizing enzymes, making them the ideal model for detecting both direct solvent toxicity and metabolite-induced hepatotoxicity.

  • Cell Seeding: Seed HepG2 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    atmosphere.
  • Compound Preparation: Prepare a master stock of 5,5-dimethylhexan-1-ol in pure DMSO. Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 mM to 50 mM. Critical: Ensure final DMSO concentration remains

    
     to prevent baseline solvent toxicity.
    
  • Treatment: Aspirate growth media and apply the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100). Incubate for 24 hours.

  • MTT Addition (Self-Validation Step): Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Only metabolically active, viable cells possess the mitochondrial succinate dehydrogenase required to reduce the yellow MTT tetrazolium into insoluble purple formazan crystals. A lack of color change directly validates cell death.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis.
    

CytotoxicityWorkflow Step1 1. Cell Culture Preparation (HepG2 cells, 96-well plate) Step2 2. Compound Dilution (0.1 - 50 mM in Media) Step1->Step2 Step3 3. 24h Incubation (37°C, 5% CO2) Step2->Step3 Step4 4. MTT Reagent Addition (Formazan crystal formation) Step3->Step4 Step5 5. Solubilization (DMSO addition) Step4->Step5 Step6 6. Absorbance Measurement (OD at 570 nm) Step5->Step6

Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity.

Protocol B: Biocatalytic Oxidation Kinetics (ADH Pathway)

Rationale: To determine the metabolic clearance rate of the sterically hindered alcohol, an in vitro enzymatic assay using purified Alcohol Dehydrogenase (ADH) is employed.

  • Buffer Preparation: Prepare 50 mM Sodium Pyrophosphate buffer, adjusted to pH 8.8 to optimize ADH activity.

  • Cofactor Addition: Add NAD

    
     to the buffer to achieve a final concentration of 2.5 mM.
    
  • Substrate Introduction: Add 5,5-dimethylhexan-1-ol to the reaction mixture at varying concentrations (0.5 mM to 10 mM).

  • Enzyme Initiation: Initiate the reaction by adding 0.1 U/mL of purified human ADH.

  • Kinetic Monitoring (Self-Validation Step): Immediately transfer the mixture to a quartz cuvette and monitor the absorbance at 340 nm continuously for 5 minutes using a UV-Vis spectrophotometer. Causality: The substrate is oxidized as NAD

    
     is reduced to NADH. Because only NADH absorbs at 340 nm, the increase in absorbance provides a direct, real-time stoichiometric readout of the alcohol's oxidation rate, validating the enzymatic conversion.
    

References

  • Benchchem. "5,5-Dimethylhexan-1-amine | 60996-53-4". Benchchem.
  • PubChem. "5,5-Dimethylhexan-1-ol | C8H18O | CID 262849". National Institutes of Health (NIH).
  • National Institute of Technology and Evaluation (NITE). "化学物質評価の促進に係る 有害性等調査に関する業務 報 告 書".
  • Costas, M., et al. "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds". ChemRxiv.

Sources

Methodological & Application

Synthesis of 5,5-Dimethylhexan-1-ol: A Comprehensive Guide to Laboratory Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the laboratory synthesis of 5,5-Dimethylhexan-1-ol, a valuable alcohol intermediate in the development of fine chemicals and pharmaceuticals. This guide is intended for researchers, scientists, and professionals in drug development, offering a selection of robust and validated synthetic protocols. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step procedures, and critical experimental parameters. The protocols detailed herein include synthesis via Grignard reaction, hydroboration-oxidation of an alkene, reduction of a carboxylic acid, and catalytic hydrogenation of an aldehyde.

Introduction

5,5-Dimethylhexan-1-ol is a primary alcohol with a neopentyl-like structural motif, which imparts unique physical and chemical properties. Its synthesis is of significant interest for the preparation of various organic molecules, including fragrances, lubricants, and pharmaceutical intermediates. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide explores four distinct and reliable methods for the preparation of 5,5-Dimethylhexan-1-ol, providing the necessary details for their successful implementation in a laboratory setting.

Method 1: Grignard Reaction with Formaldehyde

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. To synthesize a primary alcohol such as 5,5-Dimethylhexan-1-ol, the Grignard reagent derived from a suitable haloalkane is reacted with formaldehyde, the simplest aldehyde. In this protocol, we will detail the preparation of 4,4-dimethylpentylmagnesium bromide and its subsequent reaction with formaldehyde.[1][2][3][4]

Rationale and Mechanistic Insight

The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of formaldehyde. The initial product is a magnesium alkoxide, which upon acidic workup, is protonated to yield the desired primary alcohol. The use of anhydrous conditions is critical, as any trace of water will protonate and quench the highly reactive Grignard reagent.[1][2]

Experimental Protocol

Step 1: Preparation of 4,4-Dimethylpentylmagnesium Bromide

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with magnesium turnings and a small crystal of iodine (as an initiator). The system is gently heated with a heat gun under nitrogen flow to activate the magnesium surface. Anhydrous diethyl ether or tetrahydrofuran (THF) is then added to cover the magnesium.

  • Grignard Formation: A solution of 1-bromo-4,4-dimethylpentane in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated, which is typically indicated by the disappearance of the iodine color and gentle refluxing of the solvent. The addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

  • Formaldehyde Source: Gaseous formaldehyde, generated by the thermal depolymerization of dry paraformaldehyde, is passed through the Grignard solution under a nitrogen atmosphere. Alternatively, a solution of formaldehyde in an anhydrous solvent can be used.

  • Reaction: The Grignard solution is cooled in an ice bath, and the formaldehyde is introduced slowly with vigorous stirring. The reaction is exothermic and should be carefully controlled.

  • Quenching and Workup: After the addition of formaldehyde is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 5,5-Dimethylhexan-1-ol is then purified by vacuum distillation.

Data Summary
ParameterValue
Starting Material1-bromo-4,4-dimethylpentane
ReagentsMagnesium, Iodine, Formaldehyde
SolventAnhydrous Diethyl Ether or THF
Reaction TemperatureReflux for Grignard, 0°C for formaldehyde addition
WorkupSaturated aq. NH₄Cl
PurificationVacuum Distillation
Expected Yield70-85%
Workflow Diagram

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Formaldehyde cluster_workup Workup and Purification reagent_prep 1. Prepare 4,4-dimethylpentyl- magnesium bromide reaction 2. React with formaldehyde reagent_prep->reaction Anhydrous conditions quench 3. Quench with aq. NH4Cl reaction->quench extract 4. Extraction quench->extract purify 5. Purification (Distillation) extract->purify product product purify->product 5,5-Dimethylhexan-1-ol

Caption: Workflow for the synthesis of 5,5-Dimethylhexan-1-ol via Grignard reaction.

Method 2: Hydroboration-Oxidation of 5,5-Dimethyl-1-hexene

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[5][6][7] This means the hydroxyl group adds to the less substituted carbon of the double bond, making it an ideal method for the synthesis of primary alcohols from terminal alkenes. The starting material for this synthesis is 5,5-dimethyl-1-hexene.[8][9]

Rationale and Mechanistic Insight

In the first step, borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond of 5,5-dimethyl-1-hexene. The boron atom adds to the less sterically hindered terminal carbon, and a hydride shifts to the more substituted carbon. This process is repeated until all three B-H bonds have reacted, forming a trialkylborane intermediate. In the second step, the trialkylborane is oxidized with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide). This replaces the carbon-boron bond with a carbon-oxygen bond, yielding the desired alcohol with retention of stereochemistry.[5][6][7]

Experimental Protocol
  • Apparatus Setup: A dry, nitrogen-flushed, three-necked round-bottom flask is fitted with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.

  • Hydroboration: A solution of 5,5-dimethyl-1-hexene in anhydrous THF is placed in the flask and cooled in an ice bath. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise from the dropping funnel. The reaction is typically stirred at 0°C for one hour and then at room temperature for an additional 1-2 hours to ensure complete hydroboration.

  • Oxidation: The reaction mixture is cooled again in an ice bath. Aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). The temperature should be maintained below 40°C during the addition of hydrogen peroxide.

  • Workup and Purification: After the addition of hydrogen peroxide is complete, the mixture is stirred at room temperature for at least one hour. The layers are then separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The resulting crude 5,5-Dimethylhexan-1-ol is purified by vacuum distillation.

Data Summary
ParameterValue
Starting Material5,5-dimethyl-1-hexene
ReagentsBorane-THF complex, Sodium Hydroxide, Hydrogen Peroxide
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0°C to room temperature
WorkupNaOH, H₂O₂
PurificationVacuum Distillation
Expected Yield85-95%
Workflow Diagram

Hydroboration_Oxidation cluster_hydro Hydroboration cluster_oxi Oxidation cluster_workup Workup and Purification hydroboration 1. React 5,5-dimethyl-1-hexene with BH3-THF oxidation 2. Oxidize with NaOH and H2O2 hydroboration->oxidation Trialkylborane intermediate extract 3. Extraction oxidation->extract purify 4. Purification (Distillation) extract->purify product product purify->product 5,5-Dimethylhexan-1-ol

Caption: Workflow for the synthesis of 5,5-Dimethylhexan-1-ol via hydroboration-oxidation.

Method 3: Reduction of 5,5-Dimethylhexanoic Acid

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry. A powerful reducing agent is required for this conversion, and lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[10][11][12][13] The starting material for this protocol is 5,5-dimethylhexanoic acid.

Rationale and Mechanistic Insight

Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reduction of a carboxylic acid with LiAlH₄ proceeds in several steps. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. Subsequently, the carbonyl group of the carboxylate is reduced by the addition of a hydride to form a tetrahedral intermediate. This intermediate collapses, and further reduction of the resulting aldehyde leads to the primary alcohol. An aqueous workup is necessary to protonate the resulting alkoxide and to decompose any excess LiAlH₄.[10][11]

Experimental Protocol
  • Apparatus Setup: A dry, nitrogen-flushed, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • LAH Suspension: A suspension of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared in the flask and cooled in an ice bath.

  • Addition of Carboxylic Acid: A solution of 5,5-dimethylhexanoic acid in anhydrous ether or THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The addition should be slow to control the initial exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Quenching and Workup (Fieser & Fieser method): The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation and Purification: The ethereal solution is decanted or filtered from the inorganic salts. The salts are washed with additional ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude 5,5-Dimethylhexan-1-ol is purified by vacuum distillation.

Data Summary
ParameterValue
Starting Material5,5-Dimethylhexanoic Acid
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Diethyl Ether or THF
Reaction Temperature0°C to Reflux
WorkupSequential addition of H₂O, aq. NaOH, H₂O
PurificationVacuum Distillation
Expected Yield80-90%
Workflow Diagram

Reduction_Carboxylic_Acid cluster_reduction Reduction cluster_workup Workup and Purification reduction 1. Reduce 5,5-dimethylhexanoic acid with LiAlH4 quench 2. Quench (Fieser method) reduction->quench filter 3. Filtration quench->filter purify 4. Purification (Distillation) filter->purify product product purify->product 5,5-Dimethylhexan-1-ol

Caption: Workflow for the synthesis of 5,5-Dimethylhexan-1-ol via reduction of the carboxylic acid.

Method 4: Catalytic Hydrogenation of 5,5-Dimethylhexanal

Catalytic hydrogenation is a widely used industrial process for the reduction of aldehydes to primary alcohols. This method is often preferred for its clean reaction profile and the avoidance of stoichiometric metal hydride reagents. The starting material for this synthesis is 5,5-dimethylhexanal.

Rationale and Mechanistic Insight

In catalytic hydrogenation, the aldehyde and hydrogen gas are adsorbed onto the surface of a metal catalyst, typically a noble metal such as palladium, platinum, or nickel, supported on a high-surface-area material like activated carbon. On the catalyst surface, the double bond of the carbonyl group is reduced by the addition of hydrogen atoms, leading to the formation of the primary alcohol. The reaction is typically carried out under a pressurized atmosphere of hydrogen.

Experimental Protocol
  • Apparatus Setup: A high-pressure hydrogenation vessel (e.g., a Parr hydrogenator) is used for this reaction.

  • Reagent Charging: The hydrogenation vessel is charged with 5,5-dimethylhexanal, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 50-500 psi). The mixture is then heated and stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The reaction progress can be monitored by the uptake of hydrogen.

  • Workup and Purification: Once the reaction is complete (i.e., hydrogen uptake ceases), the vessel is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation. The crude 5,5-Dimethylhexan-1-ol can be purified by vacuum distillation if necessary.

Data Summary
ParameterValue
Starting Material5,5-Dimethylhexanal
ReagentHydrogen Gas (H₂)
CatalystPalladium on Carbon (Pd/C)
SolventEthanol or Ethyl Acetate
Reaction ConditionsElevated pressure and temperature
WorkupFiltration to remove catalyst
PurificationVacuum Distillation (optional)
Expected Yield>95%
Workflow Diagram

Catalytic_Hydrogenation cluster_hydrogenation Hydrogenation cluster_workup Workup and Purification hydrogenation 1. Hydrogenate 5,5-dimethylhexanal with H2 and Pd/C filter 2. Catalyst Filtration hydrogenation->filter purify 3. Purification (Distillation) filter->purify product product purify->product 5,5-Dimethylhexan-1-ol

Caption: Workflow for the synthesis of 5,5-Dimethylhexan-1-ol via catalytic hydrogenation.

Conclusion

This guide has detailed four distinct and effective methods for the laboratory synthesis of 5,5-Dimethylhexan-1-ol. The choice of a particular method will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. The Grignard reaction and hydroboration-oxidation are classic and versatile methods well-suited for academic and research laboratories. The reduction of the corresponding carboxylic acid with LiAlH₄ is a highly efficient route, while catalytic hydrogenation offers a cleaner and more atom-economical approach, particularly for larger-scale syntheses. By following the detailed protocols and understanding the underlying principles, researchers can confidently synthesize 5,5-Dimethylhexan-1-ol for their specific applications.

References

Sources

Application Note & Protocols: Strategic Esterification of 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of esters is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, materials science, and fragrance development. 5,5-Dimethylhexan-1-ol, a primary alcohol, presents a unique synthetic challenge due to the significant steric hindrance imposed by its neopentyl-like tert-butyl group. This steric bulk in proximity to the reactive hydroxyl group can significantly impede the progress of traditional esterification reactions, necessitating carefully selected conditions and methodologies to achieve high yields.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details and contrasts several robust methods for the esterification of 5,5-dimethylhexan-1-ol, moving beyond simple procedural lists to explain the underlying chemical principles that govern the selection of each protocol. We will explore classic acid-catalyzed methods, modern coupling-agent-driven reactions, and biocatalytic approaches, providing detailed, field-tested protocols for each.

The Challenge: Steric Hindrance in 5,5-Dimethylhexan-1-ol

5,5-Dimethylhexan-1-ol possesses a primary hydroxyl group, which typically exhibits high reactivity in esterification.[2][3] However, the quaternary carbon atom at the C5 position creates a sterically demanding environment that shields the alcohol from nucleophilic attack by bulky reagents and can hinder the formation of the tetrahedral intermediate required in many esterification mechanisms. Consequently, methods that are effective for simple primary alcohols may prove sluggish, require harsh "forcing" conditions, or result in low conversion rates for this substrate.[1][4] The following sections outline strategies specifically chosen to overcome this steric barrier.

Method 1: Fischer-Speier Esterification with Forcing Conditions

The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid and an alcohol.[5] For a sterically hindered alcohol like 5,5-dimethylhexan-1-ol, driving the reaction equilibrium toward the product is critical for achieving acceptable yields.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: A proton source like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic alcohol.[3]

  • Water Removal: The reaction is reversible, producing one equivalent of water for each equivalent of ester formed.[4] To drive the reaction to completion in accordance with Le Châtelier's principle, water must be continuously removed from the reaction mixture.[3] This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus, typically with a solvent like toluene.

  • Temperature: Elevated temperatures (reflux) are necessary to provide the activation energy needed to overcome the steric repulsion between the alcohol and the carboxylic acid.

Protocol 3.1: Fischer-Speier Esterification using a Dean-Stark Trap

Objective: To synthesize an ester from 5,5-dimethylhexan-1-ol and a generic carboxylic acid (e.g., Acetic Acid) using acid catalysis and azeotropic water removal.

Reagent/ComponentMolar Eq.Amount (for 10 mmol scale)Purpose
5,5-Dimethylhexan-1-ol1.01.30 g (10 mmol)Substrate Alcohol
Carboxylic Acid1.1 - 1.211-12 mmolSubstrate Acid
p-Toluenesulfonic acid (PTSA)0.0595 mg (0.5 mmol)Catalyst
Toluene-50 mLSolvent / Azeotroping Agent

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 5,5-dimethylhexan-1-ol (1.30 g, 10 mmol) and the selected carboxylic acid (11-12 mmol).

  • Add toluene (50 mL) to dissolve the reactants.

  • Add the acid catalyst, p-toluenesulfonic acid (95 mg, 0.5 mmol).

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture. The reaction is typically complete when no more water is collected in the Dean-Stark trap (usually 4-24 hours, depending on the carboxylic acid).

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize the acid catalyst and remove excess carboxylic acid, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the crude product via column chromatography or distillation as required.

Method 2: Steglich Esterification for Mild Conditions

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and highly effective alternative.[6] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7] The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial for efficient esterification of sterically demanding alcohols.[8]

Causality Behind Experimental Choices:

  • Carbodiimide (DCC/EDC): DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[6] This intermediate is a potent acylating agent.

  • DMAP Catalyst: The O-acylisourea intermediate can undergo a slow, undesirable 1,3-rearrangement to a stable N-acylurea, which halts the reaction.[6] DMAP, being a stronger nucleophile than the alcohol, rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt. This "active ester" is then readily attacked by the sterically hindered 5,5-dimethylhexan-1-ol, regenerating the DMAP catalyst and preventing the side reaction.[6][8]

  • Solvent & Temperature: The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) at room temperature, highlighting its mild nature.[8]

Protocol 4.1: Steglich Esterification

Objective: To synthesize an ester from 5,5-dimethylhexan-1-ol under mild, coupling-agent-mediated conditions.

Reagent/ComponentMolar Eq.Amount (for 10 mmol scale)Purpose
5,5-Dimethylhexan-1-ol1.01.30 g (10 mmol)Substrate Alcohol
Carboxylic Acid1.212 mmolSubstrate Acid
DCC1.22.48 g (12 mmol)Coupling Agent
DMAP0.1122 mg (1 mmol)Catalyst
Dichloromethane (DCM)-50 mLSolvent

Step-by-Step Methodology:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (12 mmol), 5,5-dimethylhexan-1-ol (1.30 g, 10 mmol), and DMAP (122 mg, 1 mmol).

  • Dissolve the components in anhydrous DCM (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of DCC (2.48 g, 12 mmol) in anhydrous DCM (10 mL) dropwise to the stirred reaction mixture over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[8]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove residual DMAP, saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC ROH 5,5-Dimethylhexan-1-ol DMAP DMAP Acyl_DMAP Acylpyridinium Salt (Active Ester) O_acyl->Acyl_DMAP + DMAP (Fast) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Slow Rearrangement (Undesired) Acyl_DMAP->DMAP Regenerated Ester Ester Acyl_DMAP->Ester + ROH DCU DCU

Caption: Simplified workflow of the Steglich Esterification.

Method 3: Yamaguchi Esterification for Highly Hindered Systems

The Yamaguchi esterification is exceptionally well-suited for the synthesis of highly functionalized or sterically congested esters and macrolactones.[9] It proceeds via a mixed anhydride intermediate, which is then activated by DMAP for attack by the alcohol.[10][11] This protocol is renowned for its high yields and mild conditions, making it a powerful tool for challenging substrates like 5,5-dimethylhexan-1-ol.[10]

Causality Behind Experimental Choices:

  • Yamaguchi Reagent (TCBC): 2,4,6-Trichlorobenzoyl chloride (TCBC) reacts with the carboxylate (formed by deprotonation of the carboxylic acid with a base like triethylamine, Et₃N) to form a mixed anhydride.[9]

  • Regioselective Activation: The steric bulk of the trichlorobenzoyl group ensures that DMAP attacks the less hindered carbonyl carbon of the original carboxylic acid, forming the highly electrophilic acylpyridinium intermediate.[12] This directed reactivity is key to the protocol's success.

  • Two-Step, One-Pot Procedure: The formation of the mixed anhydride and the subsequent reaction with the alcohol are typically performed sequentially in the same reaction vessel, which is experimentally convenient.[13]

Protocol 5.1: Yamaguchi Esterification

Objective: To achieve high-yield esterification of a sterically hindered alcohol via a mixed anhydride intermediate.

Reagent/ComponentMolar Eq.Amount (for 5 mmol scale)Purpose
Carboxylic Acid1.05 mmolSubstrate Acid
Triethylamine (Et₃N)1.10.77 mL (5.5 mmol)Base
2,4,6-Trichlorobenzoyl chloride (TCBC)1.051.30 g (5.25 mmol)Activating Agent
5,5-Dimethylhexan-1-ol1.20.78 g (6 mmol)Substrate Alcohol
DMAP2.51.53 g (12.5 mmol)Catalyst / Acyl Transfer
Toluene-40 mLSolvent

Step-by-Step Methodology:

  • To a dry 100 mL flask under an inert atmosphere, add the carboxylic acid (5 mmol) and anhydrous toluene (20 mL).

  • Add triethylamine (0.77 mL, 5.5 mmol) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.30 g, 5.25 mmol) and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve 5,5-dimethylhexan-1-ol (0.78 g, 6 mmol) and DMAP (1.53 g, 12.5 mmol) in anhydrous toluene (20 mL).

  • Add the solution of the alcohol and DMAP to the mixed anhydride mixture via syringe or cannula.

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 x 30 mL), 1 M HCl (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters.[14] It operates under neutral, mild conditions and is known for its reliability. The reaction involves activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

Causality Behind Experimental Choices:

  • Alcohol Activation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.[16] This species protonates the carboxylic acid and then reacts with the alcohol to form a bulky alkoxyphosphonium salt, converting the hydroxyl group into an excellent leaving group.[16][17]

  • Sₙ2 Displacement: The resulting carboxylate anion acts as the nucleophile, displacing the activated oxygen via an Sₙ2 mechanism to form the ester.[18]

  • Byproduct Management: A significant practical consideration is the removal of the reaction byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, which often requires careful chromatography.[18]

Protocol 6.1: Mitsunobu Esterification

Objective: To form an ester under neutral conditions by activating the alcohol as a leaving group.

Reagent/ComponentMolar Eq.Amount (for 5 mmol scale)Purpose
5,5-Dimethylhexan-1-ol1.00.65 g (5 mmol)Substrate Alcohol
Carboxylic Acid1.26 mmolNucleophile
Triphenylphosphine (PPh₃)1.51.97 g (7.5 mmol)Activating Reagent
DIAD or DEAD (40% in Toluene)1.53.8 mL (7.5 mmol)Activating Reagent
Anhydrous Tetrahydrofuran (THF)-50 mLSolvent

Step-by-Step Methodology:

  • To a dry 100 mL flask under an inert atmosphere, add 5,5-dimethylhexan-1-ol (0.65 g, 5 mmol), the carboxylic acid (6 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).

  • Dissolve the solids in anhydrous THF (50 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add the DIAD or DEAD solution (3.8 mL, 7.5 mmol) dropwise over 20-30 minutes. An exothermic reaction and color change are typically observed.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitor the reaction by TLC for the consumption of the alcohol.

  • Once complete, remove the THF under reduced pressure.

  • The crude residue can be purified directly by flash column chromatography on silica gel to separate the desired ester from TPPO and the hydrazine byproduct.

Workflow_Selection Start Start: Esterification of 5,5-Dimethylhexan-1-ol Acid_Sensitive Is the carboxylic acid or product acid-sensitive? Start->Acid_Sensitive High_Temp Are high temperatures a concern? Acid_Sensitive->High_Temp Yes Fischer Fischer-Speier (Protocol 3.1) Acid_Sensitive->Fischer No Byproduct Is byproduct removal a major concern? High_Temp->Byproduct Yes Steglich Steglich (Protocol 4.1) High_Temp->Steglich Yes Yamaguchi Yamaguchi (Protocol 5.1) High_Temp->Yamaguchi Yes Byproduct->Steglich Yes (DCU filtration) Byproduct->Yamaguchi Yes (Aqueous Wash) Mitsunobu Mitsunobu (Protocol 6.1) Byproduct->Mitsunobu No (Difficult Purification)

Caption: Decision workflow for selecting an esterification method.

Method 5: Enzymatic Esterification

Biocatalysis using lipases offers a green, highly selective, and mild approach to ester synthesis.[19] Lipases can function effectively in non-aqueous environments and often exhibit high tolerance for sterically hindered substrates. Immobilized enzymes, such as Novozym® 435 (Lipase B from Candida antarctica), are particularly useful as they can be easily removed from the reaction mixture and reused.[20]

Causality Behind Experimental Choices:

  • Enzyme Catalyst: Lipases catalyze ester formation through a serine-based active site mechanism. Their three-dimensional structure can accommodate bulky substrates that are challenging for traditional chemical catalysts.[19]

  • Solvent-Free or Organic Solvent: The reaction can be run in an organic solvent (e.g., hexane, isooctane) or, advantageously, under solvent-free conditions if the reactants are liquid at the reaction temperature.[19][21]

  • Water Removal: Like Fischer esterification, this is an equilibrium-controlled process. Water produced must be removed, often by using molecular sieves or applying a vacuum, to drive the reaction towards the ester product.[21]

Protocol 7.1: Lipase-Catalyzed Esterification

Objective: To synthesize an ester using an environmentally benign and selective biocatalyst.

Reagent/ComponentMolar Eq.Amount (for 10 mmol scale)Purpose
5,5-Dimethylhexan-1-ol1.01.30 g (10 mmol)Substrate Alcohol
Carboxylic Acid1.010 mmolSubstrate Acid
Immobilized Lipase (e.g., Novozym 435)-130 mg (10% w/w of alcohol)Biocatalyst
Molecular Sieves (3Å)-2.0 gDehydrating Agent
Hexane (optional)-20 mLSolvent

Step-by-Step Methodology:

  • To a 50 mL flask, add 5,5-dimethylhexan-1-ol (1.30 g, 10 mmol), the carboxylic acid (10 mmol), and activated molecular sieves (2.0 g).

  • If using a solvent, add hexane (20 mL). For solvent-free conditions, proceed to the next step.

  • Add the immobilized lipase (130 mg).

  • Seal the flask and place it in an incubator shaker set to a suitable temperature (typically 40-60 °C) and agitation speed (e.g., 150-200 rpm).[19]

  • Monitor the reaction over 24-72 hours by taking small aliquots, filtering out the enzyme, and analyzing by GC or TLC.

  • Once equilibrium is reached or the starting material is consumed, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography if necessary to remove any unreacted starting materials.

Summary & Conclusion

The successful esterification of the sterically hindered primary alcohol 5,5-dimethylhexan-1-ol is highly dependent on the chosen methodology. While the classic Fischer-Speier method can be made to work with forcing conditions, modern coupling reactions offer milder and often more efficient alternatives. The Steglich and Yamaguchi esterifications are particularly powerful, leveraging specific activation pathways to overcome steric barriers and deliver high yields at room temperature. The Mitsunobu reaction provides another reliable, albeit with purification challenges, route under neutral conditions. Finally, enzymatic catalysis represents a green and highly selective option for specialized applications. The choice of method should be guided by the stability of the carboxylic acid partner, the required scale, and considerations of cost and downstream purification.

References

  • Fischer Esterification. (2021, February 23). J&K Scientific LLC. [Link]

  • Hassan, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

  • Yamaguchi esterification. Wikipedia. [Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Experiment 10: Fischer Esterification. University of Manitoba. [Link]

  • Hassan, S., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]

  • Yamaguchi Esterification. Online Organic Chemistry Tutor. [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic-Chemistry.org. [Link]

  • Steglich Esterification. Wikipedia. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Acid to Ester - Common Conditions. University of Rochester. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Synthesis of Esters. NPTEL Archive. [Link]

  • Acid to Ester - Common Conditions. University of Rochester. [Link]

  • What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?. Quora. [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly?. Reddit. [Link]

  • Synthesis of Esters. NPTEL. [Link]

  • Enzymatic esterification process.
  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancre. Longdom.org. [Link]

  • Enzymatic esterification process.
  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancre. Longdom Publishing. [Link]

  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancre. Longdom. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]

  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave. [Link]

  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI. [Link]

  • 5,5-Dimethylhexan-1-ol. PubChem. [Link]

Sources

Application Note: Green Chemistry Methods for 5,5-Dimethylhexan-1-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Dimethylhexan-1-ol is a critical primary alcohol intermediate characterized by a terminal gem-dimethyl group. This structural motif imparts unique metabolic stability and lipophilicity, making it valuable in the synthesis of pharmaceutical prodrugs (e.g., lipophilic esters of nucleoside analogs) and advanced fragrance fixatives.

Traditional synthesis often relies on stoichiometric hydride reductions (LiAlH₄) of carboxylic acids or Grignard additions, which suffer from poor atom economy and high E-factors (waste-to-product ratios). This Application Note details two Green Chemistry protocols designed for scalability and environmental stewardship:

  • Method A (Atom-Economical): Rhodium-catalyzed hydroformylation of 4,4-dimethyl-1-pentene followed by catalytic hydrogenation.[1]

  • Method B (Feedstock-Flexible): Direct catalytic hydrogenation of 5,5-dimethylhexanoic acid using heterogeneous ruthenium catalysts.

Chemical Pathway Analysis

The synthesis strategy focuses on constructing the C8 skeleton while minimizing waste. The gem-dimethyl group at the C5 position introduces steric bulk, which must be managed to ensure high regioselectivity during chain extension.

Reaction Pathway Diagram

G Alkene 4,4-Dimethyl-1-pentene (C7 Precursor) Aldehyde 5,5-Dimethylhexanal (Intermediate) Alkene->Aldehyde Hydroformylation Rh cat. / Ligand 100% Atom Economy Syngas CO + H2 (Syngas) Syngas->Aldehyde Alcohol 5,5-Dimethylhexan-1-ol (Target Product) Aldehyde->Alcohol Hydrogenation Ni or Ru cat. Acid 5,5-Dimethylhexanoic Acid (Alternative Precursor) Acid->Alcohol Direct Hydrogenation Ru/C, 160°C - H2O

Figure 1: Green synthetic pathways.[1] The hydroformylation route (blue) offers the highest atom economy, while acid reduction (red) utilizes stable, commercially available precursors.

Method A: Hydroformylation-Hydrogenation (The "Oxo" Route)

This method is preferred for industrial scalability due to its near-perfect atom economy. The reaction adds one carbon and two hydrogens to the alkene substrate without generating stoichiometric salt waste.

Mechanistic Insight

The challenge in hydroformylating 4,4-dimethyl-1-pentene is controlling regioselectivity .[1][2] The bulky tert-butyl group at the C4 position exerts steric influence, but the terminal double bond allows for high linear (n) selectivity if a bulky phosphite ligand (e.g., Biphephos) is used. The ligand wraps around the Rh center, forcing the bulky substrate to insert in an anti-Markovnikov fashion to minimize steric clash.

Protocol: Two-Stage One-Pot Synthesis[1]

Reagents & Equipment:

  • Substrate: 4,4-Dimethyl-1-pentene (CAS: 762-62-9).

  • Catalyst Precursor: Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I)).[1]

  • Ligand: Biphephos (CAS: 118516-18-7) for high linear:branched ratio.

  • Hydrogenation Catalyst: Raney Nickel (slurry in water) or 5% Ru/C.

  • Solvent: Toluene or 2-Methyltetrahydrofuran (2-MeTHF) [Green Solvent].[1]

  • Gas: Syngas (1:1 CO:H₂) and Hydrogen (H₂).[1]

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Procedure:

  • Catalyst Preparation (In Glovebox/Inert Line):

    • Dissolve Rh(acac)(CO)₂ (0.05 mol%) and Biphephos (0.15 mol%, 3:1 L:M ratio) in degassed 2-MeTHF.

    • Stir for 30 mins to form the active catalytic species.

  • Hydroformylation (Aldehyde Synthesis):

    • Load the autoclave with the catalyst solution and 4,4-dimethyl-1-pentene (1.0 equiv).

    • Purge the reactor 3 times with N₂.

    • Pressurize to 10 bar with Syngas (1:1 CO:H₂).

    • Heat to 80°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Monitor pressure drop.[1] Reaction is typically complete in 4–6 hours.

    • Checkpoint: Take an aliquot for GC-MS. Expect >98% conversion and >95:5 linear:branched ratio (5,5-dimethylhexanal vs. 2-methyl-4,4-dimethylpentanal).

  • Hydrogenation (Aldehyde Reduction):

    • Vent the Syngas carefully (into a scrubber). Purge with N₂.

    • Add the hydrogenation catalyst (Raney Ni, 5 wt% loading relative to substrate) under inert flow.

    • Pressurize to 20 bar with H₂ gas.

    • Heat to 100°C .

    • Stir for 4–8 hours until H₂ uptake ceases.

  • Workup & Purification:

    • Cool to room temperature and vent H₂.

    • Filter the catalyst (recycle possible for Ru/C).

    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: Distillation (bp ~165°C at 760 mmHg).[1] 5,5-Dimethylhexan-1-ol has a significantly higher boiling point than the starting alkene, facilitating easy separation.

Data Summary: Method A

ParameterValueNotes
Atom Economy 100%No atoms lost in theory.[1]
Solvent 2-MeTHFBio-derived, low toxicity.[1]
Selectivity >95% LinearControlled by Biphephos ligand.[1]
Yield 88-92%Isolated yield (2 steps).

Method B: Catalytic Hydrogenation of Carboxylic Acid

This method is ideal when 5,5-dimethylhexanoic acid is the available feedstock. It replaces the hazardous LiAlH₄ reduction with a catalytic process that produces only water as a byproduct.

Mechanistic Insight

Carboxylic acids are notoriously difficult to hydrogenate due to the low electrophilicity of the carbonyl carbon and strong adsorption of the acid on metal surfaces. Ruthenium on Carbon (Ru/C) or Rhenium-promoted Palladium catalysts are effective at elevated temperatures, activating the C=O bond without decarbonylation.

Protocol: Direct Acid Reduction

Reagents & Equipment:

  • Substrate: 5,5-Dimethylhexanoic acid (CAS: 24499-80-7).[1][4][5][6]

  • Catalyst: 5% Ru/C (reduced, dry).

  • Solvent: Water (biphasic) or solvent-free (neat).[1]

  • Equipment: Hastelloy or Stainless Steel Autoclave (Acid resistant).

Step-by-Step Procedure:

  • Loading:

    • Load 5,5-dimethylhexanoic acid (neat liquid, mp ~5°C) into the reactor.

    • Add 5% Ru/C catalyst (2 wt% loading).

    • Note: If the acid is solid or viscous, add 10% water by volume to create a slurry and facilitate transport.

  • Reaction:

    • Purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 40–50 bar H₂.

    • Heat to 160°C . Caution: High temperature is required for acid reduction.

    • Stir at 1000 rpm for 12–16 hours.

  • Workup:

    • Cool and vent.[1]

    • Filter off the catalyst.[2]

    • Phase Separation: If water was used, the product (organic) will separate from the aqueous phase.[1]

    • Drying: Dry the organic layer over MgSO₄.

    • Purification: Vacuum distillation to remove trace unreacted acid.

Comparative Analysis & Safety

Green Metrics Comparison
MetricMethod A (Hydroformylation)Method B (Acid Hydrogenation)Traditional (LiAlH₄)
Atom Economy 100%87% (loss of H₂O)<40% (Al salts waste)
E-Factor < 0.5< 1.0> 10
Safety Risk High Pressure (CO/H₂)High Pressure / High TempReactive Hydrides / Fire
Scalability Excellent (Continuous capable)Good (Batch)Poor (Exotherm control)
Safety Critical Control Points (SCCP)
  • Carbon Monoxide (Method A): CO is a silent killer. All hydroformylation reactors must be housed in a well-ventilated hood with active CO monitoring sensors.

  • Hydrogenation (Both Methods): H₂ is flammable over a wide range (4–74% in air).[1] Ensure all vessels are grounded to prevent static discharge.

  • Catalyst Handling: Raney Nickel is pyrophoric when dry. Keep submerged in water/solvent at all times.

References

  • PubChem. 5,5-Dimethylhexan-1-ol Compound Summary (CID 262849).[1] National Library of Medicine. Link

  • Franke, R., Selent, D., & Börner, A. (2012).[1] Applied Hydroformylation.[1][2][7] Chemical Reviews, 112(11), 5675–5732.[1] (Authoritative review on Rh-catalysis and ligand selection). Link[1]

  • Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for Green Chemistry Principles).[8]

  • Sigma-Aldrich. 5,5-Dimethylhexanoic acid Product Sheet. (Source for precursor properties). Link

  • Ciriminna, R., et al. (2014). Green Solvents for Eco-Friendly Organic Synthesis. Current Opinion in Green and Sustainable Chemistry.

Sources

Application Note: High-Purity Synthesis of 5,5-Dimethylhexan-1-ol via Regioselective Hydroboration-Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 5,5-Dimethylhexan-1-ol (CAS: 2768-18-5) from 5,5-dimethylhex-1-ene . The target molecule is a critical "neo-structured" aliphatic alcohol, often utilized as a specialized building block in the synthesis of sterically bulky surfactants, fragrances, and lipid-modifying pharmaceutical intermediates.

Unlike simple linear alcohols, the presence of the tert-butyl group at the C5 position imparts unique lipophilicity and steric bulk, necessitating precise control during synthesis to avoid isomerization or incomplete oxidation. This guide focuses on the Hydroboration-Oxidation pathway, selected for its superior anti-Markovnikov regioselectivity (>99%) compared to acid-catalyzed hydration.

Target Audience: Synthetic Chemists, Process Development Engineers, and Drug Discovery Researchers.

Chemical Context & Retrosynthetic Analysis[1]

The Target: 5,5-Dimethylhexan-1-ol
  • Structure:

    
    
    
  • Key Properties:

    • Boiling Point: 165.5°C (at 760 mmHg)[1][2][3]

    • Density: 0.823 g/cm³[1][2][3]

    • Solubility: Immiscible with water; highly soluble in THF, Ether, DCM.

Synthetic Strategy

The synthesis relies on the anti-Markovnikov addition of water across the terminal double bond of 5,5-dimethylhex-1-ene.

  • Reagent Selection:

    • Hydroborating Agent: Borane-Tetrahydrofuran complex (

      
      ) is the standard recommendation. While bulky reagents like 9-BBN offer higher selectivity, the steric distance between the C5 tert-butyl group and the C1 alkene allows 
      
      
      
      to achieve excellent terminal selectivity without the added cost or atom-economy loss of 9-BBN.
    • Oxidant: Basic Hydrogen Peroxide (

      
      ).
      
Reaction Mechanism

The reaction proceeds via a concerted syn-addition of the B-H bond across the alkene, followed by a stereoretentive oxidation.

HydroborationMechanism Alkene 5,5-Dimethylhex-1-ene TS Concerted Syn-Addition (Transition State) Alkene->TS + BH3•THF Trialkylborane Trialkylborane Intermediate (R3B) TS->Trialkylborane BorateComplex Borate Complex [R3B-OOH]- Trialkylborane->BorateComplex + OOH- (NaOH/H2O2) Migration 1,2-Alkyl Migration (C -> O Shift) BorateComplex->Migration - OH- BorateEster Trialkyl Borate (RO)3B Migration->BorateEster Repeat x3 Product 5,5-Dimethylhexan-1-ol (Anti-Markovnikov) BorateEster->Product Hydrolysis

Figure 1: Mechanistic pathway of Hydroboration-Oxidation.[4] The 1,2-alkyl migration is the critical step ensuring retention of configuration (though not chiral in this specific terminal alkene).

Detailed Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
5,5-Dimethylhex-1-ene >97% PurityStarting Material
Borane-THF Complex 1.0 M in THFHydroborating Agent
Hydrogen Peroxide 30% w/w (aq)Oxidant
Sodium Hydroxide 3.0 M (aq)Base Catalyst
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeSolvent
Reaction Vessel 3-Neck Round Bottom FlaskReactor
Gas Line Nitrogen or ArgonInert Atmosphere
Step-by-Step Procedure
Phase 1: Hydroboration (Inert Atmosphere Required)

Critical Safety:


 is pyrophoric and moisture-sensitive. All glassware must be oven-dried.
  • Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, pressure-equalizing addition funnel, reflux condenser, and nitrogen inlet. Flame-dry or oven-dry the apparatus and cool under a stream of nitrogen.

  • Substrate Charging: Syringe 11.2 g (100 mmol) of 5,5-dimethylhex-1-ene into the flask. Add 50 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.

  • Borane Addition: Transfer 35 mL (35 mmol) of 1.0 M

    
     solution to the addition funnel via cannula or nitrogen-flushed syringe.
    
    • Note: We use 0.35 eq of

      
       because one mole of borane reacts with three moles of alkene. A slight excess (1.05 hydride equivalents) ensures complete conversion.
      
  • Reaction: Dropwise add the borane solution over 30 minutes, maintaining the internal temperature < 5°C.

  • Digestion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 1–2 hours.

    • Validation: Aliquot analysis by TLC or GC usually shows disappearance of the alkene peak.

Phase 2: Oxidation (Exothermic Control)

Critical Safety: The oxidation step is highly exothermic. Hydrogen peroxide must be added slowly to prevent thermal runaway.[5]

  • Cooling: Return the reaction flask to the ice/water bath (0°C).

  • Base Addition: Slowly add 15 mL of 3.0 M NaOH solution.

    • Observation: Minimal gas evolution may occur (hydrolysis of unreacted B-H bonds).

  • Peroxide Addition: Dropwise add 15 mL of 30%

    
    .
    
    • CPP (Critical Process Parameter): Maintain internal temperature < 35°C . If the solvent begins to boil, stop addition immediately and cool.

  • Completion: After peroxide addition, warm the mixture to 50°C for 1 hour to ensure complete oxidation of the organoborane intermediates.

Phase 3: Workup & Purification
  • Phase Separation: Cool to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

    
    ).
    
  • Washing: Wash the combined organic phases with:

    • 50 mL saturated

      
       (to remove traces of acid/peroxide).
      
    • 50 mL saturated Brine (NaCl).

  • Drying: Dry the organic layer over anhydrous

    
     for 20 minutes. Filter off the solids.
    
  • Concentration: Remove solvent via rotary evaporation (bath temp 40°C, pressure ~200 mbar).

  • Distillation: Purify the crude oil by vacuum distillation or simple distillation if purity is high.

    • Target Fraction: Collect the fraction boiling at 165–167°C (atmospheric pressure).

Process Workflow Diagram

Workflow Setup SETUP Dry Glassware, N2 Atm Cool to 0°C Hydroboration HYDROBORATION Add BH3•THF dropwise Warm to RT (1-2h) Setup->Hydroboration Oxidation OXIDATION Add NaOH, then H2O2 Control Exotherm (<35°C) Hydroboration->Oxidation Trialkylborane formed Workup WORKUP Extract (Et2O/EtOAc) Wash (Brine) Dry (MgSO4) Oxidation->Workup Hydrolysis complete Purification PURIFICATION Distillation BP: 165.5°C Workup->Purification Crude Oil

Figure 2: Operational workflow for the synthesis of 5,5-Dimethylhexan-1-ol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete HydroborationEnsure

reagents are fresh. Borane-THF degrades over time; titrate or use a fresh bottle.
Low Yield Incomplete OxidationEnsure the oxidation step runs at 50°C for at least 1 hour. The bulky tert-butyl group can slightly retard the migration step.
Impurity: 2-ol isomer Poor RegioselectivityWhile

is generally selective, if >5% Markovnikov product (2-ol) is observed, switch to 9-BBN as the hydroborating agent.
Safety: "Spike" in Temp Fast Peroxide AdditionSlow down addition rate. Ensure efficient stirring to prevent "hot spots" of peroxide accumulation.

References

  • Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 1960 , 82, 4708–4712. Link

  • Zweifel, G.; Brown, H. C. "Hydroboration of Alkenes: A Review." Organic Reactions, 1963 , 13, 1. Link

  • PubChem Compound Summary. "5,5-Dimethylhexan-1-ol (CID 262849)." National Center for Biotechnology Information. Accessed Oct 2025. Link

  • Sigma-Aldrich. "Product Specification: Borane-Tetrahydrofuran Complex." Merck KGaA. Link

  • Kabalka, G. W.; Hedgecock, H. C. "Sodium Perborate: A Mild and Convenient Reagent for the Oxidation of Organoboranes." Journal of Organic Chemistry, 1988 , 53, 235–237. Link

Sources

synthesis of 5,5-dimethylhexanoic acid from 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of 5,5-dimethylhexanoic acid (CAS: 24499-80-7) from 5,5-dimethylhexan-1-ol (CAS: 2768-18-5). The target carboxylic acid is a valuable building block in medicinal chemistry, particularly for introducing the gem-dimethyl moiety, which serves as a bioisostere to improve metabolic stability by blocking


-oxidation.

Two distinct protocols are provided to address different developmental needs:

  • Method A (Preferred): A catalytic, green oxidation using TEMPO/NaOCl (Bleach) , suitable for gram-to-kilogram scale-up.

  • Method B (Benchmark): A classical Jones Oxidation (Cr(VI)), suitable for rapid, small-scale discovery synthesis where metal waste is less critical.

Introduction & Retrosynthetic Strategy

The transformation requires the complete oxidation of a primary alcohol to a carboxylic acid.[1][2] The challenge lies in preventing the reaction from arresting at the aldehyde stage while avoiding harsh conditions that might degrade the neopentyl-like tail, although the 5,5-dimethyl group is sterically robust.

Strategic Considerations
  • Metabolic Stability: The 5,5-dimethyl group acts as a metabolic block. In fatty acid metabolism, oxidation typically occurs at the

    
    -position. The gem-dimethyl hindrance retards this enzymatic degradation, extending the half-life of lipophilic drug candidates.
    
  • Selectivity: Primary alcohols are easily oxidized to aldehydes.[2][3] Driving the reaction to the carboxylic acid requires the presence of water to form the gem-diol (hydrate) intermediate, which is then further oxidized.[4][5]

Reaction Scheme

The general transformation is depicted below:

ReactionScheme SM 5,5-Dimethylhexan-1-ol (CAS: 2768-18-5) Inter [Aldehyde Intermediate] SM->Inter Oxidation (Step 1) Prod 5,5-Dimethylhexanoic Acid (CAS: 24499-80-7) Inter->Prod Hydration + Oxidation (Step 2)

Figure 1: General oxidation pathway via the aldehyde intermediate.[6][7]

Method A: Catalytic Green Oxidation (TEMPO/NaOCl)

Recommended for: Scale-up (>10g), Process Development, Green Chemistry compliance.

This protocol utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a radical catalyst, with Sodium Hypochlorite (household bleach) as the stoichiometric oxidant and KBr as a co-catalyst.[8] This is a variation of the Anelli/Montanari oxidation.

Mechanism

The reaction proceeds through an oxoammonium species.[6][8]

  • Activation: Hypochlorite oxidizes TEMPO to the

    
    -oxoammonium cation.
    
  • Oxidation 1: The oxoammonium ion oxidizes the alcohol to the aldehyde, reducing itself to the hydroxylamine.

  • Regeneration: Hypochlorite re-oxidizes the hydroxylamine back to the oxoammonium.

  • Oxidation 2: The aldehyde is hydrated by water to the gem-diol, which is rapidly oxidized by the oxoammonium species to the carboxylic acid.

Reagents & Materials
ReagentEquiv.[3]Role
5,5-Dimethylhexan-1-ol 1.0Substrate
TEMPO 0.01 - 0.02Catalyst
KBr 0.1Co-catalyst
NaOCl (10-13% aq) 2.2 - 2.5Stoichiometric Oxidant
Dichloromethane (DCM) SolventOrganic Phase
NaHCO3 (sat. aq) BufferpH Control (8.5 - 9.5)
Detailed Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 5,5-dimethylhexan-1-ol (10.0 g, 76.8 mmol) in DCM (100 mL).

  • Catalyst Addition: Add a solution of KBr (0.91 g, 7.7 mmol) and TEMPO (240 mg, 1.5 mmol) in water (5 mL).

  • Cooling: Cool the biphasic mixture to 0 °C using an ice/water bath. Vigorous stirring is essential to ensure phase transfer.

  • Oxidant Addition (Critical Step):

    • Adjust the pH of the NaOCl solution to ~9.0 using solid NaHCO3.

    • Add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.

    • Control: Maintain internal temperature < 10 °C . Exotherms can lead to chlorinated side-products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check by TLC (stain with KMnO4) or GC-MS. The aldehyde intermediate may be visible initially but should disappear.

  • Quenching: Quench excess oxidant by adding saturated aqueous Na2SO3 (20 mL) slowly while cooling (exothermic). Stir until the starch-iodide test is negative (no purple color).

  • Workup:

    • Basify the aqueous layer to pH > 12 with 1M NaOH (this moves the product into the aqueous phase as the carboxylate salt).

    • Separate phases. Wash the organic phase (DCM) with water (2 x 20 mL). Combine these aqueous washes with the main aqueous phase.

    • Purification Trick: Discard the organic phase (contains unreacted alcohol/neutrals).

    • Acidify the combined aqueous phase to pH < 2 with 6M HCl. The product will precipitate or oil out.

    • Extract the acidic aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the Ethyl Acetate extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Expected Yield: 85–95% Appearance: White waxy solid or colorless oil (MP ~35°C).

Method B: Classical Jones Oxidation

Recommended for: Small scale (<1g), Discovery Chemistry, Robustness.

This method uses Chromic Acid (CrO3 in H2SO4).[5][9] It is extremely fast and reliable but generates toxic Chromium(VI) waste.

Reagents[1][2][4][5][9][10]
  • Jones Reagent: Dissolve 26.72 g CrO3 in 23 mL conc. H2SO4, then dilute with water to 100 mL.

  • Solvent: Acetone (Reagent Grade).

Detailed Protocol
  • Dissolution: Dissolve 5,5-dimethylhexan-1-ol (1.0 g, 7.68 mmol) in Acetone (15 mL).

  • Cooling: Cool the solution to 0 °C .

  • Addition: Add Jones Reagent dropwise.

    • Endpoint: The solution will turn from orange (Cr6+) to green (Cr3+). Continue adding reagent until the orange color persists for more than 1 minute.

  • Quenching: Add Isopropanol (2–3 mL) dropwise. The orange color will immediately turn green as the excess Cr(VI) is reduced.

  • Workup:

    • Decant the acetone layer from the green chromium salts (sludge).

    • Concentrate the acetone in vacuo.

    • Redissolve the residue in Ethyl Acetate and wash with 1M HCl, then Brine.

  • Isolation: Dry over MgSO4 and concentrate.

Expected Yield: 90–98%

Analytical Characterization

Verify the identity of 5,5-dimethylhexanoic acid using the following parameters:

TechniqueExpected Signal / Characteristic
Physical State Low-melting solid (MP: 35–36 °C) or colorless liquid.
1H NMR (CDCl3)

12.0
(br s, 1H, -COOH);

2.35
(t, 2H, -CH2-COOH);

0.89
(s, 9H, t-Butyl/gem-dimethyl).
IR Spectroscopy 1705 cm

(Strong C=O stretch); 2500–3300 cm

(Broad O-H stretch).
Mass Spec (ESI-) m/z 143.1 [M-H]

.

Troubleshooting & Optimization

Workflow Start Start: Reaction Complete? Check Check TLC/GC Start->Check Aldehyde Aldehyde Present? Check->Aldehyde Incomplete Quench Quench (Na2SO3) Check->Quench Complete AddOx Add 0.5 eq NaOCl Check pH > 8 Aldehyde->AddOx Yes Aldehyde->Quench No (Done) AddOx->Check Extract Basic Extraction (pH 12) Remove Neutrals Quench->Extract Acidify Acidify (pH 1) & Extract Extract->Acidify

Figure 2: Decision logic for reaction monitoring and workup.

  • Issue: Incomplete Oxidation (Aldehyde remains).

    • Cause: pH of NaOCl dropped below 8.5, deactivating the catalyst cycle, or insufficient TEMPO.

    • Fix: Add NaHCO3 to buffer pH to ~9.0 and add a small portion of fresh NaOCl.

  • Issue: Chlorinated By-products.

    • Cause: Temperature > 10 °C during addition or pH < 8.

    • Fix: Strict temperature control at 0 °C; ensure NaHCO3 is present.

  • Issue: Low Yield.

    • Cause: Product lost in organic wash during basic extraction.

    • Fix: Ensure the aqueous phase is pH > 12 before separating the organic impurities. The product must be in the carboxylate form (water-soluble).

References

  • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[8] Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Zhao, M., et al. (1999).[3] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 64(7), 2564–2566. Link

  • Bowden, K., et al. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society, 39–45. (Original Jones Reagent citation). Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5,5-Dimethylhexan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5,5-Dimethylhexan-1-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction yields effectively. This center is structured as a series of frequently asked questions and in-depth troubleshooting guides for the most common synthetic routes.

Part 1: General FAQs and Initial Troubleshooting

This section addresses broad issues applicable to most synthetic chemistry workflows. Before diving into route-specific problems, always consider these fundamental factors.

Q1: My overall yield is significantly lower than reported in the literature. Where should I start my investigation?

A1: A low yield is a systemic issue that often points to foundational experimental errors rather than a flaw in the core reaction mechanism. Before altering reaction-specific parameters, validate the following:

  • Reagent Purity and Stoichiometry: Are your starting materials of sufficient purity? Impurities can introduce side reactions or poison catalysts. Crucially, have you confirmed the exact concentration of active reagents, especially organometallics like Grignard reagents or solutions of borane and LiAlH₄? Their concentrations can degrade over time.[1][2] Titration immediately before use is best practice.

  • Solvent and Glassware Anhydrousness: Many of the key reagents used in these syntheses (Grignard reagents, LiAlH₄, borane) are extremely sensitive to moisture.[3] Water will rapidly and irreversibly quench these reagents, directly reducing the amount available for your desired transformation. Ensure all glassware is flame- or oven-dried and that all solvents are certified anhydrous or have been properly dried.[4]

  • Inert Atmosphere: Reactions involving highly reactive organometallics must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[1] Oxygen can react with Grignard reagents to form alkoxides, another pathway that consumes your active reagent.[1]

  • Workup and Purification Losses: Are you losing product during the extraction or purification phases? Emulsions during aqueous workup or using an inappropriate purification method (e.g., distillation at too high a temperature causing decomposition) can significantly impact your isolated yield.

Q2: How can I definitively confirm the identity and purity of my 5,5-Dimethylhexan-1-ol product?

A2: Confirmation requires spectroscopic analysis.

  • ¹H NMR (Proton NMR): This is the most informative method. You should expect characteristic peaks corresponding to the different protons in the molecule. The triplet corresponding to the -CH₂-OH protons (around 3.6 ppm) and the large singlet for the nine protons of the tert-butyl group (around 0.9 ppm) are key identifiers.

  • ¹³C NMR (Carbon NMR): This will confirm the presence of the 8 distinct carbon atoms in the structure.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates your product from impurities and provides a mass spectrum. The molecular ion peak (M⁺) for 5,5-Dimethylhexan-1-ol should be at m/z = 130.23.[5]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for a strong, broad peak in the range of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol.

Part 2: Route-Specific Troubleshooting Guides

Here, we address specific issues encountered during the three primary synthetic pathways to 5,5-Dimethylhexan-1-ol.

Route 1: Hydroboration-Oxidation of 5,5-Dimethyl-1-hexene

This two-step, anti-Markovnikov hydration is a highly reliable method for converting a terminal alkene to a primary alcohol.[6][7]

cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation Start 5,5-Dimethyl-1-hexene + Borane (BH₃·THF) Intermediate Trialkylborane Intermediate Start->Intermediate Syn-addition across C=C Oxidants H₂O₂, NaOH(aq) Intermediate->Oxidants Oxidative Cleavage Product 5,5-Dimethylhexan-1-ol Oxidants->Product

Caption: General workflow for the two-step hydroboration-oxidation synthesis.

Q3: My reaction stalls, leaving a significant amount of unreacted 5,5-Dimethyl-1-hexene. What is the cause?

A3: This typically points to an issue with the hydroboration step.

  • Cause (Causality): Borane (BH₃) is the active hydroborating agent. One mole of BH₃ can react with three moles of the alkene.[8] If your borane source (e.g., BH₃·THF) has degraded or if you have used insufficient equivalents, the reaction will be incomplete.

  • Solution:

    • Use Fresh Reagent: Use a recently purchased bottle of BH₃·THF solution or titrate an older bottle to determine its active concentration.

    • Ensure Stoichiometry: Use at least 0.33 equivalents of BH₃ for every 1 equivalent of alkene. Using a slight excess (e.g., 0.4 equivalents) can help drive the reaction to completion.

    • Reaction Time/Temperature: While the reaction is often fast at room temperature, ensure you are allowing sufficient time (typically 1-2 hours) for the trialkylborane to form completely before proceeding to the oxidation step.[2]

Q4: I'm isolating 5,5-Dimethylhexan-2-ol as a significant byproduct. How can I improve the regioselectivity for the primary alcohol?

A4: You are observing the result of Markovnikov addition, which competes with the desired anti-Markovnikov pathway.

  • Cause (Causality): Borane adds to the double bond in a way that places the boron atom on the less sterically hindered carbon, which leads to the anti-Markovnikov product after oxidation.[9] However, with a simple borane like BH₃, this selectivity is not always perfect.

  • Solution: Employ a sterically hindered (bulky) borane reagent. These reagents exaggerate the steric differences between the two carbons of the double bond, strongly favoring addition to the terminal carbon.

    • Recommended Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice for maximizing the yield of the terminal alcohol.[10] It reacts selectively with terminal alkenes over internal ones.

ReagentSelectivity (Anti-Markovnikov:Markovnikov) for Terminal Alkenes
BH₃·THF~94:6
9-BBN>99:1

Q5: The oxidation step seems inefficient. How do I ensure complete conversion of the organoborane intermediate to the alcohol?

A5: The oxidation step is a nucleophilic attack of a hydroperoxide anion on the boron atom, followed by rearrangement.[8] Inefficiency here can lead to a complex mixture.

  • Cause (Causality): The reaction requires a basic medium to deprotonate hydrogen peroxide (H₂O₂) into the more nucleophilic hydroperoxide anion (HOO⁻).[9] Insufficient base or degraded H₂O₂ will slow or stop the reaction.

  • Solution:

    • Maintain Basic Conditions: Ensure you add a sufficient amount of aqueous base (e.g., 3M NaOH) to the reaction mixture before and during the addition of H₂O₂.

    • Use Fresh H₂O₂: Hydrogen peroxide solutions can decompose over time. Use a fresh, properly stored bottle (typically 30% aqueous solution).

    • Control Temperature: The oxidation is exothermic. Add the H₂O₂ solution slowly while cooling the reaction in an ice bath to maintain a temperature between 0-25 °C. This prevents side reactions and uncontrolled decomposition of the peroxide.

Route 2: Reduction of 5,5-Dimethylhexanoic Acid with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols.[11][12]

Q6: My LiAlH₄ reduction is incomplete, and I recover starting carboxylic acid. Why?

A6: This is a common issue related to the reactivity and handling of LiAlH₄.

  • Cause (Causality): LiAlH₄ is extremely reactive and is readily destroyed by water and even atmospheric moisture.[12] Furthermore, the first equivalent of hydride is consumed in an acid-base reaction with the carboxylic acid proton before any reduction of the carbonyl occurs.[13] If you do not account for this, you will have insufficient hydride for the reduction.

  • Solution:

    • Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous ether (diethyl ether or THF) as the solvent.[12]

    • Correct Stoichiometry: For a carboxylic acid, you need a minimum of 1 equivalent of LiAlH₄ (4 hydride equivalents). The first hydride deprotonates the acid, and the subsequent three are involved in the reduction. Using a slight excess (e.g., 1.2-1.5 equivalents) is recommended.

    • Addition Order: Add the carboxylic acid solution slowly to a stirred suspension of LiAlH₄ in ether. This "normal addition" ensures the reducing agent is always in excess, which favors complete reduction.[12]

Q7: The workup of my LiAlH₄ reaction is forming a persistent emulsion/gel, making product extraction impossible. How can I manage this?

A7: This is due to the formation of gelatinous aluminum and lithium salts. A standard acid quench can be problematic.

  • Cause (Causality): Quenching the reaction with water or acid leads to the formation of metal hydroxides that are difficult to filter and separate from the organic layer.

  • Solution: Use the Fieser workup procedure, which is designed to produce granular, easily filterable salts. For a reaction using 'X' grams of LiAlH₄:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and sequentially add 'X' mL of water.

    • Add 'X' mL of 15% aqueous NaOH.

    • Add '3X' mL of water.

    • Stir the mixture vigorously at room temperature for 15-30 minutes. The resulting white precipitate should be granular and easy to remove by filtration.

Route 3: Grignard Synthesis

This route involves forming an organomagnesium halide (Grignard reagent) from a suitable alkyl halide and reacting it with an electrophile like formaldehyde to yield the primary alcohol after an acidic workup.[14]

cluster_formation_issues Formation Issues cluster_reaction_issues Reaction Issues Start Low Yield of 5,5-Dimethylhexan-1-ol Q1 Did the Grignard formation start? (Color change, gentle reflux) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Issue_Titer Incorrect Grignard concentration A1_Yes->Issue_Titer Issue_SideRxn Side reactions consuming reagent (e.g., Wurtz coupling) A1_Yes->Issue_SideRxn Issue_Mg Magnesium surface is passivated (MgO layer) A1_No->Issue_Mg Issue_H2O Trace water in solvent/glassware A1_No->Issue_H2O Sol_Activate Activate Mg: - Grind Mg turnings - Add I₂ crystal or 1,2-dibromoethane Issue_Mg->Sol_Activate Sol_Dry Rigorously dry glassware and use anhydrous solvent Issue_H2O->Sol_Dry Sol_Titer Titrate reagent before use to confirm molarity Issue_Titer->Sol_Titer Sol_Temp Maintain low temperature during addition of electrophile Issue_SideRxn->Sol_Temp

Caption: Decision tree for troubleshooting low yields in Grignard synthesis.

Q8: My Grignard reaction fails to initiate. The solution remains clear, and there is no sign of reaction. What should I do?

A8: This is the most common failure point and is almost always due to passivation of the magnesium surface or the presence of moisture.[3]

  • Cause (Causality): Magnesium turnings are coated with a thin, unreactive layer of magnesium oxide (MgO). The reaction cannot begin until this layer is breached. Additionally, any water present will react with the Grignard reagent as it forms, quenching it instantly.[1]

  • Solution:

    • Activate the Magnesium:

      • Mechanical: In a glovebox, briefly grind the magnesium turnings with a mortar and pestle to expose a fresh metal surface.[3]

      • Chemical: Add a small crystal of iodine (I₂) to the flask. The brown color will disappear upon reaction initiation. Alternatively, add a few drops of 1,2-dibromoethane.[3]

    • Initiation: Add a small portion of your alkyl halide solution to the activated magnesium and use a heat gun to gently warm the spot. The appearance of cloudiness or bubbling indicates initiation. Once started, add the rest of the alkyl halide slowly to maintain a gentle reflux.[14]

Q9: The Grignard reagent formed, but my yield of alcohol is still poor after adding formaldehyde. What other side reactions could be occurring?

A9: Even with successful formation, the Grignard reagent can be consumed by non-productive pathways.

  • Cause (Causality):

    • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide to form a dimer (in this case, 2,2,9,9-tetramethyldecane). This is more prevalent at higher temperatures.

    • Reaction with Oxygen/CO₂: Leaks in your apparatus can allow air to enter, which will react with the Grignard reagent.

    • Incorrect Concentration: If you assumed a 100% yield during formation, you may be adding insufficient Grignard reagent to your electrophile. The formation step is rarely perfectly quantitative.

  • Solution:

    • Control Temperature: Add the alkyl halide slowly during formation to avoid excessive heat, which promotes Wurtz coupling. Also, cool the Grignard solution in an ice bath before and during the addition of the formaldehyde electrophile.[15]

    • Titrate the Reagent: Before adding the electrophile, determine the exact concentration of your freshly prepared Grignard reagent. A common method is titration against a solution of I₂ in THF until the brown color disappears.[1] This ensures you add the correct stoichiometric amount to the reaction.

Appendix: Key Experimental Protocols

Protocol 1: Titration of Grignard Reagent with Iodine
  • Dry a small flask and magnetic stir bar under flame and cool under Argon/N₂.

  • Add ~10-15 mg of I₂ to the flask, followed by 2-3 mL of anhydrous THF. Stir until the iodine dissolves to form a dark brown solution.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add your Grignard reagent solution dropwise via a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears completely and the solution becomes colorless or grayish.[1]

  • Record the volume of Grignard reagent added and calculate the molarity.

References

  • MOLBASE. (n.d.). 5,5-dimethylhexan-1-ol | 2768-18-5. Retrieved from [Link]

  • Candeias, N. R., et al. (2017). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. PMC. Retrieved from [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Souto, J. A., et al. (2014). Screening of reaction conditions for the optimisation of the hydroboration/oxidation reaction. ResearchGate. Retrieved from [Link]

  • Mehta, R. (2026). Hydroboration Oxidation: The Molecular Alchemy Behind Hydrocarbon Transformations. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

  • LookChem. (n.d.). 5,5-Dimethylhexan-1-ol. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Hyperleap. (2020). Hydroboration–oxidation reaction. Retrieved from [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Chemistry Notes. (2022). Hydroboration oxidation: Mechanism and application. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylhexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Leah4sci. (2016). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-octyn-1-ol. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5,5-Dimethylhexan-1-ol. Here, we address common challenges and frequently encountered issues, providing not just procedural steps but also the underlying scientific principles to empower effective and efficient purification.

Introduction to 5,5-Dimethylhexan-1-ol

5,5-Dimethylhexan-1-ol is a primary alcohol whose purification is critical for ensuring the integrity of subsequent synthetic steps or final product quality. Its physical properties are fundamental to designing appropriate purification strategies.

Table 1: Physical and Chemical Properties of 5,5-Dimethylhexan-1-ol

PropertyValueReference(s)
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Boiling Point 165.5 °C (at 760 mmHg)[1][3][4]
Density 0.823 g/cm³[1][3][4]
Flash Point 60.6 °C[1][3][4]
Appearance Liquid
Refractive Index 1.427[3]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude mixture of 5,5-Dimethylhexan-1-ol?

The impurity profile is heavily dependent on the synthetic route employed. Common synthesis pathways involve the reduction of 5,5-dimethylhexanoic acid or the hydroboration-oxidation of 5,5-dimethyl-hex-1-ene[4]. Therefore, likely impurities include:

  • Unreacted Starting Materials: Residual 5,5-dimethylhexanoic acid or 5,5-dimethyl-hex-1-ene.

  • Reaction Solvents: Ethers (like THF or diethyl ether), hydrocarbons, or alcohols used in the synthesis.

  • Byproducts: Formation of isomeric alcohols, aldehydes (from incomplete reduction), or organoborane residues.

  • Water: Introduced during aqueous workup steps or from atmospheric moisture.

  • Oxidation Products: Over time, primary alcohols can be slowly oxidized to aldehydes or carboxylic acids, especially if not stored properly[5].

Q2: How can I perform a preliminary assessment of my sample's purity?

Several analytical techniques are indispensable for evaluating the purity of 5,5-Dimethylhexan-1-ol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this compound. It separates volatile components and provides their mass spectra for definitive identification and quantification of impurities[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities through unexpected peaks. The integration of ¹H NMR signals can provide a quantitative ratio of the product to impurities.

  • Infrared (IR) Spectroscopy: While less quantitative, IR can quickly indicate the presence of certain functional groups. For instance, a broad peak around 3300 cm⁻¹ confirms the -OH group, while a sharp peak around 1700-1740 cm⁻¹ would indicate contamination with a carbonyl compound (aldehyde or carboxylic acid)[5].

Q3: Which purification technique is generally the most effective for 5,5-Dimethylhexan-1-ol?

Given its relatively high boiling point and thermal stability, fractional distillation is the most robust and scalable method for purifying 5,5-Dimethylhexan-1-ol, particularly for removing impurities with different boiling points[6][7]. For impurities with very similar boiling points or non-volatile contaminants, silica gel column chromatography is a highly effective alternative.

Purification Method Selection Workflow

Choosing the right purification strategy is paramount. The following workflow provides a decision-making framework based on preliminary analysis of the crude mixture.

Purification_Workflow start Start: Crude 5,5-Dimethylhexan-1-ol Mixture analysis Purity Assessment (GC-MS, NMR) start->analysis decision_volatile Are major impurities volatile? analysis->decision_volatile drying_step Consider pre-drying step (e.g., with MgSO₄ or Mol. Sieves) analysis->drying_step decision_bp Boiling point difference > 25°C? decision_volatile->decision_bp Yes decision_nonvolatile Are impurities non-volatile or have similar BPs? decision_volatile->decision_nonvolatile No simple_dist Simple Distillation decision_bp->simple_dist Yes frac_dist Fractional Distillation decision_bp->frac_dist No final_product Pure 5,5-Dimethylhexan-1-ol simple_dist->final_product frac_dist->final_product chromatography Silica Gel Column Chromatography decision_nonvolatile->chromatography Yes chromatography->final_product

Caption: Decision workflow for selecting the optimal purification technique.

Troubleshooting Guide

Issue 1: My distillate is cloudy.

  • Possible Cause 1: Still "Puking". The wash or crude material has boiled too vigorously and splashed into the condenser, contaminating the distillate[8]. This is a mechanical transfer of non-volatile materials.

    • Solution: Reduce the heating rate to maintain a slow, steady boil. Ensure the distillation flask is not more than two-thirds full. Adding a few drops of a distiller's conditioner or anti-foaming agent can also prevent this[8].

  • Possible Cause 2: Water Contamination. If the crude sample contains significant water, it may co-distill or form an azeotrope, causing cloudiness upon cooling.

    • Solution: Pre-dry the crude mixture before distillation. Stir the liquid with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter. For rigorous drying, molecular sieves can be used[9].

Issue 2: The purity of the alcohol is not improving after fractional distillation.

  • Possible Cause 1: Inefficient Distillation Column. The column may not have enough theoretical plates to separate components with close boiling points[10].

    • Solution: Use a longer fractionation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure the column is well-insulated to maintain the temperature gradient required for efficient separation.

  • Possible Cause 2: Azeotrope Formation. The alcohol may form a constant-boiling mixture (azeotrope) with an impurity, making separation by standard distillation impossible[11].

    • Solution: Analyze the distillate to confirm the composition. If an azeotrope is present, an alternative purification method like column chromatography will be necessary. Sometimes, switching to vacuum distillation can alter the azeotropic composition favorably.

Issue 3: I'm experiencing low product recovery after distillation.

  • Possible Cause 1: Leaks in the Apparatus. Poorly sealed joints can allow vapor to escape, significantly reducing the yield[12].

    • Solution: Ensure all glass joints are properly sealed using appropriate grease (for standard joints) or sleeves. Check for any cracks or chips in the glassware.

  • Possible Cause 2: Column Holdup. A significant amount of material can be left coating the packing material of a large fractional distillation column, especially on a small scale.

    • Solution: Choose a column size appropriate for the amount of material being distilled. After the distillation is complete, you can try to "chase" the residual product by adding a small amount of a high-boiling, inert solvent (a "chaser") and distilling it through.

Issue 4: The product is co-eluting with an impurity during column chromatography.

  • Possible Cause: Inappropriate Solvent System (Eluent). The polarity of the eluent is not optimized to achieve differential migration of the product and the impurity on the stationary phase.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis before running the column. Test a range of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate) to find a system that gives a good separation (ΔR_f > 0.2) between the desired product and the impurity.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for separating 5,5-Dimethylhexan-1-ol from volatile impurities with different boiling points.

  • Preparation:

    • If the crude product is suspected to contain water, dry it by stirring with anhydrous MgSO₄ for 30 minutes, followed by filtration.

    • Place the crude 5,5-Dimethylhexan-1-ol into a round-bottom flask, filling it to no more than half its volume. Add a few boiling chips or a magnetic stir bar.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux) packed between the distillation flask and the distillation head.

    • Place a thermometer with its bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling[13].

    • Connect the condenser to a cold water supply.

  • Distillation:

    • Gently heat the flask using a heating mantle.

    • Observe the vapor rising slowly through the column. A ring of condensing vapor should move up the column gradually.

    • Collect a "forerun" fraction, which will contain any low-boiling impurities. The temperature will be unstable during this phase.

    • When the temperature stabilizes at the boiling point of 5,5-Dimethylhexan-1-ol (~165 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Completion:

    • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains in the flask. Never distill to dryness.

    • Allow the apparatus to cool completely before disassembling.

    • Analyze the collected fractions for purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for removing non-volatile impurities or those with boiling points very close to the product.

  • Solvent System Selection:

    • Using TLC, identify an eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (R_f) of ~0.3 for 5,5-Dimethylhexan-1-ol and separates it well from impurities.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully add the concentrated sample or the silica-adsorbed sample to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column, ensuring the silica bed does not run dry.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 5,5-Dimethylhexan-1-ol.

References

  • MOLBASE Encyclopedia. (n.d.). 5,5-dimethylhexan-1-ol|2768-18-5. Retrieved from [Link]

  • Chemsrc. (2025). 1-Hexanol,5,5-dimethyl | CAS#:2768-18-5. Retrieved from [Link]

  • LookChem. (n.d.). 5,5-Dimethylhexan-1-ol. Retrieved from [Link]

  • Hoshino, T., & Yamada, T. (n.d.). Ethanol production, purification, and analysis techniques: a review. Bioresource Technology. Retrieved from [Link]

  • chemeurope.com. (n.d.). Ethanol purification. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylhexan-1-ol. Retrieved from [Link]

  • Tar Barrel. (2022, October 17). How Does Distilling Alcohol Work?. Retrieved from [Link]

  • Scribd. (n.d.). Ethanol Purification Techniques in Lab. Retrieved from [Link]

  • Nedstar. (2025). The art of alcohol distillation. Retrieved from [Link]

  • Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs. Retrieved from [Link]

  • Distillery King. (2026, February 11). Why Is My Moonshine Cloudy? Troubleshooting Distillation Problems. Retrieved from [Link]

  • Spirit Essences. (n.d.). Troubleshooting Home Distilling Issues: How to Get Best Quality. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). Distillation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5,5-Dimethylhexan-1-ol Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the derivatization of [1]. While structurally classified as a primary alcohol, researchers frequently report unexpected reaction stalling and low yields when coupling this molecule with bulky electrophiles. This guide explores the physical organic causality behind these issues—specifically solvent-induced conformational folding—and provides self-validating protocols to ensure high-yield derivatization.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my esterification failing despite 5,5-dimethylhexan-1-ol being a primary alcohol? A1: The root cause is a conformational phenomenon known as [2]. In polar protic solvents (or highly aqueous media), the highly hydrophobic distal tert-butyl group at the C5 position folds inward to minimize its solvent-exposed surface area. This folding brings the bulky tert-butyl group into the spatial vicinity of the C1 hydroxyl, creating a pseudo-steric shield. When attempting to react this folded conformer with bulky carboxylic acids, the steric clash prevents the formation of the required transition state.

Q2: How do I overcome this pseudo-steric shielding during esterification? A2: You must address both the solvent environment and the reaction kinetics. First, switch to a polar aprotic solvent like Dichloromethane (DCM) to solvate the alkyl chain via dispersive forces, promoting an extended conformation. Second, abandon standard Fischer esterification in favor of the[3]. By using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), DMAP acts as a highly nucleophilic acyl transfer catalyst. It forms a reactive N-acylpyridinium intermediate that easily intercepts the extended alcohol before side reactions can occur[4].

Q3: I am using DCC, but my reaction is yielding an inactive byproduct instead of the ester. What is happening? A3: You are observing the formation of an N-acylurea. During DCC coupling, the carboxylic acid forms an O-acylisourea intermediate. If the nucleophilic attack by 5,5-dimethylhexan-1-ol is slow (due to residual steric shielding or chain folding), the O-acylisourea undergoes a spontaneous 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[3][4]. To prevent this, ensure you are using at least 5–10 mol% DMAP. DMAP is a stronger nucleophile than the alcohol and rapidly attacks the O-acylisourea, bypassing the rearrangement pathway[4].

Part 2: Conformational Dynamics & Reaction Pathways

Solvent-Induced Conformational Dynamics

The choice of solvent directly dictates the spatial accessibility of the C1 hydroxyl group.

G A 5,5-Dimethylhexan-1-ol B Polar Protic Solvents (e.g., Water/MeOH) A->B C Polar Aprotic Solvents (e.g., DCM/DMF) A->C D Hydrophobic Collapse (Folded Alkyl Chain) B->D Minimizes Surface Area E Extended Conformation (Exposed Hydroxyl) C->E Solvates Hydrophobic Tail F High Steric Hindrance (Low Yield) D->F t-Butyl Shields OH G Unhindered Attack (High Yield) E->G Accessible OH

Solvent-dependent conformational dynamics and hydrophobic collapse.

Steglich Esterification Mechanistic Pathway

To bypass the slow kinetics caused by transient steric hindrance, DMAP catalysis is mandatory.

G A Carboxylic Acid + DCC B O-Acylisourea (Activated Intermediate) A->B Activation C N-Acylurea (Unreactive Byproduct) B->C Slow (1,3-rearrangement) Without DMAP D DMAP Active Ester (Acyl-Pyridinium) B->D Fast (+ DMAP) F Final Ester Product + DCU D->F + Alcohol E 5,5-Dimethylhexan-1-ol (Extended Conformation) E->F Nucleophilic Attack

DMAP-catalyzed Steglich esterification bypassing N-acylurea formation.

Part 3: Quantitative Data Analysis

To illustrate the causality of solvent choice on derivatization success, the following table summarizes the relationship between solvent polarity, chain conformation, and expected esterification yields when reacting 5,5-dimethylhexan-1-ol with a bulky acid (e.g., pivalic acid).

Solvent SystemDielectric Constant (ε)Dominant Chain ConformationRelative Esterification YieldPrimary Byproduct Observed
Methanol / Water ~33 - 80Folded (Hydrophobic Collapse)< 15%N-Acylurea (due to slow attack)
Acetonitrile 37.5Partially Folded40 - 50%N-Acylurea + Unreacted Alcohol
Tetrahydrofuran (THF) 7.5Extended85 - 90%Trace N-Acylurea
Dichloromethane (DCM) 9.1Fully Extended (All-anti)> 95% None (Clean conversion)

Part 4: Self-Validating Experimental Protocol

Optimized Steglich Esterification of 5,5-Dimethylhexan-1-ol Objective: Couple 5,5-dimethylhexan-1-ol with a sterically demanding carboxylic acid while preventing chain folding and 1,3-rearrangements.

Step 1: Chain Extension (Solvation)

  • Action: Dissolve 1.0 eq of 5,5-dimethylhexan-1-ol and 1.1 eq of the chosen carboxylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: DCM is a polar aprotic solvent that disrupts intramolecular hydrophobic interactions. It forces the alkyl chain into an extended all-anti conformation, exposing the primary hydroxyl group for nucleophilic attack.

Step 2: Catalytic Activation

  • Action: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool the reaction mixture to 0 °C using an ice bath.

  • Causality: Cooling prevents exothermic side reactions. DMAP acts as the primary nucleophile to intercept the activated acid, forming the highly reactive N-acylpyridinium intermediate faster than the O-acylisourea can rearrange[4].

Step 3: Coupling & Visual Validation

  • Action: Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise.

  • Self-Validation Check: Within 10–15 minutes, a white precipitate of Dicyclohexylurea (DCU) must form. This is a visual, self-validating indicator that the O-acylisourea intermediate has successfully formed and is reacting. Troubleshooting: If the solution remains clear, the DCC has degraded (hydrolyzed to DCU in the bottle) or the acid is unreactive.

Step 4: Reaction and Workup

  • Action: Allow the reaction to warm to room temperature and stir for 12 hours. Filter the DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Self-Validation Check: The workup is chemically self-sorting. The HCl wash selectively protonates and removes the DMAP catalyst into the aqueous layer. The NaHCO₃ wash deprotonates and removes any unreacted carboxylic acid. The remaining organic layer contains only the pure ester product, which can be validated by a single spot on TLC.

References

  • PubChem. "5,5-Dimethylhexan-1-ol | C8H18O | CID 262849." National Center for Biotechnology Information. Available at:[Link]

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. Available at:[Link]

  • Wikipedia. "Steglich esterification." Wikimedia Foundation. Available at: [Link]

  • ChemRxiv. "Prediction of Chameleonic Efficiency: Solvent effect on molecular surface area." ChemRxiv. Available at:[Link]

Sources

Technical Support Center: Purification of 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5,5-Dimethylhexan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are facing the common yet critical challenge of separating the target primary alcohol from its structural isomers. Isomeric impurities can have profound impacts on reaction outcomes, product specifications, and biological activity, making their removal an essential step in synthesis.

This guide provides in-depth, experience-based advice, troubleshooting protocols, and a clear rationale for method selection to empower you to achieve high purity for your compound.

Section 1: Understanding the Separation Challenge (FAQs)

This section addresses the fundamental questions researchers face when encountering isomeric impurities.

Q1: Why is separating 5,5-Dimethylhexan-1-ol from its isomers so difficult?

A: The difficulty stems from the fundamental similarities between isomers. All structural isomers of 5,5-Dimethylhexan-1-ol share the same molecular formula (C8H18O) and molecular weight (130.23 g/mol ).[1][2] This leads to closely related physical properties, particularly boiling points and polarities, which are the primary handles for common separation techniques like distillation and chromatography. The more similar these properties are, the more specialized the separation technique must be.

Q2: What are the likely isomeric byproducts I might encounter?

A: The specific isomers formed depend entirely on the synthetic route. For instance, the hydroboration-oxidation of 5,5-dimethyl-1-hexene would ideally yield the target primary alcohol, but might also produce a small amount of the secondary alcohol, 5,5-dimethyl-2-hexanol, via Markovnikov addition. Reduction of a 5,5-dimethylhexanoyl derivative could be subject to rearrangements depending on the reagents and conditions, potentially leading to other branched octanols. It is crucial to analyze your specific reaction to anticipate likely byproducts.

Q3: How do I definitively identify the isomers in my crude product mixture?

A: The gold standard for identification is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC) will separate the components, showing you how many impurities you have and their relative abundance.

  • Mass Spectrometry (MS) will provide the mass-to-charge ratio of each component and its fragmentation pattern. Since isomers have the same mass, you will rely on the fragmentation pattern and comparison to a known database (like NIST) to elucidate the specific structure of each impurity.

Q4: What are the key physical properties I should focus on for developing a separation strategy?

A: There are two critical properties:

  • Boiling Point: This is the key parameter for separation by distillation. Even small differences can be exploited with high-efficiency fractional distillation.

  • Polarity: This is the basis for separation by liquid chromatography. Polarity is influenced by the position of the hydroxyl group. Primary alcohols are generally more polar and accessible for hydrogen bonding than sterically hindered secondary or tertiary alcohols.[3][4][5] This difference in interaction with a polar stationary phase (like silica gel) is often sufficient for effective separation.

Section 2: Characterization of 5,5-Dimethylhexan-1-ol and Potential Isomers

A successful separation begins with understanding the physical properties of the target compound and its likely contaminants. The following table summarizes key data for 5,5-Dimethylhexan-1-ol and several of its C8H18O structural isomers.

Compound NameStructureClassificationBoiling Point (°C)Rationale for Separation Challenge
5,5-Dimethylhexan-1-ol (Target) CC(C)(C)CCCCOPrimary~165.5[6][7]-
2,2-Dimethylhexan-1-olCCCCC(C)(C)COPrimary~165.5 - 172.5[6][8][9]Very Difficult. Nearly identical boiling point and polarity as a primary alcohol. Prep-GC is the most likely method.
4,4-Dimethylhexan-1-olCCC(C)(C)CCCOPrimary~171[10]Difficult. Close boiling point and similar polarity. High-efficiency fractional distillation or Prep-GC may work.
3,3-Dimethylhexan-2-olCCC(C)(C)C(C)OSecondary~157.9[11]Moderate. ~7.6°C boiling point difference may be sufficient for vacuum fractional distillation. Different polarity (secondary vs. primary) makes column chromatography a strong option.
5,5-Dimethylhexan-2-olCC(C)(C)CC(C)OSecondaryNot AvailableModerate. Expected boiling point to be lower than the primary isomer. Different polarity makes column chromatography a strong option. This isomer is chiral.[12]
2,5-Dimethylhexan-2-ol(CH3)2C(O)CCC(CH3)2Tertiary~155-156[13][14]Achievable. ~10°C boiling point difference allows for fractional distillation. Significant polarity difference (tertiary vs. primary) makes column chromatography highly effective.[15]

Section 3: Troubleshooting & Method Selection Guide

Q: My initial analytical GC shows multiple peaks. How do I choose a separation method?

A: Use the data from the table above and the following decision-making workflow. The first step is always to identify the impurities by GC-MS if possible. The choice of method is a trade-off between resolution, scale, time, and cost.

MethodSelection start Crude Mixture with Isomers check_bp What is the boiling point difference (ΔBP)? start->check_bp check_polarity Are isomers of different classes? (e.g., primary vs. tertiary) check_bp->check_polarity < 10 °C or Unknown distill High-Efficiency Fractional Distillation check_bp->distill > 10-15 °C prep_gc Preparative Gas Chromatography (Prep-GC) check_polarity->prep_gc No (e.g., two primary alcohols) column Flash Column Chromatography check_polarity->column Yes node_distill_adv Advantage: Scalable, cost-effective. node_distill_dis Disadvantage: May not achieve >99% purity for close boilers. node_gc_adv Advantage: Highest resolution for very similar compounds. node_gc_dis Disadvantage: Small scale, expensive, time-consuming. node_column_adv Advantage: Excellent for polarity differences. node_column_dis Disadvantage: Requires more solvent, less scalable than distillation.

Section 4: Detailed Experimental Protocols

Here we provide actionable, step-by-step protocols for the three primary separation techniques.

Protocol 1: High-Efficiency Fractional Distillation

This method is ideal for separating isomers with a boiling point difference of at least 10-15°C, such as separating the target primary alcohol from a tertiary isomer like 2,5-dimethylhexan-2-ol.[16][17]

  • Apparatus Setup:

    • Assemble a distillation apparatus using a round-bottom flask, a fractionating column (a Vigreux column or, for better efficiency, a column packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[16]

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, maintaining the temperature gradient.[16]

  • Procedure:

    • Charge the round-bottom flask with the crude isomeric mixture and a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently.

    • Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the most volatile component (the isomer with the lower boiling point).

    • Collect this first fraction in a separate receiving flask.

    • Once all of the lower-boiling isomer has distilled, the temperature will drop slightly before rising sharply toward the boiling point of the next component.

    • Quickly change receiving flasks to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of 5,5-Dimethylhexan-1-ol (~165.5°C), collect the pure product in a new, clean receiving flask.

  • Self-Validation:

    • Analyze each collected fraction by analytical GC to confirm its purity and identity. A successful separation will show a significant enrichment of the lower-boiling isomer in the first fraction and high purity of the target compound in the main fraction.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

This is the ultimate problem-solver for isomers with very close or identical boiling points, such as separating 5,5-dimethylhexan-1-ol from 2,2-dimethylhexan-1-ol.

PrepGC_Workflow start Develop Analytical Method First select_col Select Column: Polar WAX column is a good start for alcohols. start->select_col optimize_temp Optimize Temperature Program: Start with a slow ramp (e.g., 5°C/min) to maximize resolution. select_col->optimize_temp scale_up Scale Up to Prep-GC: Use wider bore column, increase injection volume. optimize_temp->scale_up collect Set Collection Windows: Program the instrument to collect fractions based on retention times from the analytical run. scale_up->collect analyze Analyze Collected Fractions: Confirm purity by analytical GC. collect->analyze

  • Analytical Method Development:

    • Before attempting a preparative separation, develop an analytical GC method that shows baseline separation of the isomers.

    • Column Selection: A polar stationary phase, such as a "WAX" (polyethylene glycol) column, is an excellent starting point.[18] These columns separate based on polarity and hydrogen-bonding capability, often resolving alcohol isomers effectively.[19]

    • Temperature Program: Start with an initial oven temperature of ~60-80°C and ramp slowly (5-10°C/min) to ~180°C. A slow ramp is crucial for resolving closely eluting peaks.[18]

  • Prep-GC Procedure:

    • Transfer the optimized analytical method to the preparative GC system. You will likely use a column with the same stationary phase but a larger internal diameter and film thickness to accommodate larger sample volumes.

    • Perform a series of injections, programming the instrument to collect the eluent at the specific retention time corresponding to your target compound, 5,5-Dimethylhexan-1-ol.

  • Self-Validation:

    • A small portion of the collected fraction should be re-injected into the analytical GC to confirm its purity is >99%.

Protocol 3: Flash Column Chromatography

This technique is highly effective for separating isomers with different polarities, such as a primary alcohol (target) from a secondary or tertiary alcohol byproduct.[20]

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent.

    • Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems.

    • Start with a non-polar solvent like Hexane and gradually add a more polar solvent like Ethyl Acetate.

    • The ideal solvent system will show good separation between the spots, with the target compound having an Rf value of approximately 0.25-0.35.

  • Column Packing and Sample Loading:

    • Pack a glass column with silica gel as a slurry in the non-polar solvent (e.g., Hexane).

    • Dissolve your crude mixture in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel.

    • Carefully add the dried, sample-adsorbed silica to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the non-polar solvent determined from your TLC analysis. The less polar isomer (e.g., the tertiary alcohol) will travel down the column faster.

    • Collect fractions and monitor their composition using TLC.

    • Gradually increase the polarity of the eluent by increasing the percentage of Ethyl Acetate. This will begin to elute your more polar target compound, 5,5-Dimethylhexan-1-ol.

  • Self-Validation:

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Confirm the final purity with analytical GC and structure by NMR.

Section 5: Advanced Troubleshooting

Q: I'm trying fractional distillation, but my purity is stuck at 95%. What can I do?

A: This indicates your isomers are azeotropes or very close-boiling.

  • Increase Column Efficiency: Switch from a Vigreux column to one packed with Raschig rings or a metal sponge. A longer column path also increases theoretical plates and improves separation.[16]

  • Apply Vacuum: Lowering the pressure will lower the boiling points of all components. This can sometimes increase the relative volatility (the effective separation factor) between the isomers.

  • Slow Down: Distill at a much slower rate. A higher reflux ratio (more vapor condensing and returning to the column versus being collected) allows for more equilibrium stages, enhancing separation.[16]

Q: My compounds are co-eluting in Prep-GC. How can I improve resolution?

A:

  • Change Stationary Phase: If a polar WAX column isn't working, try a mid-polarity phase (e.g., a "5-type" with 5% phenyl substitution) or even a non-polar phase. Sometimes reversing the elution order can provide the needed separation.[21]

  • Optimize Temperature Gradient: Make the ramp rate even slower (e.g., 1-2°C/min) across the temperature range where your compounds elute.

  • Use a Longer Column: Doubling the column length significantly increases resolving power.[18]

Q: What if my byproduct is a chiral isomer like (R/S)-5,5-dimethylhexan-2-ol?

A: You are now dealing with a racemic mixture of a byproduct. Standard separation techniques will not separate enantiomers.

  • Chiral GC: The most direct method is to use a specialized chiral GC column (e.g., based on cyclodextrin derivatives) which can resolve the enantiomers.[22]

  • Diastereomeric Derivatization: If chiral GC is not available, you can chemically resolve the mixture. React the alcohol mixture with an enantiomerically pure chiral acid (e.g., Mosher's acid). This creates a mixture of diastereomeric esters. Diastereomers have different physical properties and can now be separated using standard methods like flash chromatography. After separation, the esters are hydrolyzed to recover the pure isomeric alcohols.

References

  • 4,4-dimethylhexan-1-ol Properties. (2025, October 14). Molbase. Retrieved from [Link]

  • 2,2-Dimethyl-1-hexanol Properties. LookChem. Retrieved from [Link]

  • 2,5-Dimethylhexan-2-ol Properties. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 2,2-dimethyl-1-hexanol Synthesis and Properties. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Properties of alcohols. Save My Exams. Retrieved from [Link]

  • Boiling Point of Alcohol Isomers. ResearchGate. Retrieved from [Link]

  • Octanol. chemeurope.com. Retrieved from [Link]

  • Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.Google Patents (US2483246A).
  • Polarity and acid strength in alcohols. (2018, February 17). Chemistry Stack Exchange. Retrieved from [Link]

  • 1-Octanol. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Alcohols. (2017, June 28). Chemistry LibreTexts. Retrieved from [Link]

  • A Level Chemistry Revision: Organic Chemistry - Alcohols. (2021, December 10). ReAgent Chemical Services. Retrieved from [Link]

  • Primary, Secondary, Tertiary, and Quaternary in Organic Chemistry. (2026, January 23). Master Organic Chemistry. Retrieved from [Link]

  • 2,2-Dimethyl-1-hexanol. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 3,3-Dimethylhexane. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 1-Octanol. Wikipedia. Retrieved from [Link]

  • 1-Octanol, for HPLC 99.5%. Ottokemi. Retrieved from [Link]

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved from [Link]

  • 2,5-Dimethylhexan-2-ol. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]

  • 3,3-Dimethylhexane Properties. LookChem. Retrieved from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • 3,3-Dimethylhexane. National Metabolomics Data and Resource Coordination Center (NMPPDB). Retrieved from [Link]

  • 4,4-Dimethylhexan-1-ol. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 4,4-dimethyl-1-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • 5,5-Dimethyl-2-hexanol. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Fractional Distillation. LearnStalk Chemistry (YouTube). Retrieved from [Link]

  • Fractional distillation. Wikipedia. Retrieved from [Link]

  • Fractional Distillation | Definition & Examples. Study.com. Retrieved from [Link]

  • How to separate miscible liquids - Fractional Distillation. Noob to Guru: I Can Do Chemistry. Retrieved from [Link]

  • 4,4-dimethylhexan-1-ol. Molbase. Retrieved from [Link]

  • Separation of diastereomers. Sciencemadness Discussion Board. Retrieved from [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. Retrieved from [Link]

Sources

Technical Support Center: Thermal Optimization for 5,5-Dimethylhexan-1-ol Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5,5-Dimethylhexan-1-ol (CAS: 29113-66-4). This guide addresses the specific thermal challenges associated with esterifying this primary alcohol.

While the hydroxyl group at C1 is primary and nucleophilic, the gem-dimethyl tail at C5 introduces significant lipophilicity and alters the boiling point/solubility profile compared to linear hexanol. Optimization requires balancing reaction kinetics (which favor high


) against catalyst stability  and product purity  (which favor moderate 

).
Physicochemical Constraints
PropertyValueImplication for Protocol
Boiling Point ~165.5°CHigh enough to allow Toluene reflux (110°C) without reactant loss.
Flash Point ~60.6°CSafety Critical: Reactions near 60°C require inert gas (N₂) blanketing.
Steric Profile C1 Primary, C5 BulkyLow steric hindrance at reaction site; high lipophilicity.

Decision Matrix: Select Your Catalytic Pathway

Before troubleshooting, confirm you are using the correct thermal range for your chosen catalyst.

DecisionMatrix Start Select Catalyst System Acid Chemical Acid (PTSA, H2SO4) Start->Acid Enzyme Biocatalyst (CAL-B / Novozym 435) Start->Enzyme Acid_Cond Temp: 110°C - 130°C Method: Dean-Stark Reflux Focus: Water Removal Acid->Acid_Cond Robust Substrates Enzyme_Cond Temp: 40°C - 60°C Method: Molecular Sieves Focus: Enzyme Stability Enzyme->Enzyme_Cond Acid-Sensitive/Chiral

Figure 1: Thermal decision matrix based on catalyst selection.

Protocol A: High-Temperature Chemical Esterification (Fischer)

Target Temperature: 110°C (Reflux) Catalyst: p-Toluenesulfonic Acid (PTSA)

The Thermal Logic

Because 5,5-dimethylhexan-1-ol boils at ~165°C, it will not codistill with water. You must use an azeotropic solvent (Toluene) to carry water out of the system.[1] The reaction is equilibrium-limited; heat drives the kinetics, but water removal drives the yield.

Troubleshooting & FAQs

Q: The reaction mixture turned black/dark brown after 2 hours. Is my product ruined?

  • Diagnosis: Charring (oxidation) caused by sulfuric acid at high temperatures or trace impurities in the alcohol.

  • The Fix:

    • Switch from

      
       to PTSA  (p-Toluenesulfonic acid), which is milder and less oxidizing.
      
    • Ensure strict Nitrogen/Argon blanketing . At 110°C, hot organic alcohols oxidize rapidly in air.

    • Reduce bath temperature by 10°C.

Q: I am refluxing at 110°C, but no water is collecting in the Dean-Stark trap.

  • Diagnosis: System has not reached the azeotropic point or the apparatus is not insulated.

  • The Fix:

    • Wrap the column (between flask and condenser) with aluminum foil or glass wool.

    • Ensure you are using Toluene (BP 110°C), not Benzene (toxic/lower BP) or Xylene (too high, might degrade product).

    • Self-Validation: The solution must be boiling vigorously enough for vapor to reach the condenser coils.

Q: Yield is stuck at 65%. Adding more heat isn't helping.

  • Diagnosis: Equilibrium limitation.[2] You are not removing water fast enough, or the water is returning to the flask.

  • The Fix:

    • Drain the Dean-Stark trap if it's full.

    • Add Molecular Sieves (3Å) inside the reaction flask (if not stirring mechanically) or in a Soxhlet extractor between the flask and condenser.

Protocol B: Low-Temperature Enzymatic Esterification

Target Temperature: 40°C – 60°C Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

The Thermal Logic

Enzymes are proteins.[3] Above 60°C, they unravel (denature), permanently losing activity. However, below 40°C, the reaction is too slow. The "Sweet Spot" is 45-50°C.

Troubleshooting & FAQs

Q: The reaction started fast but stopped completely after 3 hours. TLC shows 40% conversion.

  • Diagnosis: Enzyme death due to localized overheating or "Water Poisoning."

  • The Fix:

    • Check Temperature: Did the hotplate spike? Even 70°C for 5 minutes can kill the catalyst. Use an oil bath with a feedback temperature probe, not just the hotplate dial.

    • Water Removal: Enzymes need trace water to function, but bulk water inhibits them. Add activated Molecular Sieves (4Å) to the flask to scavenge produced water.

Q: Can I run this solvent-free (Neat) to save money?

  • Diagnosis: 5,5-Dimethylhexan-1-ol is a liquid, so yes. However, viscosity and mass transfer become issues.

  • The Fix:

    • Run at 50°C to lower viscosity.

    • Safety Warning: The flash point is ~60°C. Running neat at 60°C is dangerous. Keep T < 55°C and strictly use an inert atmosphere.

Q: Why is the enzyme clumping together?

  • Diagnosis: The 5,5-dimethyl tail makes the alcohol very hydrophobic. If the acid partner is hydrophilic, the enzyme (which has a hydration shell) clumps.

  • The Fix: Use a hydrophobic solvent like Heptane or Isooctane to solvate the bulky tail and disperse the enzyme beads.

Visualizing the Optimization Workflow

Use this logic flow to troubleshoot your specific yield issues.

TroubleshootingFlow Issue Identify Issue LowYield Issue: Low Yield (<70%) Issue->LowYield DarkColor Issue: Dark Color/Tars Issue->DarkColor NoRxn Issue: No Reaction Issue->NoRxn CheckWater Check Water Removal (Dean-Stark active?) LowYield->CheckWater Chemical CheckSieves Check Water (Are Sieves added?) LowYield->CheckSieves Enzymatic CheckAtm Check Atmosphere (Is N2 present?) DarkColor->CheckAtm Oxidation Risk CheckTemp Check Temp (Is T > 100°C?) NoRxn->CheckTemp Activation Energy? CheckEnzTemp Check Temp (Is T > 60°C?) NoRxn->CheckEnzTemp Denaturation? Sol_Sieves Add 3Å/4Å Sieves CheckWater->Sol_Sieves No Sol_HigherT INCREASE Temp (Kinetic barrier) CheckTemp->Sol_HigherT No Sol_N2 Purge with Argon/N2 CheckAtm->Sol_N2 No Sol_LowerT LOWER Temp (Enzyme died) CheckEnzTemp->Sol_LowerT Yes CheckSieves->Sol_Sieves No

Figure 2: Diagnostic logic for troubleshooting yield and purity issues.

References

  • Physical Properties of 5,5-Dimethylhexan-1-ol. ChemicalBook / Molbase. Boiling point and density data.

  • Fischer Esterification Mechanism & Thermodynamics. Master Organic Chemistry. Detailed breakdown of acid-catalyzed equilibrium.

  • Enzymatic Esterification Optimization (Novozym 435). National Institutes of Health (PMC). Study on temperature effects (37-45°C optimum) for lipase-catalyzed reactions.

  • Dean-Stark Apparatus Protocols. BenchChem Technical Support. Standard operating procedures for azeotropic water removal.

  • Safety Data Sheet (SDS) - General Primary Alcohols. Sigma-Aldrich. Handling precautions for flammable liquids (Category 3).

Sources

Technical Support Center: Catalyst Selection for 5,5-Dimethylhexan-1-ol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

🔬 Senior Application Scientist's Note on Terminology

Welcome to the Technical Support Center. Before diving into catalyst selection, we must address a common nomenclature issue. 5,5-Dimethylhexan-1-ol is a fully saturated, primary aliphatic alcohol. Because it lacks


-bonds, the alcohol itself cannot be "hydrogenated" in the traditional sense of adding hydrogen across a double bond.

When researchers query "5,5-dimethylhexan-1-ol hydrogenation," they are typically troubleshooting one of two distinct catalytic workflows:

  • Synthesis via Hydrogenation: The catalytic reduction of oxidized precursors (such as 5,5-dimethylhexanal or 5,5-dimethylhexanoic acid) to produce the target alcohol[1].

  • Hydrogenolysis (Deoxygenation): The harsh catalytic cleavage of the C–O bond in 5,5-dimethylhexan-1-ol to yield the alkane, 5,5-dimethylhexane[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and catalyst selection matrices for both pathways.

Part 1: Troubleshooting & Catalyst Selection FAQs

Q1: I am trying to synthesize 5,5-dimethylhexan-1-ol from 5,5-dimethylhexanal. Which catalyst minimizes side reactions? A: For standard batch reductions of aliphatic aldehydes, Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C) are the gold standards. The bulky tert-butyl group at the C5 position of 5,5-dimethylhexanal exerts distal steric hindrance, but the primary aldehyde carbon remains highly accessible.

  • Mechanistic Causality: Pd/C operates efficiently under mild conditions (1–5 bar H₂, 25°C), which prevents the over-reduction (hydrogenolysis) of the resulting alcohol.

  • Troubleshooting: If you are scaling up and observe "heavies" (high-boiling acetals or esters formed via hemiacetal intermediates), switch to a reduced Copper-Zinc Oxide (CuO/ZnO) catalyst. 3 utilize CuO/ZnO at 150–240°C because it fundamentally suppresses the dimerization of the aldehyde into esters[3].

Q2: My hydrogenation of 5,5-dimethylhexanoic acid to the alcohol is stalling. Why isn't Pd/C working? A: Carboxylic acids are highly resistant to mild hydrogenation. The hydroxyl group donates electron density into the carbonyl via resonance, severely reducing the electrophilicity of the carbonyl carbon.

  • Mechanistic Causality: Pd/C cannot activate this electron-rich carbon. You must use a bimetallic catalyst like Ruthenium-Tin on Alumina (Ru-Sn/Al₂O₃) . The oxophilic Tin (Sn) acts as a Lewis acid, coordinating to the carbonyl oxygen and polarizing the C=O bond. This allows the Ruthenium-activated hydride to attack the carbon. This requires harsh conditions (150–250°C, 50–100 bar H₂).

Q3: I need to perform hydrogenolysis on 5,5-dimethylhexan-1-ol to yield 5,5-dimethylhexane. What is the optimal catalyst? A: Cleaving the strong C–O


-bond of a primary aliphatic alcohol without breaking the carbon backbone is notoriously difficult. Ru/TiO₂  is the benchmark catalyst for this transformation.
  • Mechanistic Causality: According to studies on the 2, Ru/TiO₂ promotes the selective scission of the C–O bond over C–C bonds[2].

  • Troubleshooting: If the reaction stalls, check your H₂ pressure. The removal of adsorbed CO (a byproduct of side-reactions) on the Ru surface is the rate-limiting step. Maintaining an H₂ pressure of at least 0.5 MPa (5 bar) is critical to assist in the dissociation of the C–O bond and sweep away poisoning CO species[2].

Part 2: Catalyst Performance Matrix

Catalyst SystemTarget TransformationOperating Temp (°C)H₂ Pressure (bar)SelectivityPrimary Advantage / Causality
10% Pd/C Aldehyde

Alcohol
20–501–5>98%Mild conditions; prevents over-reduction of the alcohol.
CuO/ZnO Aldehyde

Alcohol
150–2405–25>95%Suppresses heavy ester/acetal byproducts at scale.
Ru-Sn/Al₂O₃ Acid

Alcohol
150–25050–100~90%Sn polarizes the highly stable acid carbonyl for hydride attack.
Ru/TiO₂ Alcohol

Alkane
200–2505–10>90%Cleaves strong C–O

-bond without inducing C–C scission.

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Synthesis of 5,5-Dimethylhexan-1-ol via Aldehyde Hydrogenation

This protocol utilizes a self-validating framework to ensure safety and reaction completion without relying solely on post-reaction chromatography.

Step 1: System Preparation & Purging

  • Action: Load 10.0 mmol of 5,5-dimethylhexanal and 50 mL of anhydrous ethanol into a high-pressure Parr reactor. Add 50 mg of 10% Pd/C.

  • Self-Validation Check (Safety): Seal the reactor and pressurize with N₂ to 5 bar, then vent. Repeat 3 times. Hold N₂ pressure at 5 bar for 10 minutes. If the pressure gauge drops, abort the experiment and replace the O-rings. A completely leak-free system is mandatory to prevent explosive H₂/O₂ mixtures.

Step 2: Hydrogenation & Kinetic Monitoring

  • Action: Purge the headspace with H₂ (3 cycles), then pressurize to 3.0 bar H₂. Initiate stirring at 800 rpm at 25°C.

  • Self-Validation Check (Kinetics): Monitor the pressure gauge continuously. The theoretical H₂ uptake for 10 mmol of substrate is ~244 mL at 25°C. The reaction is deemed complete when the pressure drop strictly ceases (typically 2–4 hours). If no pressure drop occurs within the first 30 minutes, the catalyst is poisoned or the aldehyde precursor has heavily oxidized to the acid.

Step 3: Workup & Analytical Confirmation

  • Action: Vent the H₂ gas, purge the system with N₂, and filter the crude mixture through a Celite pad to safely remove the pyrophoric Pd/C. Concentrate the filtrate under reduced pressure.

  • Self-Validation Check (Purity): Analyze the crude product via ¹H NMR. The complete disappearance of the distinct aldehyde proton triplet at ~9.7 ppm and the appearance of a new triplet at ~3.6 ppm (representing the -CH₂-OH group) confirms total conversion.

Part 4: Reaction Pathway Visualization

G A 5,5-Dimethylhexanoic Acid (Precursor) B 5,5-Dimethylhexanal (Intermediate) A->B Ru-Sn/Al2O3 150°C, 50 bar H2 C 5,5-Dimethylhexan-1-ol (Target Alcohol) B->C Pd/C or CuO/ZnO 25°C, 1-5 bar H2 D 5,5-Dimethylhexane (Hydrogenolysis) C->D Ru/TiO2 250°C, 5 bar H2

Catalytic pathways for the synthesis and hydrogenolysis of 5,5-Dimethylhexan-1-ol.

References

  • Title: 5,5-Dimethylhexan-1-amine | 60996-53-4 (Detailing 1) Source: Benchchem URL:

  • Title: Selective Catalytic Hydrogenolysis of Carbon−Carbon σ Bonds in Primary Aliphatic Alcohols over Supported Metals Source: Nankai University / ACS URL
  • Title: US5004845A - Hydrogenation of aldehydes Source: Google Patents URL

Sources

stability of 5,5-Dimethylhexan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Introduction for the Researcher

5,5-Dimethylhexan-1-ol is a primary alcohol whose structural features—specifically the quaternary carbon (t-butyl group) located gamma to the hydroxyl group—confer unique and often unexpected reactivity under acidic conditions. While primary alcohols typically undergo substitution or elimination reactions via mechanisms that avoid the formation of highly unstable primary carbocations, the carbon skeleton of 5,5-Dimethylhexan-1-ol is exceptionally prone to rearrangement. This guide provides a troubleshooting framework for researchers encountering issues related to the stability of this alcohol in acidic media. We will explore the underlying mechanistic principles, predict reaction outcomes, and provide robust analytical protocols for product characterization.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: I am using 5,5-Dimethylhexan-1-ol as a starting material in an acid-catalyzed reaction. Is it considered stable?

Short Answer: No. Under strong acidic conditions, particularly with heating, 5,5-Dimethylhexan-1-ol is highly unstable. It should not be considered an inert substrate in the presence of acids like H₂SO₄, H₃PO₄, or strong hydrohalic acids (HBr, HCl).[1][2]

In-Depth Explanation: The instability arises from the molecule's propensity to undergo acid-catalyzed dehydration. The reaction is initiated by the protonation of the hydroxyl group, converting it into an excellent leaving group (water).[3][4] The subsequent loss of water, even if concerted with other steps, leads to a cascade of molecular rearrangements driven by the formation of a more stable carbocation.[5][6] Reactions that appear to be simple substitutions or eliminations at the primary carbon often yield a complex mixture of rearranged products.

Question 2: My reaction produced a mixture of alkenes with a different carbon skeleton than my starting material. What is the mechanism behind this transformation?

Short Answer: You have observed a classic case of carbocation rearrangement, specifically a series of hydride and methyl shifts known as a Wagner-Meerwein rearrangement.[7][8][9]

In-Depth Explanation: The direct loss of water from the protonated alcohol would form a highly unstable primary (1°) carbocation. To avoid this, the molecule undergoes a series of rapid, intramolecular shifts to form a much more stable tertiary (3°) carbocation. The driving force is the significant increase in carbocation stability (Tertiary > Secondary > Primary).[10]

The mechanistic pathway is as follows:

  • Protonation: The acid catalyst protonates the hydroxyl group.

  • Formation of a Transient 1° Carbocation: Water departs, leaving a transient primary carbocation. This is the highest energy state.

  • 1,2-Hydride Shifts: A series of rapid "hydride shifts" occur, where a hydrogen atom with its two bonding electrons moves to the adjacent carbocation center. This process continues until the positive charge is on the carbon adjacent to the quaternary center.

  • 1,2-Methyl Shift: With the positive charge adjacent to the t-butyl group, a methyl group (with its bonding electrons) migrates. This is the key step that alters the carbon skeleton.

  • Formation of Stable 3° Carbocation: This methyl shift results in the formation of a stable tertiary carbocation.

  • Elimination: A base (like water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the new carbocation center, forming a mixture of alkenes.

G cluster_0 Initiation cluster_1 Rearrangement Cascade cluster_2 Product Formation A 5,5-Dimethylhexan-1-ol B Protonated Alcohol (Alkyloxonium Ion) A->B + H+ C 1° Carbocation (Transient, Unstable) B->C - H2O D 2° Carbocation (via Hydride Shifts) C->D 1,2-H~ Shift E 3° Carbocation (via Methyl Shift) MOST STABLE D->E 1,2-CH3~ Shift F Alkene Mixture (Major + Minor Products) E->F - H+ (Elimination)

Caption: The Wagner-Meerwein rearrangement cascade of 5,5-Dimethylhexan-1-ol.

Question 3: My goal is dehydration. What specific alkene isomers should I expect in my product mixture?

Short Answer: You should expect a mixture of highly substituted alkenes formed from the rearranged tertiary carbocation. The major product will likely be the thermodynamically most stable (tetrasubstituted) alkene, as predicted by Zaitsev's rule.

In-Depth Explanation: Deprotonation of the key tertiary carbocation intermediate, 2,3-dimethylhexan-2-yl cation , can occur at three adjacent carbons, leading to three primary alkene products.

Product NameStructureAlkene SubstitutionExpected Yield
2,3-Dimethylhex-2-ene (CH₃)₂C=C(CH₃)CH₂CH₂CH₃TetrasubstitutedMajor (Zaitsev Product)
2,3-Dimethylhex-1-ene CH₂=C(CH₃)CH(CH₃)CH₂CH₂CH₃DisubstitutedMinor (Hofmann-like)
3,4-Dimethylhex-2-ene CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃TrisubstitutedSignificant

Note: The exact ratio of these products can be influenced by the specific acid catalyst and reaction temperature used.[11]

Question 4: How can I minimize rearrangement? I need to perform a substitution reaction on the primary alcohol.

Short Answer: Avoiding carbocation formation is critical. Use reaction conditions that favor an Sₙ2 mechanism over Sₙ1 or E1.

In-Depth Explanation: Acid-catalyzed reactions that proceed via carbocations (Sₙ1/E1) will always favor rearrangement for this substrate.[6] To achieve a direct substitution, you must:

  • Avoid Protic Acids: Do not use acids like HBr or HCl directly, as they promote carbocation formation.[3]

  • Convert -OH to a Better Leaving Group: Transform the hydroxyl group into a leaving group that does not require strong acid for activation. Common methods include:

    • Tosylates/Mesylates: React the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in pyridine. This forms a sulfonate ester. The resulting tosylate or mesylate is an excellent leaving group and can be displaced by a wide range of nucleophiles in an Sₙ2 reaction with no rearrangement.[4]

    • Phosphorus Tribromide (PBr₃) or Thionyl Chloride (SOCl₂): These reagents can convert primary alcohols to the corresponding alkyl bromides and chlorides, typically with minimal rearrangement because the mechanism does not involve a free primary carbocation.[4]

Experimental Protocols & Workflows

Protocol 1: Analytical Workflow for Product Identification

This protocol provides a self-validating system to identify and quantify the products from an acid-catalyzed reaction of 5,5-Dimethylhexan-1-ol.

Objective: To separate, identify, and quantify the components of the reaction mixture, confirming the presence of rearranged products.

Methodology:

  • Reaction Quench & Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully add the mixture to a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[12]

    • Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and carefully concentrate the solvent using a rotary evaporator.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [13][14]

    • Purpose: Separate the volatile alkene isomers and obtain their mass-to-charge ratios to determine molecular weight and fragmentation patterns.

    • Sample Prep: Dilute a small aliquot of the concentrated organic product in a suitable solvent (e.g., hexane).

    • Typical GC Conditions:

      • Column: DB-5 or similar non-polar capillary column.

      • Injector Temp: 250 °C.

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Expected Outcome: A chromatogram showing multiple peaks. The mass spectrum for each major peak should correspond to the molecular formula of the expected C₈H₁₆ alkenes (M⁺ = 112.2). The unrearranged product, 5,5-dimethylhex-1-ene, if present, will have a different fragmentation pattern from the rearranged isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [15]

    • Purpose: To definitively determine the carbon skeleton and connectivity of the major isolated products.

    • Sample Prep: If possible, isolate the major product(s) via fractional distillation or preparative GC. Otherwise, analyze the mixture.

    • ¹H NMR: Look for characteristic signals of vinylic protons (in the 4.5-6.0 ppm range) and the specific splitting patterns and integrations of the alkyl protons, which will be distinct from the starting material.

    • ¹³C NMR: The number of signals and their chemical shifts will confirm the rearranged carbon skeleton. Look for signals in the alkene region (100-150 ppm).

G A Reaction Mixture (Post-Reaction) B Quench & Liquid-Liquid Extraction A->B C Crude Product (Organic Phase) B->C D GC-MS Analysis C->D F NMR Spectroscopy (¹H, ¹³C) C->F E Separation & MW Confirmation D->E Provides Isomer Ratio & Fragmentation Data G Definitive Structure Elucidation F->G Confirms Carbon Skeleton & Connectivity

Caption: A standard analytical workflow for reaction product validation.

References

  • Structure and Reactivity of Alcohols. OpenOChem Learn. [Link]

  • Wagner Meerwein Rearrangement. (2018). Organic Chemistry. YouTube. [Link]

  • 5,5-dimethylhexan-1-ol|2768-18-5. MOLBASE Encyclopedia. [Link]

  • Alcohol Reactivity. Michigan State University Department of Chemistry. [Link]

  • Wagner-Meerwein Rearrangement. (2016). SlideShare. [Link]

  • Ishida, H., & Morihashi, K. (2007). Theoretical study of the role of solvent H2O in neopentyl and pinacol rearrangements. International Journal of Quantum Chemistry, 107(10), 1993-1999. [Link]

  • Wagner-Meerwein rearrangement. L.S. College. [Link]

  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Wagner-Meerwein Rearrangements. (2019). Chemistry LibreTexts. [Link]

  • Alcohols - Alcohol Reactivity (A-Level Chemistry). Study Mind. [Link]

  • Alcohols Important Reactions. Jack Westin MCAT Content. [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (2019). Chemistry Steps. [Link]

  • Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting. (2025). Chemistry Learner. [Link]

  • 5,5-Dimethylhexan-1-ol. LookChem. [Link]

  • Carbocation rearrangements. (2020). Lumen Learning - Organic Chemistry 1. [Link]

  • Chemistry Dehydration Of Alcohols. SATHEE. [Link]

  • Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. (2016). Journal of Analytical Toxicology. [Link]

  • ANALYSIS OF BLOOD ALCOHOL. Shimadzu. [Link]

  • Experiment 5: Alcohol Dehydration of Menthol. Northern Arizona University. [Link]

Sources

Technical Support Center: Resolving Phase Separation Issues with 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals encountering phase separation, emulsion coalescence, or extraction challenges when working with 5,5-Dimethylhexan-1-ol (CAS: 2768-18-5).

As a highly branched aliphatic alcohol, 5,5-Dimethylhexan-1-ol presents unique thermodynamic and steric challenges in aqueous systems. Below, you will find the physico-chemical drivers of these issues, field-validated troubleshooting FAQs, and rigorous step-by-step methodologies to ensure stability in your workflows.

Part 1: Physico-Chemical Drivers of Phase Separation

To resolve phase separation, we must first understand the thermodynamic parameters driving the instability. The bulky terminal tert-butyl-like group (5,5-dimethyl) creates a large hydrophobic volume that strongly resists hydration, driving the molecule out of aqueous networks.

Table 1: Quantitative Physico-Chemical Properties of 5,5-Dimethylhexan-1-ol

PropertyValueFormulation & Experimental Impact
Molecular Weight 130.23 g/mol [1]Small molecular size, yet highly lipophilic due to carbon branching.
Density 0.823 g/cm³[2]Floats on aqueous phases; requires bottom-up mechanical agitation to disperse.
LogP / XLogP3 2.19 / 2.50[2]Strong thermodynamic drive to partition into lipid/organic phases rather than water.
Boiling Point 165.5 °C[2]Thermally stable under standard heating; allows for hot-process emulsification.
Part 2: Troubleshooting Guide & FAQs

Q1: Why does 5,5-Dimethylhexan-1-ol spontaneously phase-separate in my aqueous reaction mixtures, even at low concentrations? Causality & Insight: The phase separation is driven by the hydrophobic effect. While short-chain linear alcohols are miscible with water, the extended eight-carbon backbone of 5,5-Dimethylhexan-1-ol, combined with the extreme steric bulk of its terminal branching, creates a massive hydrophobic volume[2]. This structure severely disrupts the hydrogen-bonding network of water. The thermodynamic penalty (entropy loss) of forming an organized hydration shell around this bulky group drives the alcohol to self-associate and phase-separate to minimize aqueous contact.

Q2: My oil-in-water (O/W) emulsion containing 5,5-Dimethylhexan-1-ol as a lipid phase component keeps coalescing and breaking. How do I stabilize it? Causality & Insight: Emulsion failure (coalescence or creaming) occurs when the interfacial tension between the oil and water phases is not adequately lowered, or when the continuous phase lacks the viscosity to suspend the droplets[3]. Because 5,5-Dimethylhexan-1-ol is highly branched, it sterically hinders the tight packing of standard linear emulsifiers at the oil-water interface, leaving gaps that lead to droplet fusion. Resolution: You must use a blended emulsifier system. By combining a low-HLB (Hydrophilic-Lipophilic Balance) and a high-HLB surfactant, you create a tighter, mixed interfacial film that accommodates the steric bulk of the alcohol[4]. Additionally, adding a polymeric rheology modifier (like xanthan gum or carbomer) to the aqueous phase increases the continuous phase viscosity, arresting droplet mobility and preventing coalescence[3].

Q3: During Liquid-Liquid Extraction (LLE) to isolate 5,5-Dimethylhexan-1-ol, a stubborn emulsion forms at the interface. How can I force a clean phase separation? Causality & Insight: Vigorous shaking during LLE creates micro-droplets. If trace amphiphilic impurities are present in your matrix, they act as weak surfactants, stabilizing these droplets and forming an emulsion[5]. Because 5,5-Dimethylhexan-1-ol has a density of 0.823 g/cm³[2], the density differential between it and water is sometimes insufficient to overcome the kinetic stability of the emulsion. Resolution: The most effective chemical intervention is "salting out." Adding a saturated brine (NaCl) solution increases the ionic strength of the aqueous phase. This maximizes the polarity of the water, forcing the hydrophobic alcohol out of the aqueous network and destabilizing the emulsion[5]. If chemical intervention fails, mechanical force via centrifugation will rapidly separate the phases[5][6].

Part 3: Validated Experimental Protocols
Protocol A: HLB-Matched Emulsification for 5,5-Dimethylhexan-1-ol Formulations

Self-Validating System: This protocol ensures that thermal energy reduces viscosity for optimal mixing, while the blended surfactant system provides interfacial stability.

  • Phase Preparation: In separate vessels, prepare the Aqueous Phase (water + water-soluble polymers/thickeners) and the Oil Phase (5,5-Dimethylhexan-1-ol + lipophilic compounds + a blended high/low HLB emulsifier system)[3][4].

  • Thermal Equilibration: Heat both phases independently to 70–75 °C. Validation checkpoint: Both phases must be at identical temperatures to prevent premature crystallization or thermal shock upon mixing[3][4].

  • Emulsification: Slowly introduce the heated Oil Phase into the Aqueous Phase under high shear (e.g., using a rotor-stator homogenizer at 5000 RPM for 3–5 minutes)[3][7].

  • Controlled Cooling: Reduce mixing to low shear (paddle stirring) and allow the emulsion to cool gradually to room temperature. Causality: Low shear during cooling prevents the incorporation of air and allows the polymeric network to set properly, locking the droplets in place[7].

  • Stability Testing: Subject the final emulsion to a centrifuge test (3000 x g for 15 minutes) and freeze-thaw cycles to validate long-term stability[6].

Protocol B: Resolving Emulsions in Liquid-Liquid Extraction (LLE)

Self-Validating System: This step-wise escalation ensures minimal chemical alteration before applying mechanical force.

  • Prevention (Best Practice): When performing the extraction, gently swirl the separatory funnel rather than shaking vigorously. This maintains surface area contact without generating micro-emulsions[5].

  • Chemical Resolution (Salting Out): If an emulsion forms, add 10–20 mL of saturated aqueous NaCl (brine) directly to the separatory funnel[5].

  • Equilibration: Swirl gently and allow the funnel to rest undisturbed for 10–15 minutes. The ionic strength adjustment forces the organic phase out of the aqueous matrix.

  • Mechanical Resolution: If the emulsion persists, drain the biphasic emulsion layer into a centrifuge tube. Centrifuge at 3000 x g for 10 minutes[5].

  • Isolation: Extract the clear, upper organic layer containing the 5,5-Dimethylhexan-1-ol (density 0.823 g/cm³)[2]. For chronically difficult matrices, consider transitioning to Supported Liquid Extraction (SLE)[5].

Part 4: Visualizing the Workflows

Emulsion_Stabilization A 5,5-Dimethylhexan-1-ol (Hydrophobic, Bulky) B Phase Separation / Coalescence A->B Aqueous Formulation C Assess Interface Packing B->C Troubleshooting D Blend High/Low HLB Surfactants C->D Interfacial Tension E Add Polymeric Rheology Modifier C->E Continuous Phase Viscosity F Stable O/W Emulsion D->F E->F

Workflow for stabilizing 5,5-Dimethylhexan-1-ol emulsions via HLB matching and rheology modification.

LLE_Troubleshooting N1 Emulsion in LLE (Organic/Aqueous) N2 Add Saturated Brine (Salting Out) N1->N2 1st Line Action N5 Supported Liquid Extraction (SLE) N1->N5 Preventative N3 Centrifugation (3000 x g) N2->N3 Persists N4 Clear Phase Separation N2->N4 Emulsion Breaks N3->N4 Mechanical Force N5->N4

Decision tree for resolving stubborn emulsions during liquid-liquid extraction (LLE).

Part 5: References
  • LookChem. "5,5-Dimethylhexan-1-ol Chemical Properties." LookChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 262849, 5,5-Dimethylhexan-1-ol." NIH.[Link]

  • The Cosmetic Formulator. "How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions." The Cosmetic Formulator.[Link]

  • MySkinRecipes. "Troubleshooting Phase Separation in Water-in-Oil Emulsions." MySkinRecipes. [Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Chromatography Online.[Link]

Sources

Validation & Comparative

Comparative Analytical Guide: High-Field vs. Benchtop NMR Spectroscopy for the Structural Elucidation of 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, selecting the optimal analytical platform requires balancing throughput, resolution, and cost. For drug development professionals and synthetic researchers, verifying aliphatic chains presents a unique challenge due to severe signal overlap.

This guide objectively compares the analytical performance of High-Field NMR (400 MHz) against Benchtop NMR (60 MHz) for the structural verification of 5,5-Dimethylhexan-1-ol , a branched aliphatic primary alcohol (C8H18O)[1]. By examining the causality behind spectral phenomena and implementing self-validating experimental protocols, this guide provides a definitive framework for aliphatic alcohol analysis.

Mechanistic Causality in NMR of Aliphatic Alcohols

The structural assignment of 5,5-Dimethylhexan-1-ol relies heavily on understanding the electronic environment dictated by its functional groups.

  • Deshielding by Electronegativity: The primary hydroxyl (-OH) group exerts a strong electron-withdrawing inductive effect. In ¹³C NMR, this deshields the

    
    -carbon (C1), shifting its resonance downfield to the 50–80 ppm range[2]. Similarly, the 
    
    
    
    -protons in ¹H NMR are shifted to approximately 3.4–4.5 ppm[2].
  • Steric Shielding: Conversely, the terminal tert-butyl group is highly shielded, resulting in a massive, sharp 9-proton singlet upfield (~0.88 ppm).

  • Hydrogen Bonding Dynamics: The chemical shift of the hydroxyl proton is highly variable (typically 1.5–5.0 ppm) because it is heavily influenced by solvent interactions, concentration, and temperature[3].

Technology Comparison: 400 MHz vs. 60 MHz Platforms

When analyzing 5,5-Dimethylhexan-1-ol, the contiguous methylene chain (-CH₂-CH₂-CH₂-) creates a highly congested spectral region.

  • Benchtop NMR (60 MHz): Ideal for rapid, cryogen-free reaction monitoring. However, the lower magnetic field results in narrow chemical shift dispersion. The C2, C3, and C4 methylene protons suffer from severe second-order coupling effects (where the coupling constant

    
     is similar in magnitude to the chemical shift difference 
    
    
    
    ), resulting in a single, unresolvable overlapping multiplet.
  • High-Field NMR (400 MHz): The increased Zeeman splitting at 400 MHz separates the resonance frequencies of the methylene protons. This resolves the overlapping multiplets into distinct signals, allowing for precise

    
    -coupling extraction and the application of 2D NMR techniques (COSY, HSQC) for unambiguous backbone mapping.
    
Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 298 K)

PositionFunctional GroupExpected Shift (ppm)400 MHz Resolution60 MHz ResolutionIntegration
C6 -C(CH₃)₃0.88Sharp Singlet (s)Sharp Singlet (s)9H
C4 -CH₂-1.18Triplet (t)Overlapping multiplet2H
C3 -CH₂-1.28Multiplet (m)Overlapping multiplet2H
C2 -CH₂-1.55Multiplet (m)Overlapping multiplet2H
-OH -OH1.60 - 2.50Broad Singlet (br s)Broad Singlet (br s)1H
C1 -CH₂-O3.62Triplet (t)Triplet (t)2H

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 298 K)

PositionCarbon TypeExpected Shift (ppm)400 MHz Detection60 MHz Detection
C6 Primary (CH₃) x329.4Sharp singletSharp singlet
C5 Quaternary (C)30.2Low intensity singletOften lost in baseline
C3 Secondary (CH₂)20.5Sharp singletSharp singlet
C2 Secondary (CH₂)33.6Sharp singletSharp singlet
C4 Secondary (CH₂)44.2Sharp singletSharp singlet
C1 Secondary (CH₂-O)63.1Sharp singletSharp singlet

Note: The quaternary C5 signal is inherently weak due to its long longitudinal relaxation time (


) and the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology employs a self-validating system where the data inherently proves the structural assignment.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity 5,5-Dimethylhexan-1-ol.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality Check: CDCl₃ is chosen because it lacks proton signals that would obscure the aliphatic region, while providing a deuterium lock signal to stabilize the spectrometer's magnetic field. TMS acts as the absolute 0.0 ppm reference standard.

Step 2: 1D Acquisition & Integration Validation
  • Acquire a standard ¹H NMR spectrum (16 scans, 2-second relaxation delay).

  • Process the spectrum and integrate the peaks.

  • Self-Validation: Calibrate the massive upfield singlet to exactly 9.00 (representing the tert-butyl group). The total sum of all integrations must equal exactly 18 protons. Any deviation indicates impurities or incorrect assignment.

Step 3: D₂O Exchange (Hydroxyl Verification)
  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube and shake vigorously for 10 seconds to ensure biphasic mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Causality Check: The labile -OH proton undergoes rapid chemical exchange with the excess deuterium to form -OD. Because deuterium resonates at a completely different frequency, the broad singlet originally at ~1.6–2.5 ppm will disappear from the ¹H spectrum, definitively validating its identity as the exchangeable hydroxyl proton[4].

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix for analyzing 5,5-Dimethylhexan-1-ol based on the required depth of structural elucidation.

NMR_Analysis N1 Sample Prep: 5,5-Dimethylhexan-1-ol in CDCl3 + TMS N2 Instrument Selection N1->N2 N3 Benchtop NMR (60 MHz) Routine Screening N2->N3 N4 High-Field NMR (400 MHz) Structural Elucidation N2->N4 N5 1D 1H/13C NMR (Overlapping Aliphatic Signals) N3->N5 N6 1D & 2D NMR (COSY, HSQC) (Resolved Multiplets) N4->N6 N7 D2O Exchange (Identify -OH Proton) N5->N7 N6->N7 N8 Final Spectral Validation N7->N8

Workflow comparing Benchtop vs High-Field NMR for 5,5-Dimethylhexan-1-ol.

Conclusion

For the structural verification of 5,5-Dimethylhexan-1-ol, Benchtop NMR (60 MHz) is sufficient for confirming the presence of the primary functional groups (the tert-butyl singlet and the deshielded


-protons). However, it fails to resolve the internal methylene chain. High-Field NMR (400 MHz)  is strictly required if the analytical objective is complete, unambiguous backbone mapping. Regardless of the platform chosen, implementing self-validating steps like integration summation and D₂O exchange ensures absolute confidence in the resulting spectral assignments.

References

  • Title: 5,5-Dimethylhexan-1-ol | C8H18O | CID 262849 - PubChem Source: nih.gov URL: [Link]

  • Title: 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax Source: openstax.org URL: [Link]

  • Title: Spectroscopy of Alcohols: Identification - Oregon State University Source: oregonstate.edu URL: [Link]

  • Title: (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed Source: nih.gov URL: [Link]

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A Comparative Guide to Distinguishing 5,5-Dimethylhexan-1-ol from Linear Octanol for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

In the nuanced world of chemical research and pharmaceutical development, the precise identification of isomeric alcohols is a critical task. While sharing the same molecular formula, C8H18O, the structural differences between the branched-chain alcohol, 5,5-Dimethylhexan-1-ol, and its linear counterpart, 1-octanol, lead to distinct physicochemical properties and spectroscopic behaviors. This guide provides a comprehensive comparison, supported by experimental data and detailed analytical protocols, to enable researchers to confidently differentiate between these two compounds.

The Structural Imperative: Why Differentiation Matters

The seemingly subtle variation in molecular architecture—a terminal tert-butyl group in 5,5-dimethylhexan-1-ol versus a straight alkyl chain in 1-octanol—has profound implications for their application. These structural differences influence properties such as viscosity, boiling point, and solubility, which in turn affect their performance as solvents, surfactants, or chemical intermediates. In drug development, the shape of a molecule can dictate its interaction with biological targets, making the correct identification of isomers a cornerstone of successful research.

At a Glance: Physicochemical Distinctions

A preliminary differentiation can often be achieved by examining fundamental physical properties. The more compact, branched structure of 5,5-dimethylhexan-1-ol results in weaker van der Waals forces compared to the linear 1-octanol, leading to a significantly lower boiling point.

Property5,5-Dimethylhexan-1-ol1-OctanolRationale for Difference
Molecular Weight ( g/mol ) 130.23[1][2][3][4]130.23Isomers have the same molecular formula.
Boiling Point (°C) 165.5[2][3][4]194-196[5][6]The linear structure of 1-octanol allows for stronger intermolecular van der Waals forces, requiring more energy to overcome.
Density (g/cm³ at 20-25°C) 0.823[2][3][4]~0.827Differences in molecular packing in the liquid state.
Refractive Index (at 20°C) 1.427[2][3]~1.429Reflects differences in how light passes through the respective electron clouds of the molecules.

Definitive Identification: A Multi-Technique Spectroscopic Approach

While physical properties offer initial clues, definitive identification relies on spectroscopic techniques that probe the unique molecular framework of each isomer. Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad for unambiguous structural elucidation.

Gas Chromatography (GC): Separating by Volatility

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Due to its lower boiling point, 5,5-dimethylhexan-1-ol will have a shorter retention time than 1-octanol under the same GC conditions.

Experimental Protocol: GC-FID Analysis

This protocol outlines a standard method for separating the two isomers using a gas chromatograph with a flame ionization detector (FID).

  • Sample Preparation: Prepare 1% (v/v) solutions of each alcohol, and a 1:1 mixture, in a suitable solvent such as dichloromethane.

  • Instrumentation:

    • GC System: Agilent 8860 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.

    • Detector: FID at 280°C.

  • Expected Outcome: 5,5-Dimethylhexan-1-ol will elute significantly earlier than 1-octanol. The mixture will show two distinct, well-resolved peaks.

Causality in Experimental Choices: A non-polar stationary phase like DB-5ms is chosen to separate the compounds primarily based on their boiling points. The temperature ramp ensures efficient separation and good peak shape for both components.

Workflow for GC-Based Isomer Differentiation

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_results Data Analysis Sample1 5,5-Dimethylhexan-1-ol (1% in DCM) Inject Inject 1 µL Sample1->Inject Sample2 1-Octanol (1% in DCM) Sample2->Inject Mixture 1:1 Mixture Mixture->Inject Separate DB-5ms Column Temperature Ramp Inject->Separate Detect FID Detection Separate->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Compare Compare Retention Times Chromatogram->Compare Conclusion Shorter RT: 5,5-Dimethylhexan-1-ol Longer RT: 1-Octanol Compare->Conclusion

Caption: Workflow for differentiating C8 alcohol isomers using GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. The distinct structures of 5,5-dimethylhexan-1-ol and 1-octanol result in unique NMR spectra.

Key Differentiating Features in NMR:

  • ¹H NMR of 5,5-Dimethylhexan-1-ol: Will exhibit a sharp singlet integrating to 9 protons around 0.9 ppm, corresponding to the three equivalent methyl groups of the tert-butyl group. The other methylene protons will appear as multiplets, with the protons on the carbon adjacent to the hydroxyl group (C1) being the most downfield (around 3.6 ppm).

  • ¹H NMR of 1-Octanol: Will show a triplet integrating to 3 protons around 0.88 ppm for the terminal methyl group. The spectrum will be characterized by a series of overlapping multiplets for the six internal methylene groups, and a distinct triplet around 3.64 ppm for the two protons on the carbon bonded to the hydroxyl group.[7]

  • ¹³C NMR of 5,5-Dimethylhexan-1-ol: Will display a signal for the quaternary carbon of the tert-butyl group (around 30 ppm) and a single, intense signal for the three equivalent methyl carbons.

  • ¹³C NMR of 1-Octanol: Will show eight distinct signals for the eight unique carbon atoms in the linear chain.[7][8] The carbon attached to the hydroxyl group will be the most downfield, appearing around 63 ppm.[7]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the alcohol in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

    • ¹H NMR Parameters: Acquire with a 90° pulse, a relaxation delay of 1 second, and 16 scans.

    • ¹³C NMR Parameters: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and 256 scans.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts, integration values, and multiplicities to the expected patterns for each isomer.

Causality in Experimental Choices: CDCl₃ is a standard, non-protic solvent for NMR that provides good sample solubility. TMS is an inert, volatile internal standard with a sharp signal that does not overlap with most organic compounds.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The branching in 5,5-dimethylhexan-1-ol significantly influences its fragmentation pattern compared to the linear 1-octanol.

Key Differentiating Fragmentation Patterns:

  • 5,5-Dimethylhexan-1-ol: Upon electron ionization, a prominent fragmentation is the loss of a tert-butyl radical (57 Da) to form a stable fragment ion at m/z 73. Alpha-cleavage between C1 and C2 can also occur.

  • 1-Octanol: The mass spectrum of 1-octanol is characterized by a series of fragment ions corresponding to the loss of alkyl radicals.[5][9] A significant peak is often observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment from alpha-cleavage.[10][11] The molecular ion peak at m/z 130 may be weak or absent.[10][12] Another common fragmentation is the loss of water (18 Da), resulting in a peak at m/z 112.[12][13]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and GC Conditions: Follow the GC protocol outlined above. The GC will introduce the separated isomers into the mass spectrometer.

  • Instrumentation:

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Extract the mass spectrum for each chromatographic peak. Compare the fragmentation patterns to a reference library (e.g., NIST) and the expected fragmentation pathways for each isomer.

Causality in Experimental Choices: EI at 70 eV is a standard ionization technique that provides reproducible fragmentation patterns, which are essential for structural identification and library matching.

Decision Tree for Isomer Identification

Start Start with Unknown C8H18O Alcohol GC Perform GC Analysis. Examine Retention Time (RT). Start->GC GC_Short Significantly Shorter RT? GC->GC_Short NMR Acquire ¹H and ¹³C NMR Spectra. NMR_tBu ¹H NMR: 9H singlet at ~0.9 ppm? ¹³C NMR: Quaternary C signal? NMR->NMR_tBu MS Perform GC-MS Analysis. Analyze Fragmentation. MS_Frag MS: Prominent m/z 73 fragment? MS->MS_Frag GC_Short->NMR Yes Isomer_Linear Identified as 1-Octanol GC_Short->Isomer_Linear No NMR_tBu->MS Yes NMR_tBu->Isomer_Linear No Isomer_Branched Identified as 5,5-Dimethylhexan-1-ol MS_Frag->Isomer_Branched Yes MS_Frag->Isomer_Linear No

Caption: A decision-making workflow for isomer identification.

Conclusion

The differentiation of 5,5-dimethylhexan-1-ol from 1-octanol is a straightforward process when a systematic analytical approach is employed. While differences in physical properties such as boiling point provide initial indications, the unequivocal identification is achieved through the combined application of gas chromatography, NMR spectroscopy, and mass spectrometry. Each technique offers a unique and complementary piece of the structural puzzle, allowing researchers to proceed with confidence in their work, knowing the precise identity of the chemical entities they are handling.

References

  • Biological Magnetic Resonance Bank. (n.d.). 1-Octanol. BMRB. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octanol. NIST WebBook. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Chegg. (2021, February 10). Solved Analyze the spectra of 1-octanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0251971). Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanol. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylhexan-1-ol. Retrieved from [Link]

  • MOLBASE. (n.d.). 5,5-dimethylhexan-1-ol|2768-18-5. Retrieved from [Link]

  • ChemSrc. (n.d.). 1-Hexanol,5,5-dimethyl. Retrieved from [Link]

  • LookChem. (n.d.). 5,5-Dimethylhexan-1-ol. Retrieved from [Link]

  • ATB. (n.d.). 1-Octanol | C8H18O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanol-1-13C. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (500 MHz) of 1:1 NMO/1‐octanol (a, green), 1‐octanol (b, purple), and NMO (c, brown) in d3‐acetonitrile. Retrieved from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • ACS Publications. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octanol. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Hexanal, 5,5-dimethyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). Octane. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Octanol (FDB012583). Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). octan-1-ol (YMDB00808). Retrieved from [Link]

  • ResearchGate. (2013, April 25). Gas chromatography-flame ionisation detector method for determination of carbon chain length distribution of palm-based fatty alcohol. Retrieved from [Link]

  • Agilent. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Chromatography Forum. (2019, March 31). Alcohol Method Development by GC-MS. Retrieved from [Link]

  • Academia.edu. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]

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A Comparative Guide to Purity Validation of 5,5-Dimethylhexan-1-ol: Refractive Index vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two common analytical techniques for validating the purity of 5,5-Dimethylhexan-1-ol: Refractive Index (RI) measurement and Gas Chromatography (GC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to quality control.

Introduction: The Critical Role of Purity in Scientific Research

5,5-Dimethylhexan-1-ol (CAS No. 2768-18-5) is a specialty alcohol used in various chemical syntheses, including the development of novel pharmaceutical compounds and materials.[1] The presence of impurities, such as isomers, unreacted starting materials, or solvent residues, can significantly impact reaction yields, product performance, and toxicological profiles. Therefore, rigorous purity validation is not merely a procedural step but a cornerstone of reliable and reproducible scientific outcomes.

This guide explores two methodologies for this purpose. The first, refractive index measurement, is a rapid, bulk property analysis. The second, Gas Chromatography, is a powerful separative technique that provides a detailed impurity profile. Understanding the strengths and limitations of each is key to selecting the appropriate method for your specific analytical needs.

The Principle of Refractive Index for Purity Assessment

The refractive index (n) of a substance is a fundamental physical property defined as the ratio of the speed of light in a vacuum to its speed within the substance.[2] For a pure liquid, this value is a constant under specified conditions of temperature and wavelength.[2][3] The accepted refractive index for 5,5-Dimethylhexan-1-ol at standard conditions is approximately 1.427 .[4][5]

The core principle of using RI for purity is straightforward: the presence of soluble impurities will alter the bulk refractive index of the sample.[3][6][7] A measured value that deviates significantly from the established literature value suggests the sample is impure.[7] This method is valued for its speed and simplicity, making it an excellent first-pass screening tool.[7][8]

However, it is a non-selective technique.[3] Different impurities can have opposing effects on the refractive index, potentially canceling each other out and leading to a false purity reading. Furthermore, impurities with a refractive index very close to that of the main compound may not be detectable.

A Superior Alternative: Gas Chromatography (GC) for Impurity Profiling

Gas Chromatography is a premier analytical technique for separating and quantifying volatile and semi-volatile compounds in a mixture.[9] In the context of 5,5-Dimethylhexan-1-ol analysis, GC offers a significant advantage over RI by physically separating individual impurities from the main compound before detection. This allows for not only the detection but also the quantification of each impurity.[10][11]

The process involves injecting a small volume of the sample into a heated port, where it vaporizes. An inert carrier gas (the mobile phase) then sweeps the vaporized sample onto a long, thin column containing a stationary phase.[9][11] Compounds separate based on their boiling points and their relative affinities for the stationary phase.[9] As each compound exits the column, it is detected, typically by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the compound. The result is a chromatogram showing a series of peaks, where the area of each peak corresponds to the concentration of that specific component.[11]

Head-to-Head Comparison: Refractive Index vs. Gas Chromatography

The choice between RI and GC depends on the analytical objective. For a quick identity check or a simple pass/fail on a known, high-purity material, RI may suffice. For detailed impurity profiling, method development, or troubleshooting, GC is indispensable.

FeatureRefractive Index (RI)Gas Chromatography (GC)
Specificity Low. Measures a bulk property. Cannot distinguish between different impurities.[3]High. Physically separates components, allowing for individual identification and quantification.[12]
Sensitivity Low. Insensitive to impurities present at low concentrations or those with similar RI values.High. Can detect and quantify impurities down to parts-per-million (ppm) levels or lower.
Quantitative Ability Limited. Provides a qualitative indication of purity based on deviation from a standard.[7]Excellent. Peak areas are directly proportional to the concentration of each component.[11]
Speed Very Fast ( < 1 minute per sample).Slower (typically 5-30 minutes per sample run).[13]
Sample Volume Small (a few drops).[14]Very Small (microliter range).[9]
Cost (Instrument) Low.High.
Complexity Simple to operate.[8]Requires skilled operation and method development.
Information Provided A single value representing the bulk refractive index.A detailed chromatogram showing all volatile components.

Experimental Protocols

The following protocols are designed to be self-validating systems. This is achieved by including calibration and system suitability checks to ensure the instrumentation is performing correctly before analyzing the sample of interest.

Protocol 1: Purity Validation using an Abbe Refractometer

This protocol details the measurement of the refractive index of a 5,5-Dimethylhexan-1-ol sample. The trustworthiness of this measurement is established by first calibrating the instrument with a known standard.

A. Instrumentation and Materials

  • Abbe Refractometer with temperature control (e.g., Peltier)

  • Light Source (typically sodium D-line, 589 nm)

  • Distilled Water (for calibration)

  • 2-Propanol (for cleaning)

  • Lint-free tissues or swabs

  • Pasteur pipettes

  • 5,5-Dimethylhexan-1-ol sample

B. Workflow Diagram

G cluster_prep Preparation & Calibration cluster_measure Sample Measurement cluster_cleanup Post-Analysis start Start clean Clean Prism with 2-Propanol & Dry start->clean set_temp Set Temperature to 20°C and Allow to Equilibrate clean->set_temp calibrate Apply Distilled Water and Calibrate to nD = 1.3330 set_temp->calibrate clean_again Clean Prism & Dry calibrate->clean_again apply_sample Apply 2-3 Drops of 5,5-Dimethylhexan-1-ol clean_again->apply_sample measure Close Prism, Allow Temp Equilibration, and Measure RI apply_sample->measure record Record nD²⁰ Value measure->record final_clean Clean Prism Thoroughly record->final_clean compare Compare Result to Literature Value (1.427) final_clean->compare end End compare->end

Caption: Workflow for Refractive Index Measurement.

C. Step-by-Step Procedure

  • Instrument Preparation: Turn on the refractometer and the light source. Ensure the circulating water bath or Peltier system is set to a standard temperature, typically 20°C or 25°C. Allow the instrument to thermally equilibrate.

  • Prism Cleaning: Open the prism assembly. Using a soft, lint-free tissue moistened with 2-propanol, gently wipe the surfaces of both the upper and lower prisms. Use a dry tissue to remove any residual solvent.[15]

  • Calibration Check: Place a few drops of distilled water onto the surface of the lower prism.[6] Close the prism assembly securely. Allow 1-2 minutes for temperature equilibration. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The reading should correspond to the known refractive index of water at the measurement temperature (e.g., 1.3330 at 20°C). If not, adjust the instrument according to the manufacturer's instructions.

  • Sample Measurement: Clean the prisms again as in step 2. Using a clean pipette, apply 2-3 drops of the 5,5-Dimethylhexan-1-ol sample onto the lower prism.[14] Close the assembly.

  • Data Acquisition: Allow 1-2 minutes for the sample to reach the set temperature. This is critical as the refractive index is temperature-dependent.[3] Adjust the instrument to bring the shadow line into sharp focus on the crosshairs. Read the refractive index value from the scale.

  • Post-Measurement: Record the value, noting the temperature (e.g., nD²⁰). Clean the prisms thoroughly with 2-propanol.

  • Interpretation: Compare the measured refractive index to the literature value (1.427). A significant deviation suggests the presence of impurities.

Protocol 2: Purity Validation using Gas Chromatography (GC-FID)

This protocol provides a quantitative assessment of purity by separating and detecting volatile impurities. The use of an internal standard is a key element for ensuring the trustworthiness and accuracy of quantification, as it corrects for variations in injection volume.

A. Instrumentation and Materials

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column suitable for polar compounds (e.g., a wax-type column like CP-Wax 58)

  • Autosampler or manual syringe

  • Carrier Gas (Helium or Hydrogen, high purity)

  • FID Gases (Hydrogen and Air, high purity)

  • Internal Standard (IS): e.g., Nonane or another high-purity hydrocarbon that does not co-elute with any sample components.

  • Solvent: High-purity Dichloromethane or Hexane

  • Volumetric flasks and pipettes

  • 5,5-Dimethylhexan-1-ol sample

B. Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Calculation start Start prep_is Prepare Internal Standard (IS) Stock Solution start->prep_is prep_sample Accurately Weigh Sample, Add IS, and Dilute with Solvent prep_is->prep_sample setup_gc Set Up GC Method (Temperatures, Flow, etc.) prep_sample->setup_gc inject Inject Sample onto GC Column setup_gc->inject run_gc Run Temperature Program to Separate Components inject->run_gc detect Detect Eluting Compounds with FID run_gc->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Purity (% Area) and Relative Purity using IS integrate->calculate end End calculate->end

Caption: Workflow for Gas Chromatography (GC) Purity Analysis.

C. Step-by-Step Procedure

  • Method Setup:

    • Inlet: 250°C, Split ratio 50:1

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 10°C/min to 220°C, hold for 5 minutes.

    • Detector (FID): 280°C.

  • Internal Standard (IS) Preparation: Accurately prepare a stock solution of Nonane (e.g., 1 mg/mL) in Dichloromethane.

  • Sample Preparation: Accurately weigh approximately 50 mg of 5,5-Dimethylhexan-1-ol into a 10 mL volumetric flask. Add a precise volume (e.g., 1.0 mL) of the IS stock solution. Dilute to the mark with Dichloromethane and mix thoroughly.

  • System Suitability: Before running the sample, inject a known standard mixture to verify system performance, including resolution between key peaks and peak shape. This is a critical validation step.[12][16]

  • Injection: Using an autosampler, inject 1 µL of the prepared sample solution into the GC.

  • Data Acquisition: Start the data acquisition software and the GC run. The total run time will be approximately 23 minutes.

  • Data Processing: After the run is complete, integrate the peaks in the resulting chromatogram. Identify the peaks corresponding to the solvent, the internal standard, 5,5-Dimethylhexan-1-ol, and any impurities.

  • Calculation and Interpretation: Calculate the purity using the area percent method:

    • % Purity = (Area of 5,5-Dimethylhexan-1-ol Peak / Total Area of All Peaks) x 100

    • This calculation gives a direct, quantitative measure of purity and reveals the percentage of each impurity present in the sample. The objective of method validation is to demonstrate its suitability for the intended purpose.[12][17]

Conclusion: Selecting the Right Tool for the Job

Both refractive index measurement and gas chromatography have their place in the validation of 5,5-Dimethylhexan-1-ol purity.

  • Refractive Index is an invaluable tool for rapid, low-cost identity confirmation and as a preliminary quality check. Its primary limitation is its non-specific nature.

  • Gas Chromatography provides a comprehensive and quantitative impurity profile. It is the authoritative method for precise purity determination, method validation, and in-depth analysis required for regulatory submissions and troubleshooting synthetic pathways.

For a robust quality control program, a hybrid approach is often most effective. Use refractive index for routine, high-throughput screening of incoming materials and final products, and employ gas chromatography for initial batch release, in-depth investigations, and when a precise quantitative result is essential. This layered strategy ensures both efficiency and scientific rigor in your research and development efforts.

References

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mass spectrometry characterization of 5,5-Dimethylhexan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Characterization of 5,5-Dimethylhexan-1-ol and its Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural characterization of aliphatic compounds is a foundational requirement. Long-chain, branched alcohols such as 5,5-Dimethylhexan-1-ol present unique analytical challenges due to their polarity, potential for thermal instability, and often uninformative mass spectra when analyzed in their native form. This guide provides a comprehensive comparison of mass spectrometric strategies for the characterization of 5,5-Dimethylhexan-1-ol, contrasting direct analysis with common derivatization techniques and exploring different ionization methods. The focus is not merely on protocols but on the underlying chemical principles that dictate experimental choices, ensuring robust and reliable structural elucidation.

The Challenge: The Ambiguity of Underivatized Alcohol Spectra

Under standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), long-chain primary alcohols often yield spectra that are difficult to interpret with high confidence. The molecular ion (M⁺) peak is frequently of low abundance or entirely absent, making molecular weight determination uncertain.[1][2] Fragmentation is typically dominated by two major pathways: the loss of water (dehydration) and alpha-cleavage.[3][4][5]

For 5,5-Dimethylhexan-1-ol (MW: 130.23 g/mol ), the primary fragmentation events in its EI spectrum are predictable but can lack specificity:

  • Alpha-Cleavage: As a primary alcohol, the most characteristic alpha-cleavage results in the loss of the C₅H₁₁ alkyl radical, producing a resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺).[1][2] While this ion is a strong indicator of a primary alcohol, it provides no information about the structure of the alkyl chain.

  • Dehydration: The elimination of a water molecule (18 Da) from the molecular ion results in a peak at m/z 112 ([M-18]⁺).[1][3]

  • Alkyl Chain Fragmentation: The most significant structural feature of 5,5-Dimethylhexan-1-ol is the quaternary carbon (a tert-butyl group). Cleavage of the C4-C5 bond is highly favorable, leading to the loss of a tert-butyl radical (C₄H₉•, 57 Da) and the formation of an ion at m/z 73 . Conversely, cleavage of the C3-C4 bond would result in the loss of a neopentyl radical (C₅H₁₁•, 71 Da), yielding an ion at m/z 59 . The fragmentation pattern will also include a series of hydrocarbon fragments (e.g., m/z 43, 57) characteristic of alkanes.

While these fragments provide clues, the absence of a clear molecular ion and the non-specific nature of some fragments necessitate a more robust analytical approach. This is where chemical derivatization becomes an indispensable tool.[6][7]

The Solution: Structurally Informative Derivatization

Derivatization is the process of chemically modifying an analyte to enhance its suitability for analysis. For GC-MS, the primary goals are to increase volatility, improve chromatographic peak shape, and, most importantly, to direct fragmentation pathways to yield more structurally informative ions.[7][8][9] We will compare two common and effective strategies: silylation and acetylation.

Experimental Workflow Overview

The general analytical workflow involves a decision point: direct analysis or derivatization. The choice depends on the analytical objective—simple detection versus complete structural confirmation.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 5,5-Dimethylhexan-1-ol Sample Deriv Derivatization Decision Sample->Deriv TMS Trimethylsilylation (TMS) Deriv->TMS For Structural Detail Acetate Acetylation Deriv->Acetate Alternative Underiv Direct Analysis Deriv->Underiv For Screening GCMS GC-MS Analysis (EI & CI) TMS->GCMS Acetate->GCMS Underiv->GCMS Data Mass Spectra Comparison GCMS->Data Report Structural Confirmation Data->Report

Caption: General experimental workflow for the GC-MS analysis of 5,5-Dimethylhexan-1-ol.

Comparison of Derivatization Strategies

Trimethylsilyl (TMS) Etherification

Silylation is arguably the most common derivatization technique for GC-MS, replacing active hydrogens on polar functional groups with a trimethylsilyl (TMS) group.[6][7] This dramatically reduces hydrogen bonding, thereby increasing volatility and improving peak symmetry.

Causality: The TMS group, containing silicon, provides a low-energy site for charge localization upon ionization. This directs fragmentation in a highly predictable manner, often preserving more of the original molecular structure in the resulting fragment ions.[10][11]

  • Sample Preparation: Accurately dissolve ~1 mg of 5,5-Dimethylhexan-1-ol in 200 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) in a 1.5 mL reaction vial.

  • Reagent Addition: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[12] BSTFA is highly reactive and its byproducts are volatile, preventing interference.[8]

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes. The reaction is typically rapid for primary alcohols.[6][12]

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.

The TMS derivative (MW: 202.42 g/mol ) provides a much richer and more informative spectrum.

  • Molecular Ion (M⁺): A weak but often observable molecular ion peak at m/z 202 will be present.

  • [M-15]⁺: A characteristic and often strong peak at m/z 187 , corresponding to the loss of a methyl group (•CH₃) from the TMS moiety. This is a hallmark of TMS derivatives.[11]

  • [M-57]⁺: The loss of the tert-butyl group (•C₄H₉) remains a favorable fragmentation, yielding a prominent ion at m/z 145 . This ion confirms the presence of the C₄H₉ moiety.

  • Diagnostic TMS Ions: The TMS group itself generates key diagnostic ions. A strong peak at m/z 73 ([Si(CH₃)₃]⁺) is characteristic. An ion at m/z 103 ([CH₂=O-Si(CH₃)₃]⁺), formed by cleavage of the C1-C2 bond (alpha-cleavage), is highly diagnostic for a primary TMS-derivatized alcohol.

TMS_Fragmentation Compound 5,5-Dimethylhexyl-1-TMS Ether (m/z 202) M15 [M-15]⁺ m/z 187 Compound->M15 - •CH₃ M57 [M-57]⁺ m/z 145 Compound->M57 - •C₄H₉ mz103 [CH₂=O-TMS]⁺ m/z 103 Compound->mz103 α-cleavage mz73 [TMS]⁺ m/z 73 M15->mz73 further frag.

Caption: Key EI fragmentation pathways for the TMS ether of 5,5-Dimethylhexan-1-ol.

Acetylation

Acylation, typically forming an acetate ester, is another effective derivatization strategy. It increases the molecular weight and changes the fragmentation pattern significantly.[7][8]

Causality: The ester functionality introduces new fragmentation pathways, most notably the McLafferty rearrangement, which is a highly specific process that can provide structural clues.[13]

  • Sample Preparation: Dissolve ~1 mg of 5,5-Dimethylhexan-1-ol in 200 µL of pyridine in a 1.5 mL reaction vial. Pyridine acts as both a solvent and a catalyst.

  • Reagent Addition: Add 100 µL of acetic anhydride.

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

  • Workup (Optional but Recommended): Evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a volatile solvent like ethyl acetate for injection.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

The acetate derivative (MW: 172.26 g/mol ) will show a different set of characteristic ions.

  • Molecular Ion (M⁺): The molecular ion at m/z 172 may be more prominent than in the underivatized alcohol.

  • [M-60]⁺: A highly characteristic peak at m/z 112 results from the McLafferty rearrangement, which involves the elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da).[13] This confirms the presence of an acetate ester.

  • Acylium Ion: A prominent peak at m/z 43 ([CH₃CO]⁺) is almost always the base peak in the spectra of acetate esters.

  • [M-57]⁺: Loss of the tert-butyl group from the molecular ion gives a peak at m/z 115 .

Comparative Data Summary

Analyte FormMolecular Weight (Da)Key Diagnostic Ions (m/z) and InterpretationUtility
Underivatized 130.1431 : [CH₂OH]⁺, indicates primary alcohol.112 : [M-18]⁺, loss of H₂O.57 : [C₄H₉]⁺, tert-butyl cation.Rapid screening; confirmation of primary alcohol class.
TMS Ether 202.19187 : [M-15]⁺, loss of CH₃ from TMS.145 : [M-57]⁺, loss of tert-butyl group.103 : [CH₂OTMS]⁺, confirms primary alcohol position.73 : [TMS]⁺, characteristic of silyl derivative.Excellent for unambiguous structural confirmation and molecular weight determination.
Acetate Ester 172.14112 : [M-60]⁺, McLafferty rearrangement (loss of acetic acid).43 : [CH₃CO]⁺, acylium ion (often base peak).115 : [M-57]⁺, loss of tert-butyl group.Good alternative for confirming molecular weight and alcohol functionality.

The Role of Ionization Technique: EI vs. CI

The choice of ionization technique provides another layer of analytical control.

  • Electron Ionization (EI): This is the standard "hard" ionization technique. The high energy (70 eV) electron beam causes extensive and reproducible fragmentation. This is ideal for structural elucidation and library matching, as discussed above. Its main drawback is the frequent absence of a molecular ion for compounds like alcohols.[1]

  • Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (like methane or isobutane) to produce protonated molecules.[14][15] The primary ion observed is the [M+H]⁺ ion. For underivatized 5,5-Dimethylhexan-1-ol, a CI experiment would show a strong ion at m/z 131 , confirming the molecular weight that is ambiguous in the EI spectrum. CI produces very little fragmentation, making it complementary to EI—CI confirms the molecular weight, and EI provides the structural details.

Conclusion and Recommendations

The mass spectrometric characterization of 5,5-Dimethylhexan-1-ol and its derivatives is most effectively achieved through a strategy that includes chemical derivatization.

  • For rapid screening or tentative identification: Analysis of the underivatized alcohol by EI-GC-MS can suffice, provided the analyst is aware of the characteristic ions (m/z 31, 112) and the likely absence of the molecular ion. A follow-up analysis using Chemical Ionization is highly recommended to confirm the molecular weight.

  • For unambiguous structural elucidation: Derivatization to a trimethylsilyl (TMS) ether is the superior strategy. The resulting mass spectrum provides a clear [M-15]⁺ ion, facilitating molecular weight determination, and highly diagnostic fragment ions (m/z 103, 73) that confirm the primary alcohol position and the presence of the derivative. This self-validating system provides multiple points of confirmation within a single spectrum.

  • As a viable alternative: Acetylation also provides a reliable method for characterization, with the McLafferty rearrangement product ([M-60]⁺) being a key diagnostic feature.

By understanding the chemistry behind fragmentation and derivatization, researchers can select the optimal experimental path, transforming the ambiguous mass spectrum of a simple alcohol into a rich source of definitive structural information.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 5,5-Dimethylhexan-1-ol. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring a comprehensive understanding that fosters a proactive safety culture in your laboratory. Our focus is to provide a self-validating system of protocols that builds trust and ensures your safety.

Foundational Hazard Assessment of 5,5-Dimethylhexan-1-ol

Understanding the inherent risks of a chemical is the critical first step in establishing a safe handling procedure. 5,5-Dimethylhexan-1-ol is an aliphatic alcohol with specific hazards that dictate our choice of Personal Protective Equipment (PPE). Its physical and chemical properties are summarized below.

PropertyValueImplication for Handling
Physical Form Liquid[1]Potential for splashing and vapor generation.
Flash Point 60.6°C (141.1°F)[2][3][4]Classified as a combustible liquid; vapors can ignite near an ignition source.
Boiling Point 165.5°C at 760 mmHg[2][3][4]Relatively low volatility at standard temperature, but vapor concentration can increase with heating.
Signal Word Warning[1]Indicates a moderate level of hazard.
GHS Pictogram GHS07 (Exclamation Mark)[1]Represents skin, eye, and respiratory irritation hazards.

Based on supplier Safety Data Sheet (SDS) information, 5,5-Dimethylhexan-1-ol is classified with the following GHS Hazard and Precautionary Statements.[1]

  • H227: Combustible liquid. This is a direct consequence of its flash point.[2][4] While not as volatile as flammable liquids, its vapors can form ignitable mixtures with air, especially if heated.[5]

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, or inflammation. This necessitates robust skin protection.

  • H319: Causes serious eye irritation. Splashes pose a significant risk to vision. The potential for serious, painful irritation makes eye protection non-negotiable.

  • H335: May cause respiratory irritation. Inhalation of vapors, mists, or aerosols can irritate the nose, throat, and lungs, particularly in poorly ventilated areas.[6]

Core PPE Protocol for 5,5-Dimethylhexan-1-ol

The following PPE ensemble is mandatory for all procedures involving the handling of 5,5-Dimethylhexan-1-ol. The rationale is to create a complete barrier between the researcher and the chemical, mitigating the risks identified above.

Primary Barrier: Eye and Face Protection

You must wear sanitized, indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards at all times.[7][8] Safety glasses do not provide adequate protection against splashes from liquids.[7]

  • Causality: The H319 "Causes serious eye irritation" classification drives this requirement.[1] Goggles form a seal around the eyes, which is the only effective way to prevent splashes from reaching the sensitive ocular tissues.

  • Enhanced Protection: For procedures with a high risk of splashing (e.g., transferring large volumes, heating), a face shield should be worn in addition to chemical splash goggles.[9][10]

Secondary Barrier: Hand Protection

Wear appropriate chemical-resistant gloves to prevent skin contact.[9][11]

  • Causality: This is a direct control for the H315 "Causes skin irritation" hazard.[1] Aliphatic alcohols can defat the skin, leading to dryness, cracking, and increased susceptibility to other chemicals.

  • Glove Selection: No single glove material is impervious to all chemicals.[12] For organic alcohols like 5,5-Dimethylhexan-1-ol, neoprene or nitrile rubber gloves are recommended for their resistance.[7][10] Always check the glove manufacturer's compatibility chart for breakthrough time and permeation rate. Before each use, inspect gloves for any signs of degradation or puncture.[13]

Tertiary Barrier: Body and Respiratory Protection
  • Protective Clothing: A chemical-resistant apron or a clean, buttoned lab coat should be worn to protect against minor spills and splashes.[7][8] For handling larger quantities, flame-resistant clothing provides an additional layer of safety against the combustibility hazard.[11]

  • Respiratory Protection: All handling of 5,5-Dimethylhexan-1-ol should, whenever possible, be conducted within a certified chemical fume hood to control vapor inhalation.[8][13]

    • Causality: This measure directly addresses the H335 "May cause respiratory irritation" hazard by capturing vapors at the source.[1]

    • Contingency: In the rare event that a fume hood is not available and there is a potential for vapor concentration to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[14]

Operational Plans and Methodologies

Experimental Workflow: PPE Selection and Use

This workflow ensures a systematic approach to safety before any chemical handling begins.

PPE_Workflow cluster_prep Phase 1: Pre-Operation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Operation A Review SDS for 5,5-Dimethylhexan-1-ol B Assess procedural risks (e.g., volume, heating, splash potential) A->B Identify Hazards C Select appropriate PPE based on assessment (Goggles, Gloves, Lab Coat) B->C Mitigate Risks D Inspect all PPE for damage (cracks, holes, degradation) C->D Ensure Integrity E Don PPE in correct sequence 1. Lab Coat 2. Goggles/Face Shield 3. Gloves D->E F Conduct experiment within a chemical fume hood E->F G Doff PPE carefully to avoid self-contamination F->G H Wash hands thoroughly with soap and water G->H I Clean or dispose of PPE as per lab protocol H->I

Caption: PPE selection and use workflow for 5,5-Dimethylhexan-1-ol.

Emergency Protocol: Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further hazards.

Spill_Response action_node action_node alert_node alert_node Start Spill Occurs CheckSize Is the spill large or unmanageable? Start->CheckSize Evacuate Evacuate immediate area. Alert lab supervisor & EHS. Pull fire alarm if ignition risk. CheckSize->Evacuate Yes CheckSize->MinorSpill No (Minor Spill) CheckVent Is ventilation adequate? UseKit Contain spill with absorbent material (sand, universal binder). Use non-sparking tools. CheckVent->UseKit Yes Evacuate2 Evacuate immediate area. Alert lab supervisor & EHS. CheckVent->Evacuate2 No MinorSpill_Action Alert personnel in the area MinorSpill_Action->CheckVent Collect Collect absorbed material into a sealable, labeled waste container. UseKit->Collect Decon Decontaminate the area. Collect->Decon

Caption: Decision tree for responding to a 5,5-Dimethylhexan-1-ol spill.

Decontamination and Disposal Plan

Safe disposal is the final, critical step in the chemical handling lifecycle.

  • PPE Disposal:

    • Disposable gloves contaminated with 5,5-Dimethylhexan-1-ol must be discarded as hazardous waste. Do not discard them in the regular trash.

    • Reusable PPE, such as goggles and face shields, should be decontaminated according to your institution's standard procedures.

  • Chemical Waste Disposal:

    • Collect all waste 5,5-Dimethylhexan-1-ol and any materials used for spill cleanup (e.g., absorbent pads) in a clearly labeled, sealed container designated for hazardous waste.[15][16]

    • Never pour 5,5-Dimethylhexan-1-ol down the sanitary sewer.[15][17] Its combustibility poses a fire risk in drain systems, and its impact on aquatic life is not fully known.[2]

    • Empty Containers: An "empty" container that held 5,5-Dimethylhexan-1-ol is still hazardous. It must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[16][18] Only after this procedure can the defaced container be recycled or discarded as regular waste.[16]

By adhering to this comprehensive guide, you are not merely following rules but actively participating in a culture of safety. Understanding the "why" behind each piece of PPE and every step in the procedure empowers you to work confidently and securely, protecting yourself, your colleagues, and your research.

References

  • MOLBASE. (n.d.). 5,5-dimethylhexan-1-ol|2768-18-5. MOLBASE Encyclopedia. Retrieved from [Link]

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved from [Link]

  • OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips. Retrieved from [Link]

  • WeeklySafety.com. (2023, September 20). Safe Practices: Handling Flammable Liquids in the Workplace. Retrieved from [Link]

  • LookChem. (n.d.). 5,5-Dimethylhexan-1-ol. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Hexanol,5,5-dimethyl | CAS#:2768-18-5. Retrieved from [Link]

  • Colorado College. (n.d.). Flammable Liquid Safety. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylhexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • Production Automation Corporation. (2008, December 16). Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. Retrieved from [Link]

  • DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane. Retrieved from [Link]

  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Coconino Community College. (2014, August 1). General Chemistry Lab Safety. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. Department of Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.